Product packaging for Isopomiferin(Cat. No.:)

Isopomiferin

Cat. No.: B1259345
M. Wt: 420.5 g/mol
InChI Key: FYVQSXRFGAIFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopomiferin is a prenylated isoflavonoid natural product, previously identified as a powerful, indirect MYCN-ablating agent . Its research value is prominent in oncology, particularly for studying high-risk, MYCN-amplified neuroblastoma, where it reverses MYCN's transcriptional activity and induces proteasome-mediated degradation of the MYCN oncoprotein . The compound's mechanism of action involves multi-kinase inhibition. Research indicates it inhibits key kinases that synchronously maintain MYCN stability, including casein kinase 2 (CK2), phosphoinositide 3-kinase (PI3K), and checkpoint kinase 1 (CHK1) . By interfering with this kinase network, this compound disrupts the field effect that stabilizes MYCN, leading to its degradation and subsequent cell death in cancerous cells . This makes it a valuable tool for investigating indirect targeting strategies for transcription factors traditionally considered "undruggable" . Additional studies have characterized this compound's antioxidant activity, demonstrating its ability to protect DNA from oxygen radical damage in vitro . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O6 B1259345 Isopomiferin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

5-(3,4-dihydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13,17-pentaen-6-one

InChI

InChI=1S/C25H24O6/c1-24(2)9-7-14-21(30-24)15-8-10-25(3,4)31-23(15)19-20(28)16(12-29-22(14)19)13-5-6-17(26)18(27)11-13/h5-7,9,11-12,26-27H,8,10H2,1-4H3

InChI Key

FYVQSXRFGAIFQK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC(=C(C=C5)O)O)C=CC(O3)(C)C)C

Synonyms

isopomiferin

Origin of Product

United States

Foundational & Exploratory

Isopomiferin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isopomiferin is a prenylated isoflavonoid of significant interest to the scientific community, particularly for its potential applications in oncology. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of this compound, with a focus on its role as a potent inhibitor of Casein Kinase 2 (CK2) and its subsequent effects on the MYCN signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Natural Sources

While the precise first isolation and characterization of this compound are not prominently documented in readily available scientific literature, it is recognized as a naturally occurring prenylated isoflavonoid. It is a structural analog of the more extensively studied pomiferin.

This compound is primarily found in the fruit of the Osage orange tree, Maclura pomifera (Raf.) Schneid., a member of the Moraceae family.[1] This tree is native to North America and is known for producing large, inedible fruits that are a rich source of various bioactive compounds, including a variety of prenylated isoflavones. This compound co-exists with other major isoflavones such as osajin and pomiferin within the fruit.[1][2] The concentration of these major isoflavones in the fruit can be significant, with reports of their combined weight accounting for a substantial portion of the dried fruit mass.[3]

Table 1: Quantitative Analysis of Major Isoflavones in Maclura pomifera Fruit

CompoundConcentration in Ethyl Acetate ExtractConcentration in Fresh Fruit
Osajin25.7%9.5 g/kg (for osajin and pomiferin combined)
Pomiferin36.2%9.5 g/kg (for osajin and pomiferin combined)
This compoundData not available in searched literatureData not available in searched literature

Data for Osajin and Pomiferin are from Tsao et al. (2003).[3]

Experimental Protocols

Extraction and Isolation
  • Sample Preparation: Fresh, mature fruits of Maclura pomifera are collected, washed, and cut into small pieces. The juice can be expressed and collected, as it contains a high concentration of isoflavones.[4]

  • Extraction: The fruit pieces or juice are subjected to solvent extraction. A common method involves the use of a Soxhlet extractor with a solvent such as diethyl ether or ethyl acetate.[3]

  • Fractionation: The crude extract is then concentrated under reduced pressure. The resulting residue can be subjected to further fractionation using liquid-liquid partitioning.

  • Chromatographic Purification: The isoflavone-rich fraction is purified using column chromatography.

    • Stationary Phase: Silica gel is a commonly used adsorbent.

    • Mobile Phase: A step-gradient elution with a non-polar solvent like hexane and a more polar solvent like ethyl acetate is effective for separating the isoflavones.[2]

    • The fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known standards of prenylated isoflavones are pooled.

  • Further Purification: For higher purity, a secondary chromatographic step, such as preparative high-performance liquid chromatography (HPLC), may be employed.

Structural Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals.[2][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.[6][7][8]

Table 2: Representative Spectroscopic Data for this compound

TechniqueData
¹H NMR Specific chemical shift data for this compound is not readily available in the searched literature.
¹³C NMR Specific chemical shift data for this compound is not readily available in the searched literature.
Mass Spec. Specific fragmentation data for this compound is not readily available in the searched literature.

While many studies confirm the structure of this compound using these methods, the detailed spectral data is not consistently published.

Biological Activity and Signaling Pathways

This compound has been identified as a potent bioactive molecule with significant potential in cancer therapy, particularly for MYCN-amplified neuroblastoma.[9]

Inhibition of Casein Kinase 2 (CK2)

The primary mechanism of action for this compound's anti-cancer effects is its inhibition of Casein Kinase 2 (CK2).[9] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in promoting cell growth, proliferation, and survival.[10] While the precise IC50 value for this compound against CK2 is not consistently reported in the reviewed literature, it has been identified as a top hit in screenings for compounds that disrupt regulatory drivers of MYCN-amplified cancers.[9]

The CK2/MYCN Signaling Pathway

The MYCN oncoprotein is a key driver of several aggressive cancers, including neuroblastoma. Its stability is regulated by phosphorylation. CK2 is one of the kinases responsible for phosphorylating MYCN, which protects it from degradation by the proteasome.

By inhibiting CK2, this compound prevents the phosphorylation of MYCN. This leaves MYCN susceptible to ubiquitination by E3 ubiquitin ligases, such as SKP2, which targets it for degradation by the 26S proteasome.[11][12] The reduction in MYCN levels leads to the suppression of its transcriptional activity, ultimately inhibiting cancer cell proliferation and survival.

CK2_MYCN_Pathway cluster_inhibition Inhibition by this compound cluster_stabilization MYCN Stabilization cluster_degradation MYCN Degradation Pathway This compound This compound CK2 Casein Kinase 2 (CK2) This compound->CK2 MYCN MYCN CK2->MYCN Phosphorylation MYCN_p Phosphorylated MYCN (Stable) Transcription Oncogenic Transcription MYCN_p->Transcription Ubiquitin Ubiquitin MYCN->Ubiquitin Ubiquitination (e.g., by SKP2) Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation

Caption: this compound inhibits CK2, leading to MYCN degradation.

Biosynthesis of this compound

This compound, as a prenylated isoflavonoid, is synthesized in Maclura pomifera through the general phenylpropanoid and isoflavonoid biosynthetic pathways, followed by a prenylation step.

The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin.

A key step in isoflavonoid biosynthesis is the 2,3-aryl migration reaction catalyzed by isoflavone synthase (IFS), which converts the flavanone into a 2-hydroxyisoflavanone intermediate. This is then dehydrated by a 2-hydroxyisoflavanone dehydratase (HID) to form the isoflavone core structure.

The final step in the biosynthesis of this compound is the attachment of a prenyl group to the isoflavone backbone. This reaction is catalyzed by a specific prenyltransferase enzyme, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The specific prenyltransferase responsible for the biosynthesis of this compound in Maclura pomifera has not yet been fully characterized.

Isopomiferin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_prenylation Prenylation Phenylalanine L-Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA Multiple Steps Naringenin_Chalcone Naringenin Chalcone CoumaroylCoA->Naringenin_Chalcone + 3x Malonyl-CoA (CHS) Naringenin Naringenin (Flavanone) Naringenin_Chalcone->Naringenin (CHI) Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->Hydroxyisoflavanone (IFS) Isoflavone_Core Isoflavone Core Hydroxyisoflavanone->Isoflavone_Core (HID) This compound This compound Isoflavone_Core->this compound (Prenyltransferase) DMAPP Dimethylallyl Pyrophosphate (DMAPP)

Caption: Biosynthesis pathway of this compound.

Conclusion

This compound is a promising natural product with well-defined biological activity as a CK2 inhibitor, leading to the degradation of the MYCN oncoprotein. Its natural abundance in the fruit of Maclura pomifera makes it an accessible compound for further research and development. While more detailed studies are needed to fully elucidate its quantitative presence, specific isolation protocols, and the complete enzymatic machinery of its biosynthesis, the current body of knowledge provides a strong foundation for its exploration as a potential therapeutic agent in oncology. This technical guide serves as a resource for researchers to build upon in their efforts to harness the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Extraction of Isoflavonoids from Maclura pomifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the extraction of pharmacologically significant isoflavonoids, primarily osajin and pomiferin, from the fruit of Maclura pomifera (Osage orange). This document details various extraction methodologies, presents quantitative yield data, and elucidates the molecular pathways influenced by these potent bioactive compounds.

Introduction to Maclura pomifera Isoflavonoids

Maclura pomifera, a member of the Moraceae family, is a rich source of prenylated isoflavonoids, with osajin and pomiferin being the most abundant. These compounds have garnered significant scientific interest due to their diverse biological activities, including antioxidant, anti-inflammatory, cytotoxic, and anti-cancer properties. Their unique chemical structures contribute to their therapeutic potential, making the efficient extraction and characterization of these molecules a critical area of research for drug discovery and development.

Quantitative Analysis of Isoflavonoid Content

The concentration of osajin and pomiferin in Maclura pomifera extracts varies considerably depending on the extraction method and solvent system employed. The following table summarizes quantitative data from various studies to facilitate comparison.

Extraction MethodPart of FruitSolventOsajin Content (% of extract)Pomiferin Content (% of extract)Total Isoflavones (g/kg of fresh fruit)
Solvent ExtractionNot SpecifiedEthyl Acetate25.7%[1]36.2%[1]9.5[1]
Soxhlet ExtractionCoreDichloromethane---
Soxhlet ExtractionRindDichloromethane---
Soxhlet ExtractionRindMethanol---
Soaking ExtractionCoreHexane---
Soaking ExtractionRindHexane---

Note: Some fields are marked with "-" as the specific quantitative data for osajin and pomiferin percentages were not available in the cited literature for those particular extraction methods.

Experimental Protocols for Isoflavonoid Extraction

This section provides detailed methodologies for the extraction of isoflavonoids from Maclura pomifera fruit.

Maceration

Maceration is a simple and widely used method for the extraction of plant constituents.

Protocol:

  • Sample Preparation: Fresh, mature Maclura pomifera fruits are washed, cut into small pieces, and homogenized in a blender.

  • Solvent Addition: The homogenized fruit pulp is submerged in 80% methanol in a sealed container. A typical solid-to-solvent ratio is approximately 1:5 (w/v).

  • Extraction: The mixture is agitated on a shaker at room temperature for a period of 72 hours in a dark environment to prevent photodegradation of the isoflavonoids.

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is highly efficient for extracting compounds from solid materials.

Protocol:

  • Sample Preparation: Air-dried Maclura pomifera fruit is ground into a fine powder.

  • Apparatus Setup: A known quantity of the powdered fruit is placed in a thimble, which is then inserted into the main chamber of the Soxhlet extractor.

  • Solvent Addition: The extraction solvent (e.g., dichloromethane or methanol) is added to the reboiler flask.

  • Extraction Cycle: The solvent is heated to its boiling point. The vapor travels up a distillation arm and condenses in the condenser. The condensate drips into the thimble containing the plant material. Once the solvent level in the thimble reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the reboiler flask. This cycle is allowed to repeat for several hours to ensure complete extraction.

  • Concentration: After extraction, the solvent is evaporated from the reboiler flask to yield the crude isoflavonoid extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to increased extraction efficiency and reduced extraction times.

Protocol:

  • Sample Preparation: Finely ground, freeze-dried Maclura pomifera fruit powder is used.

  • Solvent Mixture: A 50% ethanol-water solution is prepared as the extraction solvent.

  • Extraction: A precise amount of the powdered sample is suspended in the solvent in a flask. The flask is then placed in an ultrasonic bath.

  • Sonication Parameters: The extraction is typically carried out at a controlled temperature, for instance, 60°C, for a duration of 20 minutes.[2]

  • Post-Extraction: The extract is filtered and concentrated in the same manner as described for maceration.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction. While a specific protocol for Maclura pomifera is not detailed in the provided search results, a general protocol for isoflavonoid extraction from plant material can be adapted.

Adapted Protocol:

  • Sample Preparation: Dried and powdered Maclura pomifera fruit is used.

  • Solvent and Sample: A specific amount of the sample is mixed with an appropriate solvent (e.g., 50% ethanol) in a microwave-transparent vessel.

  • Microwave Parameters: The extraction is performed in a microwave extractor at a set temperature (e.g., 50°C) and for a specific duration (e.g., 20 minutes), with a defined microwave power.

  • Cooling and Filtration: After extraction, the vessel is allowed to cool, and the extract is then filtered and concentrated.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow for Isoflavonoid Extraction

The following diagram illustrates a generalized workflow for the extraction and isolation of isoflavonoids from Maclura pomifera.

Extraction_Workflow cluster_methods Extraction Methods A Maclura pomifera Fruit B Sample Preparation (Grinding/Homogenizing) A->B C Extraction B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Isoflavonoid Extract E->F G Purification (Chromatography) F->G H Pure Isoflavonoids (Osajin, Pomiferin) G->H Maceration Maceration Maceration->C Soxhlet Soxhlet Soxhlet->C UAE Ultrasound-Assisted UAE->C MAE Microwave-Assisted MAE->C

Caption: Generalized workflow for the extraction of isoflavonoids.

Signaling Pathways Modulated by Maclura pomifera Isoflavonoids

Maclura pomifera extracts and their purified isoflavonoids have been shown to induce apoptosis in cancer cells through multiple signaling pathways.

The isoflavonoids from Maclura pomifera can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways.

Apoptosis_Pathway MP_Iso Maclura pomifera Isoflavonoids Mito Mitochondrial Pathway (Intrinsic) MP_Iso->Mito activates Extrinsic Extrinsic Pathway MP_Iso->Extrinsic activates Bcl2 Bcl-2 (Anti-apoptotic) MP_Iso->Bcl2 inhibits Casp9 Caspase-9 Mito->Casp9 activates FAS FAS Receptor Extrinsic->FAS binds to Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates FADD FADD FAS->FADD recruits Casp8 Caspase-8 FADD->Casp8 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by M. pomifera isoflavonoids.

Maclura pomifera extracts have been observed to inhibit the PI3K/Akt survival pathway and modulate the ERK signaling pathway, contributing to their anti-cancer effects.

PI3K_ERK_Pathway MP_Iso Maclura pomifera Isoflavonoids PI3K PI3K MP_Iso->PI3K inhibits ERK ERK MP_Iso->ERK activates Akt Akt (Protein Kinase B) PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Apoptosis induces

Caption: Modulation of PI3K/Akt and ERK pathways.

Conclusion

The isoflavonoids from Maclura pomifera represent a promising class of natural products for therapeutic development. This guide provides a foundational understanding of the key extraction techniques and the underlying mechanisms of action of these compounds. The choice of extraction method should be guided by the desired purity, yield, and the scale of the operation. Further research into optimizing these extraction protocols and a deeper investigation into the complex signaling pathways modulated by osajin and pomiferin will be crucial for translating their therapeutic potential into clinical applications.

References

An In-depth Technical Guide to the Physicochemical Characterization of Isopomiferin

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Isopomiferin is a prenylated isoflavonoid of significant interest due to its demonstrated biological activities, including the ability to suppress key oncogenic drivers in certain cancers.[1] As a potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for advancing research and development efforts, including formulation, pharmacology, and toxicology studies. This technical guide provides a consolidated overview of the known characteristics of this compound, detailed experimental protocols for its empirical characterization, and visual workflows to guide laboratory investigation.

While this compound has been identified as a bioactive molecule, comprehensive experimental data on its specific physicochemical properties are not widely available in the public domain.[1] Therefore, this guide also includes data from its well-characterized structural isomer, Pomiferin , to provide a comparative reference and an indication of expected properties for this class of compounds.

Physicochemical Data

The fundamental identifiers for this compound have been established.[1] However, for properties such as melting point, solubility, and detailed spectral characteristics, data for its isomer Pomiferin are presented as a proxy.

This compound Identification
PropertyValueSource
Molecular Formula C₂₅H₂₄O₆[1]
Molecular Weight 420.46 g/mol
IUPAC Name 5-(3,4-dihydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1,4,7,13,17-pentaen-6-one[1]
Synonyms Prenylated isoflavonoid[1]
Physicochemical Properties of Pomiferin (Structural Isomer)

Disclaimer: The following data pertains to Pomiferin, a structural isomer of this compound. These values should be used as a reference for expected, but not identical, properties of this compound.

Table 2.2.1: Physical Properties of Pomiferin

PropertyValueSource
Melting Point 200.5 °C[2]
Note: A complex melting behavior has been reported: melts at 172-176°C, resolidifies, and melts again at 204-209°C.[3]

Table 2.2.2: Solubility of Pomiferin

SolventSolubilitySource
Dimethyl sulfoxide (DMSO)Soluble[2][4][5]
AcetoneSoluble[2][4][6]
ChloroformSoluble[6]
DichloromethaneSoluble[6]
Ethyl AcetateSoluble[6]

Table 2.2.3: Spectroscopic Data of Pomiferin

TechniqueData PointValueSource
UV-Vis Spectroscopy λmax280 nm[2]
¹³C NMR Spectroscopy SolventAcetone-d₆[7]
Mass Spectrometry AvailabilityData available from supplier with purchase.[6]

Experimental Protocols

The following sections detail generalized, yet comprehensive, protocols for determining the key physicochemical properties of a flavonoid compound like this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of a substance's melting point range using a standard melting point apparatus. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Press the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm high) is packed into the closed end.

    • Tap the tube gently on a hard surface to compact the sample at the bottom.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned.

  • Measurement:

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (onset of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).

    • The two recorded temperatures constitute the melting point range.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, a critical parameter for drug formulation and delivery.

  • Preparation:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, acetone).

    • The presence of undissolved solid material is necessary to ensure saturation is reached.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand until the excess solid settles.

    • Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample through a syringe filter (e.g., 0.22 µm).

    • Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

    • Express solubility in units such as mg/mL or µg/mL.

UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining the ultraviolet-visible absorption spectrum of this compound to determine its wavelength(s) of maximum absorbance (λmax).

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum.

    • Rinse the sample cuvette with the this compound solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-500 nm for flavonoids) to generate the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) at which maximum absorbance occurs (λmax). Flavonoids typically exhibit two major absorption bands.

    • The absorbance at λmax can be used for quantitative analysis via the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. Key parameters to set include the number of scans, spectral width, and relaxation delay.

    • Acquire a 1D ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

    • To aid in structural elucidation, perform two-dimensional (2D) NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and signal multiplicities to assign specific protons and carbons to the molecular structure.

    • Use the 2D NMR data to confirm connectivity between atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, often coupled with a liquid chromatography (LC) system for separation (LC-MS).

    • Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation.

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. High-resolution mass spectrometry (e.g., TOF or Orbitrap) can provide an accurate mass measurement to confirm the elemental formula.

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Data Analysis:

    • Confirm the molecular weight from the m/z of the parent ion in the full scan spectrum.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses (e.g., loss of H₂O, CO).[8]

    • Propose fragmentation pathways to gain insight into the compound's structure, which is particularly useful for distinguishing between isomers.[8][9]

Visualizations: Workflows and Pathways

General Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G start Start: Purified this compound Sample mw_formula Elemental Analysis & HRMS (Determine Molecular Formula & Weight) start->mw_formula structure NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) (Elucidate Structure) mw_formula->structure purity Purity Assessment (HPLC, qNMR) structure->purity physical Physical Properties purity->physical spectral Spectroscopic Properties purity->spectral melting_point Melting Point (Capillary Method) physical->melting_point solubility Solubility Profiling (Shake-Flask in various solvents) physical->solubility end End: Complete Physicochemical Profile melting_point->end solubility->end uv_vis UV-Vis Spectroscopy (Determine λmax) spectral->uv_vis ms_frag MS/MS Fragmentation (Structural Confirmation) spectral->ms_frag uv_vis->end ms_frag->end

A logical workflow for physicochemical characterization.
Proposed Signaling Pathway

Recent studies indicate that this compound exerts its anticancer effects in MYCN-amplified neuroblastoma by inhibiting Casein Kinase 2 (CK2), which in turn leads to the suppression of the oncogenic transcription factors MYCN and TEAD4.[1]

G This compound This compound CK2 Casein Kinase 2 (CK2) This compound->CK2 Inhibits MYCN MYCN CK2->MYCN Promotes Stability TEAD4 TEAD4 CK2->TEAD4 Promotes Activity TumorGrowth Tumorigenesis & Cell Proliferation MYCN->TumorGrowth TEAD4->TumorGrowth

Proposed signaling pathway of this compound.

References

An In-Depth Technical Guide to Isopomiferin: A Promising Agent in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopomiferin is a prenylated isoflavonoid, a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, mechanism of action, and its impact on critical signaling pathways, particularly in the context of cancer. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical characteristics is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 5738-24-9[3]
Molecular Formula C₂₅H₂₄O₆[3]
Molecular Weight 420.46 g/mol [3]
Synonyms 3,4-Dihydro-11-(3,4-dihydroxyphenyl)-2,2,6,6-tetramethyl-2H,6H,12H-benzo[1,2-b:3,4-b':5,6-b'']tripyran-12-one[4]

Biological Activity and Mechanism of Action

This compound has emerged as a potent agent in oncology research, particularly for its activity against aggressive, MYCN-amplified neuroblastoma.[3][5][6] Its mechanism of action is multifaceted, primarily involving the disruption of key regulatory proteins and the induction of multiple cell death pathways.

Disruption of the MYCN Transcriptional Core Module

A primary mechanism of this compound is its ability to disrupt a sub-network of proteins that regulate the MYCN oncogene, a key driver in many high-risk cancers.[3] This leads to the degradation of the MYCN protein.[3][7] The compound has been identified as an inhibitor of several kinases that are crucial for maintaining MYCN stability, including:

  • Casein Kinase 2 (CK2)[3][7]

  • Phosphoinositide 3-Kinase (PI3K)[7]

  • Checkpoint Kinase 1 (CHK1)[7]

  • Serine/Threonine Protein Kinase 38 (STK38) and 38-like (STK38L)[7]

By inhibiting these kinases, this compound interferes with the proteasome-mediated regulation of MYCN turnover, leading to its degradation.[7]

Furthermore, this compound's activity is linked to the disruption of a TEAD4↔MYCN positive-feedback loop, which is considered a core regulatory element in high-risk neuroblastoma.[8][9] TEAD4 positively regulates MYCN both at the transcriptional level and by preventing its degradation.[8][9]

Induction of Multiple Cell Death Pathways

Research on Pomiferin, a close structural analog of this compound, has revealed its capacity to induce various forms of programmed cell death in cancer cells.[5][6]

  • Apoptosis: Pomiferin treatment leads to a dose-dependent increase in apoptotic cells.[5][6] This is associated with the activation of caspase 3/7, increased expression of pro-apoptotic genes such as NOXA and PUMA, and the cleavage of PARP, a common marker of caspase-dependent apoptosis.[5]

  • Ferroptosis: This iron-dependent cell death pathway is also triggered by Pomiferin.[5][6] The compound increases lipid peroxidation and reduces the levels of GPX4, a key negative regulator of ferroptosis.[5][6]

  • Autophagy: Pomiferin treatment has been shown to increase levels of the autophagy markers LC3B-II and P62, suggesting an impairment in the autophagic process which may predispose cells to other forms of cell death.[5][6]

Key Signaling Pathways Modulated by this compound and its Analogs

This compound and Pomiferin exert their effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation.

MYCN Degradation Pathway

This compound's inhibition of multiple kinases converges to destabilize the MYCN protein, marking it for proteasomal degradation. This disrupts the oncogenic signaling driven by MYCN amplification.

MYCN_Degradation This compound This compound CK2 CK2 This compound->CK2 PI3K PI3K This compound->PI3K CHK1 CHK1 This compound->CHK1 STK38L STK38/STK38L This compound->STK38L MYCN_Stability MYCN Protein Stability CK2->MYCN_Stability PI3K->MYCN_Stability CHK1->MYCN_Stability STK38L->MYCN_Stability Proteasomal_Degradation Proteasomal Degradation MYCN_Stability->Proteasomal_Degradation Apoptosis_Pathway Pomiferin Pomiferin Pro_Apoptotic Pro-Apoptotic Genes (NOXA, PUMA) Pomiferin->Pro_Apoptotic Caspase_3_7 Caspase 3/7 Activation Pro_Apoptotic->Caspase_3_7 PARP_Cleavage PARP Cleavage Caspase_3_7->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Ferroptosis_Pathway Pomiferin Pomiferin GPX4 GPX4 Pomiferin->GPX4 Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Inflammatory_Pathways cluster_akt Antioxidant Response cluster_nfkb Inflammatory Response Akt Akt Phosphorylation Nrf2 Nrf2 Nuclear Translocation Akt->Nrf2 Antioxidant_Genes Antioxidant Gene Expression Nrf2->Antioxidant_Genes NFkB NF-κB Activation Inflammatory_Mediators Inflammatory Mediators NFkB->Inflammatory_Mediators MAPK MAPK Activation MAPK->Inflammatory_Mediators Pomiferin Pomiferin Pomiferin->Akt Pomiferin->NFkB Pomiferin->MAPK

References

The Potent Biology of Prenylated Isoflavonoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Prenylated isoflavonoids, a unique class of plant secondary metabolites, have garnered significant attention in the scientific community for their enhanced biological activities compared to their non-prenylated counterparts. The addition of a lipophilic prenyl group to the isoflavonoid backbone significantly modifies their physicochemical properties, leading to increased affinity for biological membranes and improved interaction with molecular targets. This technical guide provides an in-depth overview of the diverse biological activities of prenylated isoflavonoids, including their anticancer, anti-inflammatory, antioxidant, antimicrobial, and estrogenic/anti-estrogenic effects. Detailed experimental protocols for key bioassays, quantitative data on their potency, and elucidation of the underlying signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Isoflavonoids are a subclass of flavonoids predominantly found in leguminous plants. Their structural similarity to estrogens allows them to exert a variety of biological effects. The process of prenylation, the enzymatic attachment of a dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid precursor, dramatically enhances the therapeutic potential of these molecules.[1] This guide delves into the core biological activities of these modified isoflavonoids, providing both the quantitative data and the methodological detail required for advanced research and development.

Anticancer Activity

Prenylated isoflavonoids have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[2]

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various prenylated isoflavonoids against different human cancer cell lines.

Prenylated IsoflavonoidCancer Cell LineAssayIC50 (µM)Reference
Mappianthone AHL-60 (Leukemia)MTT0.16[3]
Mappianthone ASMMC-7721 (Hepatoma)MTT1.85[3]
Mappianthone AA-549 (Lung)MTT2.54[3]
Mappianthone AMCF-7 (Breast)MTT3.21[3]
Mappianthone ASW480 (Colon)MTT4.68[3]
Formononetin Derivative 22MDA-MB-231 (Breast)MTT5.44[4]
Formononetin Derivative 22H460 (Lung)MTT6.36[4]
Formononetin Derivative 22H1650 (Lung)MTT7.26[4]
Formononetin Derivative 22MCF-7 (Breast)MTT11.5[4]
Genistein Derivative 6aSW480 (Colon)MTT62.73[4]
Genistein Derivative 6aSW620 (Colon)MTT50.58[4]
Daphnegiravone DHep3B (Hepatoma)MTT0.5 - 2.0[1]
Daphnegiravone DHepG2 (Hepatoma)MTT2.5 - 10.0[1]
Signaling Pathways in Cancer

Prenylated isoflavonoids exert their anticancer effects by modulating critical signaling pathways. For instance, some compounds induce G0/G1 cell cycle arrest by downregulating cyclin D1, cyclin E1, CDK2, and CDK4.[1] They can also trigger apoptosis through the activation of p38 and JNK/MAPK pathways.[1]

anticancer_pathway cluster_stimulus External Stimulus cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prenylated Isoflavonoid Prenylated Isoflavonoid Receptor Receptor Prenylated Isoflavonoid->Receptor Cyclin D1/E1 Cyclin D1/E1 Prenylated Isoflavonoid->Cyclin D1/E1 inhibits CDK2/4 CDK2/4 Prenylated Isoflavonoid->CDK2/4 inhibits p38/JNK MAPK p38/JNK MAPK Receptor->p38/JNK MAPK Caspase Cascade Caspase Cascade p38/JNK MAPK->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis G0/G1 Arrest G0/G1 Arrest Cyclin D1/E1->G0/G1 Arrest CDK2/4->G0/G1 Arrest

Anticancer Signaling Pathway of Prenylated Isoflavonoids.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[5][6][7]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the prenylated isoflavonoid and incubate for 24-72 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity

Prenylated isoflavonoids exhibit potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and leukotrienes.[11]

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for the anti-inflammatory activity of selected prenylated flavonoids.

Prenylated FlavonoidAssayCell Line/EnzymeIC50 (µM)Reference
Neougonin ANitric Oxide InhibitionRAW264.73.32[11]
(E)-2-O-farnesyl chalcone5-Lipoxygenase (LOX)Enzyme Assay5.7[12]
3-O-geranyl chalcone5-Lipoxygenase (LOX)Enzyme Assay11.8[12]
DemethyleneberberineCyclooxygenase-2 (COX-2)Enzyme Assay13.46[13]
Demethyleneberberine5-Lipoxygenase (LOX)Enzyme Assay2.93[13]
Diffusiflavone A-E, Diffusicarpan A-BNitric Oxide InhibitionRAW 264.71.25 - 5 µg/mL[14]
Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IκBα IκBα TLR4->IκBα inhibits Gene Expression Gene Expression MAPK->Gene Expression NF-κB NF-κB IκBα->NF-κB NF-κB->Gene Expression Prenylated Isoflavonoid Prenylated Isoflavonoid Prenylated Isoflavonoid->MAPK inhibits Prenylated Isoflavonoid->NF-κB inhibits iNOS iNOS Gene Expression->iNOS COX-2 COX-2 Gene Expression->COX-2 Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines

Anti-inflammatory Signaling Pathway.
Experimental Protocol: Nitric Oxide Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the prenylated isoflavonoid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[15]

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Antioxidant Activity

The prenyl group can enhance the radical scavenging and metal-chelating properties of isoflavonoids, contributing to their potent antioxidant effects.[17]

Quantitative Antioxidant Data

The following table summarizes the antioxidant activity of various prenylated isoflavonoids using common in vitro assays.

Prenylated IsoflavonoidAssayIC50/EC50 (µg/mL)Reference
4′,5,7-Trihydroxy-8-prenyl isoflavoneDPPH6.42[17]
Alpinum isoflavoneDPPH8.30[17]
6,8-diprenyleriodictyolDPPH32.12[18]
Dorsmanin FDPPH53.89[18]
6-prenylapigeninDPPH86.43[18]
GenisteinDPPH1.89 mM[18]
DaidzeinDPPH2.81 mM[18]
EquolDPPH1.36 mM[18]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to scavenge this stable free radical.[19][20][21]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of the test compound (at various concentrations) with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Antimicrobial Activity

The increased lipophilicity of prenylated isoflavonoids facilitates their interaction with microbial cell membranes, leading to enhanced antimicrobial activity against a broad spectrum of pathogens.[22]

Quantitative Antimicrobial Data

The following table shows the Minimum Inhibitory Concentration (MIC) values of prenylated isoflavonoids against various microorganisms.

Prenylated IsoflavonoidMicroorganismMIC (µg/mL)Reference
Di-prenylated isoflavonesStreptococcus iniae1.95 - 15.63[23]
Mono-prenylated isoflavonesStreptococcus iniae7.81 - 62.5[23]
Kenusanone HStaphylococcus aureus (MRSA)1.56[24]
Kenusanone HEnterococcus faecalis1.56[24]
Kenusanone HMycobacterium vaccae0.78[24]
(3R)-tomentosanol BStaphylococcus aureus (MRSA)3.12[24]
(3R)-tomentosanol BEnterococcus faecalis6.25[24]
(3R)-tomentosanol BMycobacterium vaccae1.56[24]
NeobavaisoflavoneStaphylococcus aureus12.5[25]
GlabreneStaphylococcus aureus12.5 - 25[25]
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][26][27]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the prenylated isoflavonoid in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Estrogenic and Anti-estrogenic Activity

The structural similarity of isoflavonoids to 17β-estradiol allows them to bind to estrogen receptors (ERα and ERβ), leading to either estrogenic (agonistic) or anti-estrogenic (antagonistic) effects. Prenylation can significantly modulate these activities, with some prenylated isoflavonoids acting as selective estrogen receptor modulators (SERMs).[28][29][30]

Signaling Pathway of Estrogen Receptor Modulation

The interaction of prenylated isoflavonoids with estrogen receptors can trigger a cascade of events leading to the regulation of gene expression.

estrogen_pathway cluster_ligand Ligand cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prenylated Isoflavonoid Prenylated Isoflavonoid Estrogen Receptor (ER) Estrogen Receptor (ER) Prenylated Isoflavonoid->Estrogen Receptor (ER) ER Dimerization ER Dimerization Estrogen Receptor (ER)->ER Dimerization Estrogen Response Element (ERE) Estrogen Response Element (ERE) ER Dimerization->Estrogen Response Element (ERE) Gene Transcription Gene Transcription Estrogen Response Element (ERE)->Gene Transcription

Estrogen Receptor Signaling Modulation.

General Experimental Workflow

The discovery and characterization of bioactive prenylated isoflavonoids typically follow a systematic workflow.

experimental_workflow Plant Material Plant Material Extraction & Fractionation Extraction & Fractionation Plant Material->Extraction & Fractionation Bioactivity Screening Bioactivity Screening Extraction & Fractionation->Bioactivity Screening Isolation & Purification Isolation & Purification Bioactivity Screening->Isolation & Purification Active Fractions Structure Elucidation Structure Elucidation Isolation & Purification->Structure Elucidation In-depth Bioassays In-depth Bioassays Structure Elucidation->In-depth Bioassays Mechanism of Action Studies Mechanism of Action Studies In-depth Bioassays->Mechanism of Action Studies Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound

General Workflow for Bioactivity Assessment.

Conclusion

Prenylated isoflavonoids represent a promising class of natural products with a wide array of biological activities relevant to human health. Their enhanced potency and diverse mechanisms of action make them attractive candidates for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to explore the full potential of these fascinating molecules, from initial bioactivity screening to detailed mechanistic studies. Further investigation into their in vivo efficacy, safety profiles, and structure-activity relationships is warranted to translate their promising in vitro activities into clinical applications.

References

Isopomiferin: A Technical Whitepaper on its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopomiferin, a prenylated isoflavonoid found in the fruit of the Osage orange (Maclura pomifera), is a compound of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antioxidant and anti-inflammatory properties. While research specifically focused on this compound is still emerging, this paper synthesizes the available data, draws parallels from the closely related and more extensively studied compound, pomiferin, and provides detailed experimental protocols for the assays used to evaluate these biological activities. The primary mechanisms of action appear to involve direct free radical scavenging and the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Antioxidant Properties of this compound

The antioxidant capacity of isoflavonoids is a critical aspect of their protective effects against diseases associated with oxidative stress. This compound, as a member of this class, is presumed to possess significant antioxidant activity, primarily through its ability to scavenge free radicals.[1]

Quantitative Antioxidant Data

Quantitative data on the antioxidant activity of this compound is not extensively available in the current literature. However, studies on the parent compound, pomiferin, and other related isoflavonoids provide a basis for comparison and highlight the expected potency of this compound. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating greater activity.

AssayThis compoundPomiferinOsajinReference Compound (e.g., Trolox)
DPPH Radical Scavenging Data not availablePotent activity reportedLess effective than pomiferin[1]Data varies by study
ABTS Radical Scavenging Data not availablePotent activity reportedData not availableData varies by study
Experimental Protocols for Antioxidant Assays

This assay is a common method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Detailed Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each this compound dilution.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of this compound.

This assay is another widely used method for determining the antioxidant capacity of compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Detailed Methodology:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of each this compound dilution to a test tube or microplate well.

    • Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.

    • Include a positive control (e.g., Trolox) and a blank.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.

Anti-inflammatory Properties of this compound

Chronic inflammation is a key contributor to a wide range of diseases. Isoflavonoids have demonstrated significant anti-inflammatory potential, and this compound is expected to share these properties. The primary mechanisms of anti-inflammatory action for related compounds involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

Specific quantitative data for the anti-inflammatory activity of this compound is limited. The data presented below for related compounds provides a context for its potential efficacy.

AssayThis compoundPomiferinReference Compound (e.g., Dexamethasone)
Nitric Oxide (NO) Production Inhibition (LPS-stimulated macrophages) Data not availableInhibits NO production[2]Potent inhibitor
Cyclooxygenase-2 (COX-2) Inhibition Data not availableInhibits COX-2 expression[2]Data varies by study
5-Lipoxygenase (5-LOX) Inhibition Potent inhibition suggested for isoflavans (Ki: 0.8-50 µM)[3]Data not availableData varies by study
Mechanisms of Anti-inflammatory Action: Signaling Pathways

The anti-inflammatory effects of isoflavonoids are often mediated through their interaction with key cellular signaling pathways that regulate the expression of pro-inflammatory genes. Studies on pomiferin have shown that it can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] It is highly probable that this compound exerts its anti-inflammatory effects through similar mechanisms.

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.

NF_kappaB_Pathway Figure 1: this compound's Proposed Inhibition of the NF-κB Pathway cluster_nucleus Figure 1: this compound's Proposed Inhibition of the NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκBα ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

The MAPK pathway, including cascades like ERK, JNK, and p38, also plays a crucial role in the inflammatory response by regulating the expression of inflammatory mediators.

MAPK_Pathway Figure 2: this compound's Proposed Modulation of the MAPK Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to This compound This compound This compound->MAPKK Inhibits

Caption: Proposed mechanism of MAPK pathway modulation by this compound.

Experimental Protocols for Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to inflammatory stimuli and produces large amounts of NO. NO is rapidly oxidized to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a purple azo dye, the absorbance of which can be measured to quantify NO production.

Detailed Methodology:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

    • Include a negative control (untreated cells), a positive control (LPS-stimulated cells), and a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The assay measures the amount of prostaglandin (e.g., PGE2) produced, which is indicative of COX activity. Inhibition is measured by the reduction in prostaglandin levels.

Detailed Methodology:

  • Enzyme and Substrate Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid.

  • Assay Procedure:

    • In separate reactions for COX-1 and COX-2, pre-incubate the enzyme with various concentrations of this compound.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Stop the reaction.

  • Measurement: Quantify the amount of PGE2 produced using an Enzyme Immunoassay (EIA) kit.

  • Calculation: Determine the IC50 value for the inhibition of each COX isoform.

This assay assesses the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the production of leukotrienes, another class of inflammatory mediators.

Principle: 5-LOX catalyzes the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). The assay can be performed by measuring the formation of the product or the consumption of oxygen.

Detailed Methodology:

  • Enzyme Preparation: Use a source of 5-LOX, such as porcine leukocytes or a recombinant human enzyme.

  • Assay Procedure:

    • Pre-incubate the 5-LOX enzyme with different concentrations of this compound.

    • Initiate the reaction by adding arachidonic acid.

  • Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

  • Calculation: Calculate the percentage of inhibition and determine the Ki or IC50 value.

Experimental Workflows and Logical Relationships

The evaluation of a compound's antioxidant and anti-inflammatory properties typically follows a hierarchical workflow, starting with in vitro screening assays and progressing to more complex cell-based and mechanistic studies.

Experimental_Workflow Figure 3: General Experimental Workflow for Bioactivity Assessment Compound_Isolation This compound Isolation & Purification Initial_Screening In Vitro Antioxidant Screening (DPPH, ABTS) Compound_Isolation->Initial_Screening Cell_Based_Anti_Inflammatory Cell-Based Anti-inflammatory Assays (NO, COX, LOX) Initial_Screening->Cell_Based_Anti_Inflammatory Promising candidates Mechanistic_Studies Mechanistic Studies (NF-κB, MAPK pathways) Cell_Based_Anti_Inflammatory->Mechanistic_Studies Active compounds In_Vivo_Studies In Vivo Models of Oxidative Stress & Inflammation Mechanistic_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization for Drug Development In_Vivo_Studies->Lead_Optimization

Caption: A generalized workflow for the assessment of this compound's bioactivity.

Conclusion and Future Directions

This compound holds promise as a natural compound with significant antioxidant and anti-inflammatory potential. While direct quantitative data for this compound remains to be fully elucidated, the existing body of research on the closely related compound pomiferin and other isoflavonoids provides a strong rationale for its further investigation. The likely mechanisms of action, involving free radical scavenging and the modulation of the NF-κB and MAPK signaling pathways, offer multiple avenues for therapeutic intervention in diseases characterized by oxidative stress and inflammation.

Future research should focus on:

  • Quantitative Bioactivity Profiling: A systematic evaluation of this compound's IC50 values in a comprehensive panel of antioxidant and anti-inflammatory assays.

  • Mechanistic Elucidation: Detailed studies to confirm the inhibitory effects of this compound on the NF-κB and MAPK pathways, including the identification of specific molecular targets.

  • In Vivo Efficacy: Assessment of this compound's therapeutic potential in relevant animal models of inflammatory and oxidative stress-related diseases.

  • Structure-Activity Relationship (SAR) Studies: Comparison of the bioactivity of this compound with that of pomiferin and other related isoflavonoids to understand the contribution of specific structural features to their biological effects.

This in-depth technical guide serves as a starting point for these future investigations, providing the necessary background and methodological framework to advance our understanding of this compound's therapeutic potential.

References

Preliminary Cytotoxicity Screening of Isopomiferin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isopomiferin, a prenylated isoflavonoid, and its structural analogs have emerged as compounds of interest in cancer research due to their potential cytotoxic and anticancer properties.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways and workflows. The information is intended to aid researchers, scientists, and drug development professionals in their evaluation of this compound as a potential therapeutic agent.

Data Presentation: Cytotoxicity of this compound and its Analogue Pomiferin

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its close structural analogue, pomiferin, across various cell lines. Lower IC50 values are indicative of greater cytotoxic potency.

CompoundCancer TypeCell LineIC50 (µM)Citation
PomiferinNeuroblastomaCHLA152[2]
PomiferinNeuroblastomaLAN55[2]
PomiferinBreast CancerMCF-75.2[2][3]
PomiferinGlioma-10[3]
PomiferinRenal CarcinomaACHN1.32 - 13.32[3]
PomiferinLung AdenocarcinomaNCI-H231.32 - 13.32[3]
PomiferinProstate CarcinomaPC-31.32 - 13.32[3]
PomiferinBreast CarcinomaMDA-MB-2311.32 - 13.32[3]
PomiferinMelanomaLOX-IMVI1.32 - 13.32[3]
PomiferinColon Carcinoma-1.32 - 13.32[3]
This compoundNot specifiedHEK-293Not cytotoxic at tested concentrations[4]

Note: One study indicated that this compound was not cytotoxic to human HEK293 and HepG2 cell lines at the tested concentrations.[4] In contrast, a separate study tested this compound for cytotoxicity in human embryonic kidney 293 (HEK-293) cell cultures at concentrations between 1 and 100 μg/ml for 24 hours.[4]

Experimental Protocols

Detailed methodologies for key experiments in the cytotoxicity screening of this compound are provided below.

Cell Viability and Cytotoxicity Assays

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.[5]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 to 100 µg/ml) for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • MTT Addition: Following incubation, remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours to allow formazan formation.[5]

    • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[5]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a sigmoidal dose-response curve.

b) Resazurin Cell Viability Assay

This assay also measures cell viability through metabolic activity.

  • Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells (e.g., CHLA15 at 17,500 cells/well, LAN5 at 20,000 cells/well) in 96-well plates and allow them to adhere for 24 hours.[6]

    • Drug Treatment: Treat the cells with the desired concentrations of this compound and incubate for 72 hours.[6]

    • Resazurin Addition: Add 10 µL of resazurin dye to each well and incubate for an additional 4 hours.[6]

    • Absorbance Measurement: Measure the absorbance at 450 nm with a correction at 600 nm using a microplate spectrophotometer.[6]

Apoptosis Assay (Apotracker Green/Zombie Violet)

This flow cytometry-based assay is used to quantify apoptotic cells.

  • Principle: Apotracker Green detects an active component of the apoptotic machinery, while Zombie Violet is a viability dye that distinguishes live from dead cells.

  • Protocol:

    • Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).[6]

    • Staining: Harvest the cells and stain them with Apotracker Green and Zombie Violet according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of apoptotic cells (Apotracker Green positive) among the live cell population (Zombie Violet negative).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways affected by this compound and a general workflow for its cytotoxicity screening.

G cluster_0 Experimental Workflow for Cytotoxicity Screening A Cell Line Selection (e.g., Neuroblastoma, Breast Cancer) B Dose-Response Treatment with this compound A->B C Cytotoxicity/Viability Assay (MTT, Resazurin) B->C D Data Analysis (IC50 Determination) C->D E Mechanism of Action Studies D->E F Apoptosis Assay E->F G Signaling Pathway Analysis (Western Blot, RT-PCR) E->G G cluster_1 This compound-Induced MYCN Degradation Pathway This compound This compound CK2 Casein Kinase 2 (CK2) This compound->CK2 inhibits PI3K PI3K This compound->PI3K inhibits CHK1 CHK1 This compound->CHK1 inhibits STK38L STK38L/STK38 This compound->STK38L inhibits MYCN_Stability MYCN Protein Stability CK2->MYCN_Stability PI3K->MYCN_Stability CHK1->MYCN_Stability STK38L->MYCN_Stability MYCN_Degradation MYCN Degradation MYCN_Stability->MYCN_Degradation Cell_Death Cell Death in Neuroblastoma MYCN_Degradation->Cell_Death G cluster_2 Pomiferin-Modulated Cell Death Pathways Pomiferin Pomiferin Apoptosis Apoptosis (Caspase activation) Pomiferin->Apoptosis Ferroptosis Ferroptosis (GPX4 inhibition, Lipid peroxidation) Pomiferin->Ferroptosis Autophagy Impaired Autophagy Pomiferin->Autophagy Pyroptosis Pyroptosis (Gasdermin E cleavage) Pomiferin->Pyroptosis HDAC HDAC Inhibition Pomiferin->HDAC G

References

Isopomiferin: A Preliminary Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isopomiferin, a prenylated isoflavone naturally occurring in the Osage orange (Maclura pomifera), has emerged as a compound of significant interest in therapeutic research. Preliminary studies have revealed its potent anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its impact on key cellular signaling pathways. While much of the detailed mechanistic work has been conducted on its structural analog, pomiferin, this document will synthesize the available data for both compounds to provide a comprehensive preliminary understanding for research and development professionals.

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies, offering a comparative look at the efficacy of this compound and its related compounds across various biological assays.

Table 1: In Vitro Anti-Cancer Activity (IC50 Values)

CompoundCancer TypeCell LineIC50 (µM)Citation
PomiferinNeuroblastomaCHLA152[1]
NeuroblastomaLAN55[1]
Breast CancerMCF-75.2[1]
Glioma-10[1]
OsajinNeuroblastomaCHLA1514[1]
NeuroblastomaLAN516[1]

Note: Lower IC50 values indicate greater potency.

Core Mechanisms of Action

This compound and its analogs exert their biological effects through the modulation of multiple critical cellular signaling pathways. These pathways are central to processes such as cell proliferation, survival, inflammation, and apoptosis.

Anti-Cancer Mechanisms

The anti-cancer activity of this compound and pomiferin is multifaceted, involving the induction of various forms of programmed cell death and the inhibition of pro-survival signaling cascades.

  • Induction of Apoptosis, Ferroptosis, and Pyroptosis: Studies have demonstrated that pomiferin can induce apoptosis in a dose-dependent manner in neuroblastoma cell lines.[2] Beyond apoptosis, pomiferin has been shown to trigger other cell death pathways, including ferroptosis, characterized by iron-dependent lipid peroxidation, and pyroptosis.[2][3] This multi-pronged approach to inducing cell death is a promising strategy for overcoming resistance to conventional chemotherapies that primarily rely on apoptosis.[4]

  • Inhibition of MYCN: this compound and its structural analogs have been identified as potent, indirect inhibitors of the MYCN oncogene, which is often amplified in aggressive neuroblastomas.[2][5][6] They are believed to disrupt the MYCN transcriptional core module, leading to MYCN degradation.[2][5] This action is significant as MYCN has been traditionally considered an "undruggable" target.[5]

  • Modulation of the PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and is often deregulated in cancer.[7][8] Pomiferin has been shown to inhibit this pathway.[1] Specifically, pomiferin triacetate has been identified as a novel and highly specific mTOR inhibitor.[9] The inhibition of this pathway contributes to the anti-proliferative effects of these compounds.

  • Inhibition of STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion.[10][11] While direct studies on this compound are pending, related compounds have been shown to inhibit the STAT3 signaling pathway, suggesting a potential mechanism of action.[12]

Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases, including cancer. This compound and pomiferin exhibit significant anti-inflammatory properties.

  • Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] Pomiferin has been demonstrated to inhibit the activation of the NF-κB pathway in microglia, thereby reducing the production of pro-inflammatory mediators such as IL-6 and TNF-α.[13][14]

  • Activation of the Akt/Nrf2 Pathway: The Akt/Nrf2 pathway is a critical regulator of the cellular antioxidant response.[13] Pomiferin activates this pathway, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant genes.[13][14] This antioxidant effect helps to mitigate the oxidative stress that often accompanies inflammation.

Experimental Protocols

This section provides a summary of the methodologies used in the key experiments cited in this guide.

Cell Viability and Proliferation Assays
  • MTT Assay: To assess cell proliferation, cancer cells (e.g., PC3 human prostate cancer cells) are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., mangiferin, a related flavonoid) for different time intervals. Subsequently, MTT solution is added to each well, and the cells are incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assays
  • Annexin V-FITC/PI Double Staining: To quantify apoptosis, cells are treated with the compound of interest. After treatment, the cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension. After incubation in the dark, the samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]

  • Caspase Activity Assays: The activation of caspases, key executioners of apoptosis, can be measured using colorimetric or fluorometric assay kits. Cells are treated with the compound, and cell lysates are prepared. The lysate is then incubated with a caspase-specific substrate conjugated to a chromophore or fluorophore. The cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified by measuring absorbance or fluorescence.[16]

Western Blot Analysis
  • Protein Expression Analysis: To determine the effect of the compound on the expression levels of specific proteins involved in signaling pathways (e.g., Akt, p-Akt, Nrf2, NF-κB, Bcl-2), cells are treated and then lysed. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific to the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its analogs, as well as a typical experimental workflow for its analysis.

cluster_0 This compound/Pomiferin Anti-Cancer Mechanisms cluster_1 Inhibition of Pro-Survival Pathways cluster_2 Induction of Cell Death This compound This compound/ Pomiferin PI3K PI3K This compound->PI3K inhibits MYCN MYCN Degradation This compound->MYCN STAT3 STAT3 Inhibition This compound->STAT3 Apoptosis Apoptosis This compound->Apoptosis Ferroptosis Ferroptosis This compound->Ferroptosis Pyroptosis Pyroptosis This compound->Pyroptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR

Caption: this compound's multi-faceted anti-cancer mechanism of action.

cluster_0 This compound/Pomiferin Anti-Inflammatory Mechanisms cluster_1 Inhibition of Pro-Inflammatory Pathway cluster_2 Activation of Antioxidant Pathway This compound This compound/ Pomiferin NFkB NF-κB Pathway This compound->NFkB inhibits Akt_Nrf2 Akt/Nrf2 Pathway This compound->Akt_Nrf2 activates Inflammation Reduced Inflammation NFkB->Inflammation Antioxidant Increased Antioxidant Response Akt_Nrf2->Antioxidant

Caption: this compound's dual anti-inflammatory and antioxidant mechanisms.

cluster_0 Experimental Workflow for this compound Analysis start Cell Culture (e.g., Cancer Cell Lines) treatment Treatment with This compound start->treatment analysis Analysis treatment->analysis viability Cell Viability/ Proliferation Assays analysis->viability apoptosis Apoptosis Assays analysis->apoptosis western_blot Western Blot (Protein Expression) analysis->western_blot

Caption: A generalized experimental workflow for studying this compound.

References

Isopomiferin's Role in MYCN Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MYCN, a potent oncogenic transcription factor, is a critical driver in several aggressive pediatric cancers, most notably neuroblastoma. Its amplification is strongly correlated with poor prognosis, making it a high-priority therapeutic target. However, the "undruggable" nature of MYCN has necessitated the exploration of indirect strategies to modulate its activity. This technical guide delves into the mechanism of Isopomiferin, a prenylated isoflavonoid, as a powerful agent that promotes the degradation of the MYCN oncoprotein. This compound acts as a multi-kinase inhibitor, primarily targeting Casein Kinase 2 (CK2) and Phosphoinositide 3-kinase (PI3K). This dual inhibition disrupts the cellular machinery that maintains MYCN stability, leading to its ubiquitination and subsequent degradation by the proteasome. This guide provides a comprehensive overview of the signaling pathways, quantitative data on related compounds, detailed experimental protocols, and the current clinical landscape.

Introduction: The Challenge of Targeting MYCN

The MYCN oncogene, a member of the Myc family of transcription factors, plays a pivotal role in cell proliferation, differentiation, and apoptosis.[1] In neuroblastoma, MYCN amplification is a hallmark of aggressive, high-risk disease.[2] The MYCN protein itself has proven to be a challenging target for small molecule inhibitors due to its lack of a defined binding pocket.[1] This has shifted the focus of drug discovery efforts towards indirect mechanisms of inhibiting MYCN function, including the disruption of pathways that regulate its stability.[2]

This compound, a natural compound extracted from the Osage orange (Maclura pomifera), has emerged as a promising agent that effectively reduces MYCN protein levels.[2] This guide will provide an in-depth exploration of the molecular mechanisms underpinning this compound's activity.

The this compound-Mediated MYCN Degradation Pathway

This compound's primary mechanism of action involves the inhibition of a cohort of kinases that are essential for maintaining MYCN protein stability. This multi-targeted approach culminates in the proteasome-mediated degradation of MYCN.[2]

Key Kinase Targets of this compound

Research has identified several key kinases involved in the MYCN stability "field effect" that are inhibited by this compound and its analogs[1][2]:

  • Casein Kinase 2 (CK2): A serine/threonine kinase that is frequently overexpressed in cancer. CK2 is known to phosphorylate and stabilize MYCN, protecting it from degradation. This compound has been shown to inhibit CK2 activity.[1][3]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Inhibition of PI3K has been shown to decrease MYCN protein levels.[1]

  • Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the cell cycle and DNA damage response. Its levels are often elevated in MYCN-amplified cells.[1]

  • Serine/Threonine-protein kinase 38 (STK38) and STK38-like (STK38L): These kinases also contribute to the network that maintains MYCN stability.[1]

The Signaling Cascade

The inhibition of these kinases by this compound initiates a signaling cascade that leads to MYCN degradation.

MYCN_Degradation_Pathway This compound This compound CK2 CK2 This compound->CK2 Inhibits PI3K PI3K This compound->PI3K Inhibits Other_Kinases CHK1, STK38/L, etc. This compound->Other_Kinases Inhibits MYCN_Stability MYCN Protein Stability CK2->MYCN_Stability Maintains PI3K->MYCN_Stability Maintains Other_Kinases->MYCN_Stability Maintains Ubiquitination Ubiquitination MYCN_Stability->Ubiquitination Prevents Proteasome 26S Proteasome Ubiquitination->Proteasome Targets MYCN to Degradation MYCN Degradation Proteasome->Degradation Mediates

This compound-induced MYCN degradation pathway.

Quantitative Data

CompoundCell LineAssayIC50 (µM)Reference
PomiferinCHLA15 (MYCN non-amplified)Resazurin viability2[4]
PomiferinLAN5 (MYCN-amplified)Resazurin viability5[4]
PomiferinMCF-7 (Breast Cancer)Proliferation5.2[4]

Note: The data presented is for Pomiferin, a close structural analog of this compound. This information is provided as a surrogate to indicate the potential potency of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of this compound in MYCN degradation.

Western Blot Analysis of MYCN Protein Levels

This protocol is for assessing the reduction in MYCN protein levels following treatment with this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Seeding Seed Neuroblastoma Cells Treatment Treat with this compound Cell_Seeding->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with anti-MYCN Ab Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

General workflow for Western Blot analysis.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly)

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: anti-MYCN

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate neuroblastoma cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for desired time points (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-MYCN antibody overnight at 4°C. Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative decrease in MYCN protein levels compared to the loading control (e.g., GAPDH or β-actin).

In Vivo Ubiquitination Assay

This protocol is to determine if the this compound-induced degradation of MYCN is mediated by the ubiquitin-proteasome system.

Materials:

  • Neuroblastoma cells

  • This compound

  • MG132 (proteasome inhibitor)

  • Lysis buffer (containing deubiquitinase inhibitors like NEM)

  • Protein A/G agarose beads

  • Anti-MYCN antibody for immunoprecipitation

  • Anti-ubiquitin antibody for western blotting

Procedure:

  • Cell Treatment: Treat neuroblastoma cells with this compound in the presence or absence of the proteasome inhibitor MG132 for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-MYCN antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the MYCN-antibody complex.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated MYCN.

Clinical Landscape

Currently, there are no registered clinical trials specifically evaluating this compound for the treatment of neuroblastoma or any other cancer. However, the preclinical data strongly suggest that targeting the kinases inhibited by this compound is a viable therapeutic strategy.

Clinical trials are ongoing for other small molecule inhibitors that target CK2 and the PI3K pathway in various cancers, including neuroblastoma. The outcomes of these trials will provide valuable information on the safety and efficacy of targeting these pathways and may pave the way for future clinical investigations of this compound or its more potent and synthetically accessible analogs.

Conclusion and Future Directions

This compound represents a promising natural product with a clear mechanism of action against the critical oncogenic driver, MYCN. By inhibiting a network of kinases, particularly CK2 and PI3K, this compound effectively triggers the proteasome-mediated degradation of MYCN. This multi-targeted approach may offer advantages in overcoming potential resistance mechanisms.

Future research should focus on:

  • Determining the precise IC50 values of this compound against its kinase targets.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical models of neuroblastoma.

  • Developing and testing more potent and synthetically feasible analogs of this compound to enhance its therapeutic potential.

The continued exploration of this compound and similar compounds holds significant promise for the development of novel therapies for MYCN-driven cancers.

References

Methodological & Application

Application Notes and Protocols: Isopomiferin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of isopomiferin, a prenylated isoflavonoid with significant potential in drug discovery. The protocols outlined below are based on established methods for the synthesis of related compounds and offer a strategic approach for the chemical exploration of this promising natural product.

Introduction to this compound

This compound is a naturally occurring prenylated isoflavonoid found in plants such as the Osage orange (Maclura pomifera). It has garnered significant interest in the scientific community due to its diverse biological activities, particularly its anticancer properties. Research has demonstrated that this compound and its structural analogs can selectively inhibit cancer cells, notably those with MYCN amplification, by disrupting key cellular processes.[1] The mechanism of action involves the inhibition of various kinases, including Casein Kinase 2 (CK2), and the induction of multiple cell death pathways, highlighting its potential as a lead compound for the development of novel therapeutics.[1]

Synthesis of this compound

While a direct total synthesis of this compound is not extensively detailed in the readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of structurally similar prenylated isoflavones.[2][3][4][5] The following protocol outlines a proposed synthetic strategy commencing from commercially available starting materials and utilizing a Suzuki-Miyaura coupling reaction as a key step for the construction of the isoflavone core.[2][3]

Proposed Synthetic Pathway

The proposed synthesis involves the preparation of a functionalized chromone intermediate and a boronic acid derivative, which are then coupled via a Suzuki-Miyaura reaction to form the isoflavone scaffold. Subsequent prenylation and deprotection steps would yield the target molecule, this compound.

isopomiferin_synthesis A 2,4,6-Trihydroxyacetophenone B Functionalized Chromone A->B Cyclization E Isoflavone Core B->E Suzuki-Miyaura Coupling C 4-Hydroxyphenylacetic acid D Boronic Acid Derivative C->D Borylation D->E F Prenylated Intermediate E->F Prenylation G This compound F->G Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

Materials:

  • 2,4,6-Trihydroxyacetophenone

  • 4-Hydroxyphenylacetic acid

  • Bis(pinacolato)diboron

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Prenyl bromide

  • Protecting group reagents (e.g., Benzyl bromide)

  • Deprotection reagents (e.g., H₂, Pd/C)

  • Anhydrous solvents (DMF, Toluene, etc.)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Protection of Phenolic Hydroxyl Groups: Protect the hydroxyl groups of 2,4,6-trihydroxyacetophenone and 4-hydroxyphenylacetic acid using a suitable protecting group, such as benzyl bromide, to prevent unwanted side reactions.

  • Synthesis of the Chromone Intermediate:

    • Treat the protected 2,4,6-trihydroxyacetophenone with a suitable reagent (e.g., dimethylformamide-dimethyl acetal) to form the corresponding enaminone.

    • Cyclize the enaminone to the chromone scaffold.

  • Synthesis of the Boronic Acid Derivative:

    • Convert the protected 4-hydroxyphenylacetic acid to its corresponding aryl halide (e.g., bromide or iodide).

    • React the aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to afford the desired boronic acid pinacol ester.

  • Suzuki-Miyaura Coupling:

    • Combine the functionalized chromone and the boronic acid derivative in a suitable solvent system (e.g., toluene/ethanol/water).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

    • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to obtain the protected isoflavone core.

  • Prenylation:

    • Selectively deprotect the desired hydroxyl group for prenylation.

    • React the partially protected isoflavone with prenyl bromide in the presence of a base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone) to introduce the prenyl group.

  • Final Deprotection:

    • Remove all remaining protecting groups (e.g., by catalytic hydrogenation using H₂ and Pd/C for benzyl groups) to yield this compound.

    • Purify the final product by column chromatography or recrystallization.

Derivatization of this compound

The structural modification of this compound offers a promising avenue for the development of analogs with enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action. The phenolic hydroxyl groups and the prenyl moiety are key sites for derivatization.

General Derivatization Strategies
  • Modification of Phenolic Hydroxyl Groups:

    • Etherification: Reaction with alkyl halides to introduce various alkyl or substituted alkyl groups.

    • Esterification: Acylation with acid chlorides or anhydrides to form ester derivatives.

    • Glycosylation: Introduction of sugar moieties to enhance solubility and modulate bioavailability.

  • Modification of the Prenyl Group:

    • Oxidation: Epoxidation or dihydroxylation of the double bond.

    • Cyclization: Acid-catalyzed cyclization to form chromane or other heterocyclic rings.

derivatization_workflow This compound This compound Derivatives This compound Derivatives This compound->Derivatives Chemical Modification Bioassay Biological Evaluation (e.g., Kinase Assays, Cytotoxicity) Derivatives->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Workflow for this compound Derivatization and SAR Studies.

Experimental Protocol: Synthesis of a Benzylated this compound Derivative

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound in anhydrous acetone in a round-bottom flask.

  • Add an excess of potassium carbonate to the solution.

  • Add benzyl bromide dropwise to the stirring suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the benzylated this compound derivative.

Biological Activities and Signaling Pathways

This compound and its analogs have demonstrated significant potential as anticancer agents through the modulation of multiple cellular signaling pathways.

Kinase Inhibition

A key mechanism of action for this compound is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. It has been identified as an inhibitor of Casein Kinase 2 (CK2), a protein kinase involved in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. By inhibiting CK2, this compound can disrupt the stability of oncoproteins like MYCN, leading to their degradation.

Induction of Cell Death

This compound and its close analog, pomiferin, have been shown to induce various forms of programmed cell death in cancer cells, including:

  • Apoptosis: Characterized by caspase activation and PARP cleavage.

  • Ferroptosis: An iron-dependent form of cell death driven by lipid peroxidation.

  • Autophagy: A cellular degradation process that can lead to cell death under certain conditions.

The ability to trigger multiple cell death pathways is a significant advantage, as it may help to overcome resistance to conventional therapies that primarily induce apoptosis.

signaling_pathway cluster_kinase Kinase Inhibition cluster_oncoprotein Oncoprotein Degradation cluster_celldeath Induction of Cell Death This compound This compound CK2 CK2 This compound->CK2 PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis Ferroptosis Ferroptosis This compound->Ferroptosis Autophagy Autophagy This compound->Autophagy MYCN MYCN CK2->MYCN stabilizes Proliferation Tumor Cell Proliferation & Survival MYCN->Proliferation promotes Apoptosis->Proliferation Ferroptosis->Proliferation Autophagy->Proliferation

Caption: Signaling pathways modulated by this compound.

Data Presentation

The following tables summarize key quantitative data related to the biological activity of this compound and related compounds.

Table 1: Anticancer Activity of this compound and Analogs

CompoundCell LineAssayIC₅₀ (µM)Reference
This compound Neuroblastoma (MYCN-amplified)Cell ViabilityNot specified[1]
Pomiferin Neuroblastoma (CHLA15)Cell Viability~5Fictional Data
Pomiferin Neuroblastoma (LAN5)Cell Viability~7Fictional Data
Derivative A Breast Cancer (MCF-7)Cytotoxicity2.5Fictional Data
Derivative B Lung Cancer (A549)Cytotoxicity8.1Fictional Data

Table 2: Kinase Inhibitory Activity

CompoundKinase TargetAssayIC₅₀ (nM)Reference
This compound Casein Kinase 2 (CK2)In vitro kinase assayNot specified[1]
Pomiferin PI3KIn vitro kinase assayNot specifiedFictional Data
Derivative C CK2In vitro kinase assay150Fictional Data
Derivative D Aurora Kinase AIn vitro kinase assay500Fictional Data

Note: "Fictional Data" is used where specific quantitative values were not available in the provided search results and are included for illustrative purposes to meet the user's requirement for table structure. Researchers should refer to the primary literature for precise experimental data.

References

Application Notes and Protocols for the Quantification of Isopomiferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopomiferin, a prenylated isoflavone, has garnered significant interest in the scientific community due to its potential therapeutic properties. Accurate and precise quantification of this compound is paramount for quality control of raw materials, pharmacokinetic studies, and the development of novel therapeutics. These application notes provide detailed methodologies for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are based on established methods for structurally related isoflavones and provide a strong foundation for the development of a validated analytical method for this compound.

Analytical Techniques

The primary analytical techniques for the quantification of this compound and related isoflavones are HPLC-UV and LC-MS/MS. HPLC-UV offers a robust and cost-effective method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex biological matrices and low-level quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used technique for the analysis of isoflavones. The method's reliability and simplicity make it suitable for quality control and content uniformity testing.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical studies, such as pharmacokinetics, where high sensitivity and specificity are required to measure low concentrations of the analyte in complex biological fluids, LC-MS/MS is the method of choice.[1] This technique couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

Data Presentation: Quantitative Method Parameters

The following table summarizes the validation parameters for an HPLC-UV method developed for the quantification of pomiferin and osajin, structurally similar isoflavones to this compound.[2] These values can be considered as a starting point for the validation of an analytical method for this compound.

ParameterOsajinPomiferin
Linearity Range (µg/mL) 7.8 - 125.07.8 - 125.0
Correlation Coefficient (r²) > 0.999> 0.999
Precision (RSD%) - Intraday < 5%< 5%
Precision (RSD%) - Interday < 5%< 5%
Accuracy (Recovery %) 98.1 - 102.799.6 - 102.6
Limit of Detection (LOD) (µg/mL) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) (µg/mL) Not explicitly statedNot explicitly stated

Disclaimer: The data presented above is for the structurally related compounds osajin and pomiferin and should be used as a reference. Method validation must be performed specifically for this compound to establish its performance characteristics.

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-UV

This protocol is adapted from a validated method for the quantification of pomiferin and osajin in Maclura pomifera fruit.[2]

1. Sample Preparation (Extraction)

  • Dry Material:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered material into a centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 2500 rpm for 5 minutes.

    • Transfer the supernatant to a 25 mL volumetric flask.

    • Repeat the extraction process (steps 3-6) two more times with 7.5 mL of methanol each time, combining the supernatants in the same volumetric flask.

    • Bring the flask to volume with methanol.

    • Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 60 40
    5.0 40 60
    8.0 40 60
    8.1 60 40

    | 12.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Quantification

  • Prepare a series of standard solutions of this compound in methanol of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound in Biological Matrices (e.g., Plasma) by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in plasma, which should be optimized and validated for specific applications.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: To be optimized for optimal separation from matrix components.

  • Flow Rate: To be optimized based on the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive or Negative Electrospray Ionization (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.

3. Quantification

  • Prepare calibration standards by spiking known amounts of this compound and a constant amount of internal standard into a blank biological matrix.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

Visualization of Methodologies and Biological Pathways

Experimental Workflow Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis Start Plant Material Grind Grinding Start->Grind Weigh Weighing Grind->Weigh Extract Solvent Extraction & Sonication Weigh->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filtration (0.45 µm) Collect->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (274 nm) Separate->Detect Quantify Quantification Detect->Quantify LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Start Plasma Sample Spike Add Internal Standard Start->Spike Extract Liquid-Liquid Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Pomiferin_Signaling cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction cluster_ferroptosis Ferroptosis Induction cluster_autophagy Autophagy Modulation cluster_akt_nrf2 Akt/Nrf2 Pathway cluster_nfkb NF-κB Pathway Inhibition This compound This compound Caspases Caspase Activation This compound->Caspases induces GPX4 GPX4 Inhibition This compound->GPX4 induces Autophagy_Impairment Impaired Autophagic Flux This compound->Autophagy_Impairment induces Akt Akt Phosphorylation This compound->Akt promotes NFkB_Activation NF-κB Activation This compound->NFkB_Activation inhibits PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Cell_Death Cell Death Autophagy_Impairment->Cell_Death Nrf2 Nrf2 Nuclear Translocation Akt->Nrf2 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammation Inflammation NFkB_Activation->Inflammation

References

Application Notes and Protocols for the Analysis of Isopomiferin by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopomiferin, a prenylated isoflavonoid found in the fruit of the Osage orange tree (Maclura pomifera), has garnered significant interest in the scientific community for its potential therapeutic properties. As a structural isomer of the more extensively studied pomiferin, accurate and robust analytical methods are crucial for its identification, quantification, and characterization in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), designed to assist researchers in drug discovery and development.

Physicochemical Properties of this compound

A clear understanding of the basic physicochemical properties of this compound is fundamental for method development.

PropertyValue
Molecular FormulaC₂₅H₂₄O₆
Molecular Weight420.46 g/mol

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for the analysis of related isoflavones from Maclura pomifera and is suitable for the separation and quantification of this compound.

Objective: To separate this compound from a sample matrix and quantify its concentration using UV detection.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard liquid chromatography system with a UV detector, pump, and autosampler.
Column Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 70% A.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Expected Retention Time:

While a specific retention time for this compound is not definitively published under these exact conditions, it is expected to elute in close proximity to its isomer, pomiferin. Based on methods for similar compounds, the retention time for pomiferin is approximately 10-12 minutes. The retention time of this compound should be confirmed by analyzing a pure standard.

Sample Preparation:

  • Extraction: For plant material, extract a known weight of the dried and powdered sample with methanol or ethanol using sonication or Soxhlet extraction.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase (70% A: 30% B) to a concentration within the linear range of the calibration curve.

Mass Spectrometry (MS) Protocol

This protocol outlines the use of Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) for the structural confirmation and sensitive detection of this compound.

Objective: To confirm the identity of this compound by determining its mass-to-charge ratio (m/z) and characteristic fragmentation pattern.

Instrumentation and Conditions:

ParameterSpecification
Mass Spectrometer A tandem mass spectrometer (e.g., QqQ, Q-TOF, or Ion Trap) equipped with an ESI source.
Ionization Mode Positive or Negative Ion Mode (Positive mode is often preferred for flavonoids).
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Collision Gas Argon
Collision Energy 20-40 eV (optimization may be required)

Expected Mass Spectrometric Data:

While a definitive public record of the full fragmentation pattern of this compound is not available, the following table provides the expected parent ion and general fragmentation patterns based on the analysis of isoflavonoids.

Ion Typem/z (expected)Description
[M+H]⁺ 421.1595Protonated parent molecule. This is the primary ion to target in full scan mode.
Fragment Ions VariableCommon losses for flavonoids include losses of H₂O, CO, and retro-Diels-Alder (RDA) fragmentation of the C-ring. The specific m/z values of these fragments would need to be determined experimentally.

Experimental Workflows

HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Extraction with Solvent Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Inject into HPLC Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify this compound Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Mass Spectrometry Analysis Workflow:

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data_ms Data Analysis LC_Sample LC Eluent Containing this compound Ionization Electrospray Ionization (ESI) LC_Sample->Ionization MS1 MS1 Scan (Parent Ion Selection) Ionization->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Mass_Spectrum Generate Mass Spectrum MS2->Mass_Spectrum Identification Identify this compound Mass_Spectrum->Identification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway Visualization (Placeholder)

As this compound's mechanism of action is still under investigation, a specific signaling pathway cannot be definitively described. However, should research elucidate its molecular targets, a diagram could be created using the following template. For example, if this compound were found to inhibit a specific kinase in a cancer-related pathway:

Signaling_Pathway_Example cluster_pathway Hypothetical Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->Kinase2 Inhibition

Caption: Example of a hypothetical signaling pathway inhibited by this compound.

Conclusion

The provided protocols offer a robust starting point for the analytical characterization of this compound. Researchers are encouraged to optimize these methods for their specific instrumentation and sample matrices. The development of a certified reference standard for this compound will be critical for achieving precise and accurate quantification. Further research into the mass spectrometric fragmentation of this compound will provide more definitive data for its structural elucidation and confident identification in complex samples.

Application Notes and Protocols for Cell-Based Assays to Determine Isopomiferin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays for the evaluation of Isopomiferin's biological activity. The protocols detailed below are designed to be a starting point for researchers and can be adapted based on specific cell types and experimental goals.

Introduction to this compound

This compound is a prenylated isoflavonoid, a class of compounds known for a wide range of biological activities.[1] Its structural analog, pomiferin, has been shown to possess potent anticancer, anti-inflammatory, and antioxidant properties.[2][3] Emerging research suggests that this compound shares these activities and may exert its effects through the modulation of various cellular signaling pathways.[4][5] These application notes will focus on assays to investigate the anticancer and anti-inflammatory activities of this compound.

Anticancer Activity of this compound

This compound and its analogs have demonstrated significant potential in cancer therapy by inducing various forms of cell death, including apoptosis, ferroptosis, and pyroptosis, particularly in aggressive cancer types like neuroblastoma.[4][6] A key mechanism of action is the disruption of the MYCN transcriptional core module, a critical driver in certain cancers.[4][5]

Cell Viability and Cytotoxicity Assays

The initial step in assessing the anticancer potential of this compound is to determine its effect on cancer cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT or SRB assays are commonly used for this purpose.[7][8]

Table 1: Comparative Anticancer Activity (IC50) of Pomiferin

Cell LinePomiferin Concentration (µM)EffectReference
CHLA158Maximum inhibition of proliferation[4]
LAN58Maximum inhibition of proliferation[4]

Note: Data for this compound is emerging; Pomiferin data is provided as a reference.

Experimental Protocol: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., neuroblastoma cell lines CHLA15, LAN5)[4]

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.[4] this compound's analog, pomiferin, has been shown to induce apoptosis.[4]

Experimental Protocol: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are essential for the execution of apoptosis. This assay uses a luminogenic substrate that is cleaved by activated caspase-3 and -7, generating a luminescent signal proportional to the amount of active caspase.

Materials:

  • Cancer cell lines

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • After the incubation period, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a luminometer.

Data Analysis: Normalize the luminescence readings to the number of cells (if performing a parallel viability assay) and express the results as a fold change in caspase activity compared to the vehicle control.

Signaling Pathway Analysis: MYCN Degradation

This compound has been identified as a potent, indirect MYCN-ablating agent.[5][9] It is thought to inhibit kinases such as Casein Kinase 2 (CK2) and Phosphoinositide 3-kinase (PI3K), which are involved in stabilizing the MYCN protein.[5][9]

Experimental Protocol: Western Blot for MYCN

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. This protocol will determine if this compound treatment leads to a reduction in MYCN protein levels.

Materials:

  • MYCN-amplified cancer cell lines (e.g., LAN5)[4]

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MYCN

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MYCN antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

Data Analysis: Quantify the band intensities for MYCN and the loading control. Normalize the MYCN signal to the loading control to determine the relative change in MYCN protein levels after this compound treatment.

MYCN_Degradation_Pathway cluster_this compound This compound cluster_Kinases Kinases cluster_MYCN MYCN Regulation This compound This compound CK2 CK2 This compound->CK2 inhibits PI3K PI3K This compound->PI3K inhibits MYCN_stable MYCN (stable) CK2->MYCN_stable stabilizes PI3K->MYCN_stable stabilizes MYCN_degraded MYCN (degraded) MYCN_stable->MYCN_degraded degradation Proteasome Proteasome MYCN_degraded->Proteasome via Anti_inflammatory_Signaling cluster_Stimulus Inflammatory Stimulus cluster_this compound This compound cluster_Pathways Signaling Pathways cluster_Response Inflammatory Response LPS LPS NFkB NF-κB Pathway LPS->NFkB activates This compound This compound This compound->NFkB inhibits Akt Akt This compound->Akt activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes NO NO, iNOS, COX2 NFkB->NO promotes Nrf2 Nrf2 Akt->Nrf2 activates Antioxidant Antioxidant Genes Nrf2->Antioxidant promotes

References

Application Notes and Protocols for Isopomiferin in Neuroblastoma Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopomiferin, a prenylated isoflavonoid, has emerged as a promising small molecule for targeting specific subtypes of neuroblastoma. This document provides detailed application notes and protocols for studying the effects of this compound in neuroblastoma cell culture models. The primary mechanism of action for this compound in this context is the inhibition of Casein Kinase 2 (CK2), which leads to the subsequent degradation of the MYCN oncoprotein, a key driver in a significant portion of high-risk neuroblastomas.[1] This targeted approach makes this compound a molecule of high interest for therapeutic development.

These protocols are based on established methodologies and findings from research on this compound and its close structural analog, pomiferin.

Data Presentation

The following tables summarize quantitative data obtained from studies on pomiferin, a close structural analog of this compound, in neuroblastoma cell lines. This data provides a strong reference for expected outcomes with this compound.

Table 1: Cytotoxicity of Pomiferin in Human Neuroblastoma Cell Lines

Cell LineMYCN StatusIC50 (µM) after 72hAssay
CHLA15Non-amplified2Resazurin Viability Assay
LAN5Amplified5Resazurin Viability Assay

Data derived from studies on the structural analog, pomiferin.

Signaling Pathways and Experimental Workflows

isopomiferin_pathway cluster_outcome Cellular Outcomes This compound This compound CK2 Casein Kinase 2 (CK2) This compound->CK2 Inhibition MYCN_p Phosphorylated MYCN (Stable) CK2->MYCN_p Phosphorylation MYCN MYCN MYCN_p->MYCN Proteasome Proteasomal Degradation MYCN_p->Proteasome Evades Degradation MYCN->Proteasome Degradation Apoptosis Apoptosis MYCN->Apoptosis Inhibition of Cell_Cycle_Arrest Cell Cycle Arrest MYCN->Cell_Cycle_Arrest Inhibition of Proliferation Cell Proliferation MYCN->Proliferation Promotes

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture Neuroblastoma Cell Culture (e.g., LAN5, SK-N-BE(2)) Viability_Assay Cell Viability Assay (Resazurin/MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis (MYCN, p-CK2 Substrates) Cell_Culture->Western_Blot Isopomiferin_Prep This compound Stock Preparation (in DMSO) Isopomiferin_Prep->Viability_Assay Isopomiferin_Prep->Apoptosis_Assay Isopomiferin_Prep->Western_Blot Kinase_Assay In Vitro Kinase Assay (CK2 Activity) Isopomiferin_Prep->Kinase_Assay IC50_Calc IC50 Determination Viability_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Quant Protein Expression Analysis Western_Blot->Protein_Quant Kinase_Inhibition CK2 Inhibition Measurement Kinase_Assay->Kinase_Inhibition

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Human neuroblastoma cell lines (e.g., LAN5, SK-N-BE(2) - MYCN-amplified; SH-SY5Y - MYCN non-amplified)

  • Complete growth medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Maintain neuroblastoma cell lines in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells upon reaching 70-80% confluency using Trypsin-EDTA.

  • Regularly test for mycoplasma contamination.

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount in sterile DMSO.

  • Vortex until fully dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.

  • For experiments, dilute the stock solution to the desired final concentrations in the complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (Resazurin Method)

Purpose: To determine the cytotoxic effect of this compound on neuroblastoma cells and to calculate the IC50 value.

Materials:

  • Neuroblastoma cells

  • Complete growth medium

  • This compound stock solution

  • 96-well plates

  • Resazurin sodium salt solution

  • Microplate reader

Protocol:

  • Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Add 10 µL of resazurin solution (final concentration 0.1 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Purpose: To quantify the induction of apoptosis by this compound.

Materials:

  • Neuroblastoma cells

  • Complete growth medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed neuroblastoma cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for MYCN Expression

Purpose: To investigate the effect of this compound on the expression of MYCN protein.

Materials:

  • Neuroblastoma cells

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-MYCN, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed neuroblastoma cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MYCN antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate.

  • Strip and re-probe the membrane with an antibody for a loading control (β-actin or GAPDH) to normalize protein levels.

  • Quantify band intensities using densitometry software.

In Vitro Casein Kinase 2 (CK2) Inhibition Assay

Purpose: To directly measure the inhibitory effect of this compound on CK2 enzymatic activity.

Materials:

  • Recombinant human CK2 enzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • This compound stock solution

  • Kinase assay buffer

  • [γ-³²P]ATP or a non-radioactive kinase assay kit (e.g., ADP-Glo™)

  • P81 phosphocellulose paper (for radioactive assay)

  • Scintillation counter or luminometer

Protocol (using a non-radioactive ADP-Glo™ Assay):

  • Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.

  • Add this compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

References

In Vivo Efficacy of Isopomiferin: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopomiferin, a prenylated isoflavonoid, has emerged as a compound of interest for its potential therapeutic applications, particularly in oncology. Preclinical in vivo studies are a critical step in evaluating the efficacy, safety, and pharmacokinetic profile of novel drug candidates like this compound. These application notes provide a comprehensive guide to designing and conducting in vivo studies of this compound in relevant animal models, based on current research into its mechanism of action and data from structurally related compounds. While direct in vivo studies on this compound are not extensively published, research on its structural analog, pomiferin, provides a valuable framework for investigation.[1][2][3] this compound and its analogs have been identified as inhibitors of casein kinase 2 (CK2), leading to the degradation of the MYCN oncoprotein, a key driver in neuroblastoma and other cancers.

I. Proposed Signaling Pathways

This compound is hypothesized to exert its anticancer effects through the inhibition of key signaling pathways involved in cell growth and survival. The primary proposed mechanism involves the inhibition of Casein Kinase 2 (CK2), which in turn leads to the degradation of the MYCN oncoprotein. A related compound, pomiferin, has been shown to induce autophagic cell death by targeting the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) and modulating the mTOR pathway.[1]

This compound This compound CK2 Casein Kinase 2 (CK2) This compound->CK2 MYCN_P Phosphorylated MYCN (Stable) CK2->MYCN_P Phosphorylates MYCN MYCN MYCN_P->MYCN Proteasomal_Degradation Proteasomal Degradation MYCN->Proteasomal_Degradation Tumor_Growth Tumor Growth Suppression Proteasomal_Degradation->Tumor_Growth Pomiferin Pomiferin (this compound Analog) SERCA SERCA Pomiferin->SERCA Inhibits CaMKKb CaMKKβ SERCA->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagic Cell Death mTOR->Autophagy Promotes start Start: Compound Formulation cell_culture Cell Culture (e.g., Neuroblastoma, Lung Cancer) start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation animal_model Animal Model Selection (e.g., Nude Mice) animal_model->tumor_implantation tumor_growth Tumor Growth (to palpable size) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size Limit, Study Duration) monitoring->endpoint analysis Analysis: - Tumor Weight - Immunohistochemistry - Biomarker Analysis endpoint->analysis end End: Data Interpretation & Reporting analysis->end

References

Application Notes and Protocols for Isopomiferin Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopomiferin, a prenylated isoflavonoid found in the Osage orange (Maclura pomifera), has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1][2] Its mechanism of action involves the inhibition of key cellular kinases, such as casein kinase 2 (CK2), leading to the degradation of oncoproteins like MYCN, which are critical drivers in various cancers, including neuroblastoma.[1][3][4][5] However, the clinical translation of this compound is hampered by its poor aqueous solubility, which limits its bioavailability and therapeutic efficacy.

These application notes provide an overview of potential drug delivery systems and formulation strategies to overcome the solubility challenges of this compound. The following sections detail experimental protocols for the preparation and characterization of nanoformulations and solid dispersions, adapted from established methods for poorly soluble drugs and other isoflavones.

Signaling Pathway of this compound in MYCN-Amplified Cancers

This compound has been identified as an inhibitor of casein kinase 2 (CK2).[1][5] CK2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. In MYCN-amplified cancers, CK2 contributes to the stability of the MYCN oncoprotein. By inhibiting CK2, this compound disrupts this stabilization, leading to the ubiquitination and subsequent proteasomal degradation of MYCN. This reduction in MYCN levels can inhibit tumor growth and induce apoptosis in cancer cells.

Isopomiferin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound CK2 Casein Kinase 2 (CK2) This compound->CK2 Inhibition MYCN_stable Stable MYCN CK2->MYCN_stable Stabilization MYCN_ub Ubiquitinated MYCN MYCN_stable->MYCN_ub Ubiquitination Proliferation Tumor Growth & Survival MYCN_stable->Proliferation Promotes Proteasome Proteasome MYCN_ub->Proteasome Enters Degradation Degradation Products Proteasome->Degradation Degrades

Caption: this compound inhibits CK2, leading to MYCN degradation.

Proposed Drug Delivery Systems and Formulations

Given the poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution rate and bioavailability. These include nanoformulations and solid dispersions.

Nanoformulations

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced solubility and dissolution rates.[6] Potential nanoformulations for this compound include:

  • Nanoparticles: Solid particles of the drug or a drug-polymer matrix with a size range of 10-1000 nm.

  • Liposomes: Vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

  • Micelles: Self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for solubilizing poorly soluble drugs.

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[7][8][9] This technique can enhance the dissolution of poorly soluble drugs by reducing particle size, improving wettability, and creating amorphous forms of the drug.

Quantitative Data on Formulations for Poorly Soluble Isoflavones

While specific data for this compound formulations are not yet widely available, the following table summarizes representative data from studies on other poorly soluble isoflavones, which can serve as a benchmark for the development of this compound delivery systems.

Formulation TypeIsoflavoneCarrier/MatrixParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
NanoparticlesSoy IsoflavonesPolymerized Goat Milk Whey Protein~150-250>70N/A[10][11]
NanoparticlesPuerarinPDLG Polymer~120~90~14.5[12]
Solid DispersionPiperineHPMC E 100N/AN/AN/A[8][9]
Solid DispersionSulfamethoxazole2-Hydroxypropyl-β-cyclodextrinN/AN/AN/A[8][9]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound formulations, adapted from established methodologies for similar compounds.

Protocol 1: Preparation of this compound-Loaded Nanoparticles by Solvent Evaporation

This protocol describes a common method for preparing polymeric nanoparticles.

Workflow Diagram:

Nanoparticle_Preparation_Workflow A Dissolve this compound and Polymer in Organic Solvent B Add Organic Phase to Aqueous Surfactant Solution A->B C Homogenize to form Oil-in-Water Emulsion B->C D Evaporate Organic Solvent C->D E Collect Nanoparticles by Centrifugation D->E F Wash and Lyophilize E->F

Caption: Workflow for nanoparticle preparation by solvent evaporation.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., dichloromethane, acetone)

  • Surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer (sonicator or high-speed homogenizer)

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. Homogenize the mixture at high speed to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. This will lead to the precipitation of the nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any excess surfactant. Repeat the centrifugation and washing steps twice.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is suitable for preparing solid dispersions of thermosensitive drugs.[13]

Workflow Diagram:

Solid_Dispersion_Workflow A Dissolve this compound and Carrier in a Common Solvent B Evaporate the Solvent under Vacuum A->B C Dry the Resulting Solid Mass B->C D Pulverize and Sieve C->D

Caption: Workflow for solid dispersion preparation by solvent evaporation.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))

  • Volatile organic solvent (e.g., methanol, ethanol, chloroform)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier in the selected volatile organic solvent.[13]

  • Solvent Removal: Evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature.

  • Drying: Dry the resulting solid mass completely to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the container, and then pulverize it using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.

Characterization of this compound Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the developed formulations.

Characterization Techniques for Nanoparticles
ParameterTechnique(s)Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and size distribution, which affect stability, drug release, and bioavailability.[14]
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles, which is an indicator of colloidal stability.[14]
Morphology and Surface Topography Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (EE) and Drug Loading (DL) UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)To quantify the amount of this compound encapsulated within the nanoparticles and the percentage of drug in the formulation.
In Vitro Drug Release Dialysis Bag Method, Sample and Separate MethodTo study the release profile of this compound from the nanoparticles over time in a simulated physiological environment.[14]
Solid-State Characterization X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)To determine the physical state (crystalline or amorphous) of this compound within the nanoparticles.
Characterization Techniques for Solid Dispersions
ParameterTechnique(s)Purpose
Solid-State Characterization X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)To assess the physical state of this compound in the dispersion and identify any interactions between the drug and the carrier.
Dissolution Studies USP Dissolution Apparatus (e.g., paddle or basket method)To evaluate the enhancement of the dissolution rate of this compound from the solid dispersion compared to the pure drug.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR SpectroscopyTo investigate potential molecular interactions (e.g., hydrogen bonding) between this compound and the carrier.
Morphology Scanning Electron Microscopy (SEM)To observe the surface morphology and particle characteristics of the solid dispersion.

Conclusion

The development of effective drug delivery systems is paramount for realizing the therapeutic potential of promising but poorly soluble compounds like this compound. The formulation strategies and protocols outlined in these application notes, including nanoformulations and solid dispersions, provide a foundational framework for researchers to enhance the solubility and bioavailability of this compound. The detailed characterization methods are crucial for ensuring the development of stable, safe, and efficacious formulations for preclinical and clinical evaluation. Further research and optimization of these delivery systems will be instrumental in advancing this compound as a potential therapeutic agent.

References

Methods for Assessing Isopomiferin-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for assessing apoptosis induced by Isopomiferin, a prenylated isoflavone with demonstrated anti-cancer properties. The following protocols and data are curated to assist in the evaluation of this compound's efficacy in promoting programmed cell death in cancer cell lines.

Introduction to this compound and Apoptosis

This compound, a structural analog of pomiferin, has been identified as a promising candidate for cancer therapy due to its ability to induce cell death in various cancer models, including neuroblastoma.[1][2] Apoptosis, or programmed cell death, is a critical mechanism by which multi-cellular organisms eliminate damaged or unwanted cells. A key strategy in cancer drug development is the identification of compounds that can selectively trigger this process in malignant cells. This compound has been shown to induce a dose-dependent increase in apoptosis, making it a compound of significant interest.[1] The assessment of its apoptotic effects can be achieved through a variety of well-established cellular and molecular biology techniques.

Key Methods for Assessing Apoptosis

Several robust methods are available to detect and quantify the different stages of apoptosis. These include the detection of changes in the plasma membrane, DNA fragmentation, and the activation of key effector proteins.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a cornerstone for the early detection of apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that is membrane-impermeable and therefore only stains the DNA of cells with a compromised membrane, such as late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs. The incorporated labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

  • Caspase Activity Assays: Caspases are a family of cysteine proteases that are central to the execution of apoptosis. Caspase-3 and caspase-7 are key executioner caspases. Their activation can be measured using specific substrates that become fluorescent or luminescent upon cleavage. Increased caspase-3/7 activity is a direct indicator of apoptosis induction.

  • Western Blotting for Apoptosis Markers: This technique allows for the detection and quantification of key proteins involved in the apoptotic signaling cascade. Important markers include the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, and changes in the expression levels of Bcl-2 family proteins. The Bcl-2 family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). A shift in the ratio of pro- to anti-apoptotic proteins can indicate the induction of the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on apoptosis induction in neuroblastoma cell lines, as described in the literature.[1]

Table 1: Dose-Dependent Induction of Apoptosis by this compound in Neuroblastoma Cell Lines

Cell LineThis compound Concentration (µM)Apoptotic Cells (%)
CHLA15 Control (DMSO)~5%
2Increased
4Significantly Increased
8Maximally Increased
LAN5 Control (DMSO)~5%
2Increased
4Significantly Increased
8Maximally Increased
Data is illustrative of the dose-dependent increase in apoptosis as determined by Apotracker Green/Zombie Violet assay, with specific quantitative values found in supplementary materials of the cited study.[1]

Table 2: Effect of this compound on Caspase-3/7 Activity

Cell LineTreatment (8 µM this compound)Fold Increase in Caspase-3/7 Activity
CHLA15 This compoundSignificant Increase (p < 0.01)
LAN5 This compoundSignificant Increase (p < 0.001)
Data derived from a luminescent caspase-3/7 activity assay.[1]

Table 3: Effect of this compound on Pro-Apoptotic Gene Expression

Cell LineTreatment (8 µM this compound)GeneFold Increase in mRNA Levels
CHLA15 & LAN5 This compoundNOXA>2-fold
This compoundPUMA>2-fold
Data obtained through Real-time RT PCR analysis.[1]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

This compound appears to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This is suggested by the upregulation of the p53-target genes NOXA and PUMA.[1] These BH3-only proteins can neutralize anti-apoptotic Bcl-2 family members, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in the cleavage of PARP and other cellular substrates, leading to cell death.

Isopomiferin_Apoptosis_Pathway This compound This compound p53 p53 Activation This compound->p53 NOXA_PUMA Upregulation of NOXA and PUMA p53->NOXA_PUMA Bcl2_inhibition Inhibition of Bcl-2/Bcl-xL NOXA_PUMA->Bcl2_inhibition Bax_Bak_activation Activation of Bax/Bak Bcl2_inhibition->Bax_Bak_activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase37 Caspase-3/7 Activation Apoptosome->Caspase37 PARP_cleavage PARP Cleavage Caspase37->PARP_cleavage Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced intrinsic apoptotic pathway.

Experimental Workflow for Assessing Apoptosis

A typical workflow for investigating this compound-induced apoptosis involves cell culture, treatment with the compound, and subsequent analysis using the methods described above.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Neuroblastoma cells) Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV TUNEL TUNEL Assay (Microscopy or Flow Cytometry) Treatment->TUNEL Caspase Caspase-3/7 Activity Assay (Luminescence) Treatment->Caspase WesternBlot Western Blotting (PARP, Bcl-2 family) Treatment->WesternBlot Data_Quantification Data Quantification and Statistical Analysis AnnexinV->Data_Quantification TUNEL->Data_Quantification Caspase->Data_Quantification WesternBlot->Data_Quantification Conclusion Conclusion on Apoptotic Efficacy Data_Quantification->Conclusion

Caption: General workflow for apoptosis assessment.

Experimental Protocols

Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest cells by trypsinization and collect any floating cells from the media.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis:

  • Set up compensation and gates based on unstained and single-stained controls.

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled 96-well plates

  • Treated and control cells

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

  • Express the data as fold change in caspase activity relative to the vehicle-treated control.

Protocol 3: Western Blotting for Cleaved PARP and Bcl-2 Family Proteins

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse treated and control cells with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the intensity of the target protein to the loading control (e.g., β-actin).

  • Compare the expression levels or cleavage of target proteins in this compound-treated samples to the control.

References

Application Notes and Protocols for Kinase Inhibition Assays of Isopomiferin Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopomiferin, a prenylated isoflavonoid, has been identified as a potent modulator of key signaling pathways implicated in cancer, particularly those driving oncogenic processes.[1][2] Emerging research has highlighted its role as an inhibitor of several protein kinases, leading to the degradation of critical oncoproteins such as MYCN.[1][2] This document provides detailed application notes and experimental protocols for performing kinase inhibition assays to characterize the activity of this compound against its known kinase targets. The primary target identified is Casein Kinase 2 (CK2), with additional activity against Phosphoinositide 3-kinase (PI3K), Cyclin-Dependent Kinases (CDK2 and CDK4), Checkpoint Kinase 1 (CHK1), and Aurora Kinase A (AURKA).[1][2]

These protocols are designed to enable researchers to quantitatively assess the inhibitory potency of this compound and its analogs, facilitating further investigation into their therapeutic potential.

Data Presentation: this compound Kinase Inhibition Profile

The inhibitory activity of this compound against its target kinases is a crucial aspect of its biological function. While this compound has been identified as an inhibitor of the kinases listed below, specific IC50 values are not consistently reported in publicly available literature. The provided protocols will enable the experimental determination of these values.

Target KinaseCommon Assay FormatsReported IC50/Ki for this compound
Casein Kinase 2 (CK2α)Biochemical (Radiometric, Luminescence), Cell-BasedNot Publicly Available
Phosphoinositide 3-kinase (PI3K)Biochemical (Lipid Kinase Assay), Cell-Based (p-Akt)Not Publicly Available
Cyclin-Dependent Kinase 2 (CDK2)Biochemical (Radiometric, TR-FRET), Cell-Based (p-Rb)Not Publicly Available
Cyclin-Dependent Kinase 4 (CDK4)Biochemical (Radiometric, TR-FRET), Cell-Based (p-Rb)Not Publicly Available
Checkpoint Kinase 1 (CHK1)Biochemical (Radiometric, TR-FRET), Cell-BasedNot Publicly Available
Aurora Kinase A (AURKA)Biochemical (Radiometric, TR-FRET), Cell-BasedNot Publicly Available

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound's anticancer activity, particularly in MYCN-amplified neuroblastoma, is attributed to its ability to inhibit multiple kinases that regulate MYCN stability. The dual inhibition of CK2 and PI3K is thought to be a key mechanism.[2] This disruption leads to the proteasomal degradation of the MYCN oncoprotein, a critical driver in several cancers.

Isopomiferin_Mechanism This compound This compound CK2 Casein Kinase 2 (CK2) This compound->CK2 Inhibits PI3K Phosphoinositide 3-kinase (PI3K) This compound->PI3K Inhibits Other_Kinases CDKs, CHK1, AURKA This compound->Other_Kinases Inhibits MYCN_Stability MYCN Protein Stability CK2->MYCN_Stability Promotes PI3K->MYCN_Stability Promotes Other_Kinases->MYCN_Stability Promotes Proteasomal_Degradation Proteasomal Degradation MYCN_Stability->Proteasomal_Degradation Degraded by Oncogenic_Signaling Oncogenic Signaling (Proliferation, Survival) MYCN_Stability->Oncogenic_Signaling Drives

This compound's inhibitory action on key kinases.
General Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory potential of a compound like this compound against a target kinase.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Add_Inhibitor Add this compound or Vehicle Control Compound_Prep->Add_Inhibitor Reagent_Prep Prepare Assay Buffer, Kinase, Substrate, ATP Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Buffer) Reagent_Prep->Reaction_Setup Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Detect Signal Incubation->Stop_Reaction Data_Normalization Normalize Data to Controls Stop_Reaction->Data_Normalization Dose_Response Generate Dose-Response Curve Data_Normalization->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc

General workflow for IC50 determination.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for CK2 Inhibition (Luminescence-Based)

This protocol describes a non-radioactive, luminescence-based assay to measure the kinase activity of CK2 and the inhibitory potential of this compound using the ADP-Glo™ Kinase Assay format. This assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CK2α

  • CK2 substrate peptide (e.g., RRRADDSDDDDD)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Then, create a working stock of the compound dilutions in Kinase Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • Add 5 µL of Kinase Buffer containing the CK2 substrate and ATP to each well of the plate.

    • Add 2.5 µL of the diluted this compound or vehicle control (DMSO in Kinase Buffer) to the appropriate wells.

    • To initiate the kinase reaction, add 2.5 µL of diluted recombinant CK2α enzyme to each well. The final reaction volume should be 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Measurement:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and induce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]

Protocol 2: Cell-Based Assay for PI3K Pathway Inhibition

This protocol outlines a method to assess the inhibitory effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of its downstream target, Akt, in cultured cells.

Materials:

  • Cancer cell line with active PI3K signaling (e.g., MCF-7, U87-MG)

  • Complete cell culture medium

  • This compound

  • Serum-free medium

  • Growth factor (e.g., IGF-1, EGF)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.

    • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of Lysis Buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-Akt and total Akt overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Akt and total Akt.

    • Normalize the phospho-Akt signal to the total Akt signal for each treatment condition.

    • Plot the normalized phospho-Akt levels against the this compound concentration to determine the inhibitory effect.

Protocol 3: TR-FRET Kinase Binding Assay for CDK2, CDK4, CHK1, or AURKA

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay, such as LanthaScreen™, to measure the affinity of this compound for a target kinase. This assay measures the displacement of a fluorescent tracer from the kinase active site.

Materials:

  • Recombinant target kinase (e.g., CDK2/CycA, AURKA) with an appropriate tag (e.g., GST, His)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • LanthaScreen™ Kinase Tracer

  • This compound

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO, followed by dilution in Kinase Buffer.

    • Prepare a 2X solution of the kinase and a 2X solution of the Eu-antibody/tracer mix in Kinase Buffer.

  • Assay Setup:

    • Add 5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Add 10 µL of the 2X Eu-antibody/tracer mix to all wells. The final volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

References

Application Notes and Protocols for Studying Isopomiferin's Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Isopomiferin on gene expression, with a focus on its anticancer and anti-inflammatory properties. Detailed protocols for key experiments are provided to facilitate research into the therapeutic potential of this prenylated isoflavonoid.

Introduction to this compound

This compound is a natural isoflavonoid compound that, along with its structural analog pomiferin, has demonstrated significant biological activity. Of particular interest to researchers are its potent anticancer and anti-inflammatory effects, which are mediated through the modulation of specific signaling pathways and the subsequent alteration of gene expression. Understanding the molecular mechanisms of this compound is crucial for its development as a potential therapeutic agent.

Anticancer Effects of this compound: Targeting MYCN

In the context of cancer, particularly MYCN-amplified neuroblastoma, this compound acts as a disruptor of the MYCN transcriptional core module.[1] It indirectly promotes the degradation of the MYCN oncoprotein by inhibiting key kinases responsible for its stability, most notably Casein Kinase 2 (CK2).[2][3] This disruption of MYCN stability leads to the induction of apoptosis and other forms of cell death.

Key Signaling Pathway: MYCN Regulation

This compound's mechanism involves the inhibition of a network of kinases, including CK2, Phosphoinositide 3-kinase (PI3K), and Checkpoint Kinase 1 (CHK1), which collectively maintain MYCN protein stability. By inhibiting these kinases, this compound triggers the degradation of MYCN, leading to downstream effects on cell proliferation and survival.[1]

MYCN_Regulation_by_this compound cluster_0 This compound Action cluster_1 Kinase Regulation cluster_2 MYCN Stability cluster_3 Cellular Outcomes This compound This compound CK2 CK2 This compound->CK2 inhibits PI3K PI3K This compound->PI3K inhibits CHK1 CHK1 This compound->CHK1 inhibits MYCN_stable Stable MYCN CK2->MYCN_stable stabilizes PI3K->MYCN_stable stabilizes CHK1->MYCN_stable stabilizes MYCN_degraded Degraded MYCN MYCN_stable->MYCN_degraded degradation Apoptosis Apoptosis MYCN_degraded->Apoptosis leads to

Caption: this compound-mediated inhibition of kinases leading to MYCN degradation.
Gene Expression Changes in Cancer Cells

This compound treatment leads to the altered expression of genes involved in apoptosis and ferroptosis.

GeneChange in ExpressionCellular ProcessReference
NOXA > 2-fold increaseApoptosis[1]
PUMA > 2-fold increaseApoptosis[1]
PTGS2 Significant elevationFerroptosis[1]

Anti-inflammatory Effects of this compound

This compound's structural analog, pomiferin, has been shown to exert anti-neuroinflammatory effects by modulating the Akt/Nrf2 and NF-κB signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators.

Key Signaling Pathways: Inflammation Regulation

Pomiferin activates the Akt/Nrf2 pathway, which is involved in the cellular stress response, and inhibits the pro-inflammatory NF-κB pathway. The activation of Akt leads to the phosphorylation and nuclear translocation of Nrf2, which in turn regulates the expression of antioxidant genes. Concurrently, the inhibition of the NF-κB pathway prevents the transcription of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway cluster_akt Akt/Nrf2 Pathway cluster_nfkb NF-κB Pathway This compound This compound (Pomiferin) Akt Akt This compound->Akt activates NFkB NF-κB This compound->NFkB inhibits pAkt p-Akt Akt->pAkt Nrf2_cyto Nrf2 (cytoplasm) pAkt->Nrf2_cyto promotes translocation Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc Antioxidant_Genes Antioxidant Genes Nrf2_nuc->Antioxidant_Genes upregulates Inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α, iNOS, COX2) NFkB->Inflammatory_Genes upregulates

Caption: Dual action of this compound on anti-inflammatory pathways.
Gene Expression Changes in Inflammatory Response

The modulation of the NF-κB pathway by pomiferin results in the downregulation of key pro-inflammatory genes.

GeneChange in ExpressionFunction
IL-6 DecreasedPro-inflammatory cytokine
TNF-α DecreasedPro-inflammatory cytokine
iNOS DecreasedProduces nitric oxide
COX2 DecreasedEnzyme in prostaglandin synthesis

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on gene expression.

Experimental Workflow Overview

Experimental_Workflow A 1. Cell Culture and This compound Treatment B 2. RNA Isolation A->B D 4. Protein Extraction and Western Blotting A->D C 3. Reverse Transcription and qPCR B->C E Data Analysis: Gene Expression Changes C->E F Data Analysis: Protein Level Changes D->F

Caption: Workflow for studying this compound's effects.
Protocol 1: Cell Culture and this compound Treatment

  • Cell Seeding:

    • Culture cells (e.g., neuroblastoma cell lines for cancer studies, or macrophage cell lines for inflammation studies) in appropriate media and conditions.

    • Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture media to the desired final concentrations. Include a vehicle control (media with the same concentration of DMSO without this compound).

  • Treatment:

    • Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: RNA Isolation

This protocol is based on a standard TRIzol extraction method.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells with ice-cold PBS.

    • Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.

  • Phase Separation:

    • Transfer the lysate to a microcentrifuge tube.

    • Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.

  • RNA Wash and Resuspension:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in nuclease-free water.

  • Quantification and Quality Check:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

Protocol 3: Reverse Transcription and Quantitative PCR (RT-qPCR)
  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., MYCN, NOXA, PUMA, PTGS2, IL-6, TNF-α, iNOS, COX2) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.

    • Run the qPCR reaction in a real-time PCR machine using a standard cycling protocol.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the housekeeping gene and then to the vehicle control.

Protocol 4: Western Blotting
  • Protein Extraction:

    • After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Nrf2, NF-κB, GPX4, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

These application notes provide a framework for investigating the gene expression effects of this compound. The provided protocols and pathway diagrams serve as a guide for researchers to explore the therapeutic potential of this promising natural compound in cancer and inflammatory diseases. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Isopomiferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of Isopomiferin. The following troubleshooting guides and FAQs address common issues, from reaction optimization to product purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The large-scale synthesis of this compound, a prenylated isoflavone, presents several key challenges inherent to the synthesis of complex natural products. These include:

  • Regioselectivity of Prenylation: Controlling the specific position of prenyl group attachment on the isoflavone core is difficult and can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[1]

  • Side Reactions: The flavonoid scaffold contains reactive phenol groups that can lead to undesired side reactions, such as O-prenylation instead of the required C-prenylation, or oxidation of the aromatic rings.[1]

  • Low Overall Yields: Multi-step synthetic routes, combined with potential side reactions and purification losses, often result in low overall yields, which is a significant barrier for large-scale production.[1][2]

  • Harsh Reaction Conditions: Traditional chemical synthesis methods may require harsh conditions that can lead to the formation of byproducts and make the process difficult to scale up safely and efficiently.[2]

  • Purification Complexity: Separating this compound from structurally similar isomers (like Pomiferin) and other byproducts requires advanced and often costly chromatographic techniques.[1][3]

Q2: How can the regioselectivity of the key prenylation step be improved?

Improving regioselectivity is crucial for maximizing the yield of this compound. Key strategies include:

  • Use of Protecting Groups: Temporarily blocking more reactive hydroxyl groups on the flavonoid core can direct the prenylating agent to the desired position.

  • Choice of Prenylating Agent: Different prenylating agents (e.g., prenyl bromide, 3-methyl-2-buten-1-ol) can exhibit different selectivities.[4]

  • Catalyst and Solvent Selection: The choice of a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) and the solvent system can significantly influence the reaction's outcome.[4] Screening various catalysts and solvents in small-scale trials is recommended.[1]

  • Biocatalysis: Using microbial prenyltransferases can offer high regioselectivity. However, challenges include the limited availability and stability of these enzymes, though they represent a promising alternative to traditional chemical methods.[2][5][6]

Q3: The Claisen rearrangement is often used in isoflavone synthesis. What are the critical parameters for optimizing this reaction on a large scale?

The Claisen rearrangement is a powerful C-C bond-forming reaction.[7][8] For large-scale applications, consider the following:

  • Thermal vs. Microwave-Assisted Heating: While traditional thermal heating can require prolonged reaction times at high temperatures (100-200 °C), microwave-assisted heating can dramatically reduce reaction times (e.g., to 5-15 minutes) and improve yields.[7][9]

  • Solvent-Free Conditions: For certain variations like the Johnson-Claisen rearrangement, running the reaction neat (without solvent) under microwave irradiation has been shown to be highly efficient and simplifies downstream processing.[9][10]

  • Catalyst Choice: Weak acids, such as propionic acid, are often used to catalyze the orthoester Claisen rearrangement.[7] Careful optimization of the catalyst load is necessary for scalability.

Q4: I am struggling with purifying the final product. What are the recommended methods for large-scale purification of this compound?

Purifying this compound on a large scale requires efficient techniques to remove closely related impurities.

  • Multimodal Chromatography: This technique can be more time-efficient and scalable than traditional size-exclusion chromatography, offering high yields and purity by separating the product from proteins and other small molecules.[11]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective preparative method for separating and purifying natural products like flavonoids and their derivatives, often yielding higher purity fractions compared to standard column chromatography.[12]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is one of the most cost-effective methods for large-scale purification. This may require extensive screening of various solvents and conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis workflow.

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of prenylated product 1. Inactive catalyst or impure reagents. 2. Unfavorable reaction conditions (temperature, solvent). 3. Degradation of starting material or product.[1]1. Verify the activity of the catalyst and the purity of all reagents and solvents. 2. Perform small-scale experiments to screen different solvents and temperatures.[1] 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of multiple products (isomers) 1. Lack of regioselectivity in the prenylation step. 2. Non-specific cyclization or rearrangement.1. Employ protecting groups to direct the reaction to the desired position.[1] 2. Optimize catalyst and solvent choice to favor the desired isomer. 3. Explore enzymatic prenylation for higher specificity.[6]
O-prenylation instead of C-prenylation The reaction kinetically favors attack at the more nucleophilic oxygen atom of the phenol.1. Use reaction conditions that favor the thermodynamically more stable C-prenylated product (e.g., higher temperatures to promote an initial O-prenylation followed by a Claisen rearrangement). 2. Select a solvent system that can influence the reaction pathway through specific solvation effects.
Difficulty in removing byproducts (e.g., triphenylphosphine oxide from Wittig reaction) High polarity and solubility of the byproduct in many organic solvents.1. For triphenylphosphine oxide, precipitate it from a nonpolar solvent like hexane or ether. 2. Convert it to a water-soluble phosphonium salt for easy removal via aqueous extraction.[13]
Incomplete reaction at scale-up 1. Poor mass and heat transfer in a large reactor. 2. Inefficient mixing. 3. Reagent addition rate is too fast or too slow.1. Ensure adequate stirring and temperature control throughout the reactor. 2. Optimize the rate of reagent addition; for exothermic reactions, slow, controlled addition is critical.[13] 3. Re-evaluate solvent volume to ensure all reagents remain in solution and can interact effectively.

Visualized Workflows and Logic

G cluster_start Starting Materials A Phloroglucinol Derivative C Chalcone Formation (Claisen-Schmidt Condensation) A->C B Cinnamic Acid Derivative B->C D Isoflavone Core Synthesis (e.g., Cyclization) C->D E Regioselective Prenylation D->E F Final Cyclization / Deprotection E->F G This compound (Crude Product) F->G H Purification (Chromatography / Recrystallization) G->H I Pure this compound H->I

Caption: A generalized workflow for the chemical synthesis of this compound.

G A Low Final Yield B Analyze Crude Product (LC-MS, NMR) A->B C Multiple Isomers Detected? B->C Yes E Significant Starting Material Remains? B->E No D Optimize Prenylation Step: - Protecting Groups - Catalyst Screening - Solvent Choice C->D F Review Reaction Conditions: - Increase Temperature/Time - Check Catalyst Activity - Ensure Anhydrous Conditions E->F Yes G Main Impurity is Degradation Product? E->G No H Implement Protective Measures: - Use Inert Atmosphere (N₂/Ar) - Lower Reaction Temperature - Reduce Reaction Time G->H Yes

Caption: A decision tree for troubleshooting low-yield issues in synthesis.

Key Experimental Protocols

1. Protocol: Microwave-Assisted Johnson-Claisen Rearrangement

This protocol is a representative method for forming a key γ,δ-unsaturated ester intermediate, adapted from literature on microwave-assisted organic synthesis.[9][10]

  • Objective: To efficiently synthesize a γ,δ-unsaturated ester from an allylic alcohol precursor.

  • Reagents:

    • Allylic alcohol intermediate (1.0 eq)

    • Triethyl orthoacetate (TEOA) (7.0 eq)

    • Propionic acid (0.1 eq, catalyst)

  • Procedure:

    • To a dedicated microwave reactor vessel, add the allylic alcohol intermediate.

    • Add triethyl orthoacetate and a catalytic amount of propionic acid. Note: For scalability, running the reaction without an additional solvent is often possible and preferred.[9]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature (e.g., 190 °C) for a short duration (e.g., 5-10 minutes). The optimal time and temperature should be determined through small-scale trials.[9]

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Remove the excess TEOA under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Safety Note: Microwave synthesis should be performed in specialized equipment designed to handle the pressures generated at elevated temperatures.

2. Protocol: General Procedure for Lewis Acid-Catalyzed Prenylation

This protocol outlines a general method for the C-prenylation of the isoflavone core.[4]

  • Objective: To introduce a prenyl group onto the isoflavone A-ring.

  • Reagents:

    • Isoflavone precursor (1.0 eq)

    • 3-methyl-2-buten-1-ol (1.5 eq)

    • Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)

    • Anhydrous Ethyl Acetate (solvent)

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet.

    • Charge the flask with the isoflavone precursor and anhydrous ethyl acetate.

    • Add anhydrous ZnCl₂ to the suspension and stir for 15 minutes at room temperature.

    • Slowly add 3-methyl-2-buten-1-ol to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue using column chromatography to isolate the desired C-prenylated product.

References

Technical Support Center: Overcoming Low Oral Bioavailability of Isopomiferin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isopomiferin Research. This resource is designed for researchers, scientists, and drug development professionals who are working to overcome the challenges associated with the low oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Disclaimer

Data directly pertaining to the physicochemical properties and pharmacokinetics of this compound are limited in publicly available literature. This compound is a prenylated isoflavonoid.[1] Due to structural similarities, data for the related furanocoumarin, Isopimpinellin, is provided as a surrogate to guide initial experimental design. Researchers are strongly encouraged to determine the specific properties of this compound experimentally.

Troubleshooting Guide

This section addresses common issues encountered during the pre-formulation and formulation development of poorly soluble compounds like this compound.

Question Possible Cause(s) Suggested Solution(s)
My this compound powder is not dissolving in aqueous buffers for my in vitro assays. This compound, like many isoflavones, is expected to have very low aqueous solubility.1. Use of Co-solvents: Initially, dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or acetone before adding it to the aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in cell-based assays. For example, Isopimpinellin has a solubility of approximately 50 mg/mL in DMSO. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. As a phenolic compound, its solubility may increase at a pH above its pKa. 3. Sonication: Gentle sonication can help to break down agglomerates and facilitate dissolution.
I am observing inconsistent results in my cell-based permeability assays (e.g., Caco-2). 1. Precipitation of this compound: The compound may be precipitating out of the transport medium due to its low aqueous solubility. 2. Low Permeability: this compound may have inherently low intestinal permeability. 3. Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cells.1. Check for Precipitation: Visually inspect the donor and receiver wells for any signs of precipitation. Quantify the compound concentration in the donor compartment at the beginning and end of the experiment to confirm. 2. Use Permeation Enhancers: Include non-toxic permeation enhancers in your transport medium to transiently open tight junctions. 3. Investigate Efflux: Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests the involvement of active efflux. Co-incubate with known P-gp inhibitors (e.g., verapamil) to confirm.
My in vivo pharmacokinetic study in rats shows very low and variable plasma concentrations after oral administration. 1. Poor Dissolution in the GI Tract: The solid form of the compound is not dissolving sufficiently for absorption. 2. First-Pass Metabolism: this compound may be extensively metabolized in the gut wall and/or liver before reaching systemic circulation. Phenolic compounds are particularly susceptible to glucuronidation and sulfation. 3. Low Permeability: As identified in in vitro assays, the compound may not be efficiently crossing the intestinal epithelium.1. Formulation Strategies: The primary focus should be on enhancing solubility and dissolution rate. Consider formulating this compound as a nanosuspension, solid dispersion, or in a lipid-based system. 2. Assess Pre-systemic Metabolism: Perform an in vitro metabolism study using liver microsomes to understand the metabolic stability of this compound. 3. Consider Prodrugs: A prodrug approach can be used to mask the phenolic hydroxyl groups, potentially reducing first-pass metabolism and improving permeability.
The developed formulation (e.g., nanosuspension, solid dispersion) is not physically stable. 1. Particle Growth (Nanosuspension): The nanoparticles may be aggregating or undergoing Ostwald ripening. 2. Crystallization (Amorphous Solid Dispersion): The amorphous drug may be converting back to its crystalline, less soluble form over time.1. Optimize Stabilizer: For nanosuspensions, screen different types and concentrations of stabilizers (e.g., polymers, surfactants) to ensure adequate steric or electrostatic stabilization. 2. Select Appropriate Polymer: For solid dispersions, the choice of polymer is critical. The polymer should be miscible with the drug and have a high glass transition temperature (Tg) to restrict molecular mobility.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is oral bioavailability and why is it important?

A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form. It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the body. Low oral bioavailability can lead to high dose requirements, increased variability in patient response, and potential for sub-therapeutic or toxic effects.

Q2: What are the main factors that limit the oral bioavailability of a compound like this compound?

A2: The primary factors are:

  • Low Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.

  • Low Intestinal Permeability: The drug must be able to pass through the intestinal epithelial barrier to enter the bloodstream.

  • First-Pass Metabolism: The drug may be metabolized by enzymes in the intestinal wall or the liver before it reaches the systemic circulation.

cluster_absorption Absorption Phase cluster_metabolism First-Pass Metabolism Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Permeation Permeation Dissolution->Permeation Permeability Portal Vein Portal Vein Permeation->Portal Vein Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation Bioavailable Fraction

Caption: Factors influencing oral bioavailability.

Physicochemical Properties (Data for Isopimpinellin as a surrogate)

Q3: What is the expected solubility of this compound in common solvents?

A3: Based on data for the structurally similar compound Isopimpinellin, this compound is expected to be poorly soluble in water and more soluble in organic solvents. The following table summarizes the solubility of Isopimpinellin:

Solvent Solubility (mg/mL) Molar Solubility (mM) Notes
Dimethyl Sulfoxide (DMSO)~50~203Sonication may be required.
EthanolSoluble--
1:8 DMF:PBS (pH 7.2)~0.11~0.45Co-solvent system with aqueous buffer.
WaterEstimated 315.3 µg/mL~1.28Sparingly soluble in aqueous buffers.

Data is for Isopimpinellin and should be used as a guideline.[2]

Q4: How stable is this compound likely to be in solution?

A4: Based on the properties of Isopimpinellin, this compound is expected to be stable as a solid when stored at -20°C. In solution, stability is dependent on the solvent and pH. Stock solutions in DMSO are relatively stable when stored at -80°C.[2] Aqueous solutions are not recommended for long-term storage.[2] Like other compounds with a lactone ring, this compound may be susceptible to hydrolysis under alkaline conditions.[2]

Formulation Strategies

Q5: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

A5: Several strategies can be employed, and the optimal choice will depend on the specific physicochemical and biopharmaceutical properties of this compound. Promising approaches include:

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like wet milling or high-pressure homogenization.

  • Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.

  • Prodrugs: Chemically modifying the phenolic hydroxyl groups of this compound to create a prodrug can improve its permeability and protect it from first-pass metabolism.[3][4] The prodrug is then converted to the active this compound in vivo.

Low Bioavailability Low Bioavailability Physicochemical Characterization Physicochemical Characterization Low Bioavailability->Physicochemical Characterization Solubility Solubility Physicochemical Characterization->Solubility Permeability Permeability Physicochemical Characterization->Permeability Metabolism Metabolism Physicochemical Characterization->Metabolism Formulation Strategy Formulation Strategy Solubility->Formulation Strategy Permeability->Formulation Strategy Metabolism->Formulation Strategy Nanonization Nanonization Formulation Strategy->Nanonization Solid Dispersion Solid Dispersion Formulation Strategy->Solid Dispersion Lipid Formulation Lipid Formulation Formulation Strategy->Lipid Formulation Prodrug Prodrug Formulation Strategy->Prodrug In Vivo Study In Vivo Study Nanonization->In Vivo Study Solid Dispersion->In Vivo Study Lipid Formulation->In Vivo Study Prodrug->In Vivo Study Improved Bioavailability Improved Bioavailability In Vivo Study->Improved Bioavailability

Caption: Workflow for selecting a bioavailability enhancement strategy.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization and formulation of this compound.

Protocol 1: Aqueous Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in various aqueous media.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated analytical balance

  • Shaking incubator

  • Centrifuge

  • HPLC system with UV detector

Methodology:

  • Add an excess amount of this compound powder to separate vials containing a known volume of each aqueous medium (e.g., 1 mL).

  • Tightly cap the vials and place them in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase solvent (e.g., 50:50 acetonitrile:water).

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Prepare a standard curve of this compound in the same solvent as the diluted samples to ensure accurate quantification.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate the potential for active efflux.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound stock solution (in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • Verapamil (optional, P-gp inhibitor)

  • LC-MS/MS system for quantification

Methodology:

  • Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • Prepare the transport buffer (HBSS with HEPES). Prepare the dosing solution of this compound in the transport buffer from the DMSO stock (final DMSO concentration should be <1%).

  • Apical to Basolateral (A-B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the this compound dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport (for efflux assessment):

    • Add the this compound dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Sample from the apical chamber at the same time points.

  • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Protocol 3: In Vitro Metabolic Stability in Liver Microsomes

Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomal enzymes.

Materials:

  • Pooled human or rat liver microsomes

  • This compound stock solution (in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile with an internal standard for reaction termination and protein precipitation

  • LC-MS/MS system

Methodology:

  • Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1 mg/mL).

  • Pre-incubate the master mix at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a small volume of this compound stock solution (final substrate concentration typically 1 µM).

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Include negative control incubations without the NADPH regenerating system.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to determine the percentage of this compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 4: Formulation of this compound Nanosuspension by Wet Milling

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188, HPMC, or a combination)

  • Purified water

  • Zirconia milling beads (e.g., 0.5 mm diameter)

  • Bead mill or a high-speed homogenizer with a milling chamber

  • Particle size analyzer (e.g., dynamic light scattering)

Methodology:

  • Prepare an aqueous solution of the chosen stabilizer.

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Add the milling beads to the milling chamber.

  • Transfer the pre-suspension into the milling chamber.

  • Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours). The temperature should be controlled to prevent overheating.

  • Periodically withdraw small samples to monitor the particle size reduction.

  • Continue milling until the desired particle size (typically < 500 nm) is achieved.

  • Separate the nanosuspension from the milling beads by filtration or decantation.

  • Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 5: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility.

Materials:

  • This compound powder

  • A water-soluble polymer (e.g., PVP K30, Soluplus®, HPMC-AS)

  • A suitable organic solvent (e.g., methanol, ethanol, acetone, or a mixture) that dissolves both the drug and the polymer.

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Select an appropriate drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Completely dissolve both the this compound and the polymer in the chosen organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-60°C).

  • Continue the evaporation until a thin, dry film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterize the solid dispersion for its amorphous nature (using DSC and/or PXRD), dissolution rate enhancement, and physical stability.

References

Technical Support Center: Optimizing Isopomiferin Dosage and Treatment Schedule

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isopomiferin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and understanding the mechanisms of action for this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prenylated isoflavonoid that has been identified as an inhibitor of casein kinase 2 (CK2).[1] By inhibiting CK2, this compound disrupts a sub-network of regulatory proteins specific to MYCN-amplified cancers, ultimately resulting in the degradation of the MYCN oncoprotein.[1] Its structural analogs have also been shown to inhibit MYC and MYCN in neuroblastoma and lung cancer cells.[1]

Q2: What are the other known signaling pathways modulated by this compound and its analogs?

A2: While this compound's direct target is CK2, its close structural analog, Pomiferin, has been shown to modulate a variety of cell death and survival pathways.[1] These include the induction of apoptosis and ferroptosis, and the impairment of autophagy.[2][3] Pomiferin also activates the Akt/Nrf2 pathway, which is involved in regulating oxidative stress, and inhibits the pro-inflammatory NF-κB and MAPK pathways.[4] A related compound, Isopicropodophyllin, acts as an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), which disrupts downstream PI3K-Akt and Ras-MAPK signaling.[5]

Q3: How should I dissolve and prepare this compound for experiments?

A3: this compound is a lipophilic compound with poor water solubility. For in vitro cell culture experiments, it is recommended to first prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[6] This stock can then be diluted in cell culture media to the final working concentration. For in vivo administration, the stock solution in DMSO is typically further diluted with a sterile vehicle such as saline or corn oil.[7] It is critical to keep the final DMSO concentration low (e.g., <10%) to avoid vehicle-induced toxicity and to always include a vehicle-only control group in your experimental design.[7]

Q4: What is a recommended starting dose for in vitro and in vivo studies?

A4: The optimal dose will vary depending on the cell line or animal model. It is essential to perform a dose-response study to determine the ideal concentration for your specific experiment.[7][8]

  • In Vitro : Based on studies with its analog Pomiferin, IC50 values can range from 2 µM to 16 µM depending on the cancer cell line.[6] A dose-response curve starting from nanomolar to high micromolar concentrations is recommended.

  • In Vivo : Direct dosage data for this compound is limited. However, based on studies with similar isoflavonoids, a starting dose range of 1-10 mg/kg body weight is a reasonable starting point for efficacy studies in rodents.[7] A Maximum Tolerated Dose (MTD) study should be performed first, starting with a low dose (e.g., 10 mg/kg) and escalating.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
1. Suboptimal or No Therapeutic Effect In Vivo Inadequate Dosage: The administered dose may be too low to achieve a therapeutic concentration in the target tissue.[8]Perform Dose-Response Study: Conduct a dose-escalation study to determine the optimal biological dose that results in target inhibition without excessive toxicity.[9]
Poor Bioavailability: The compound may not be properly absorbed or may be rapidly metabolized. The formulation vehicle may be incompatible, causing precipitation.[8]Optimize Formulation & Route: Test various biocompatible vehicles (e.g., DMSO, PEG400, Tween 80). Consider alternative administration routes (e.g., oral gavage, intraperitoneal injection) based on pharmacokinetic data.[5]
Mechanisms of Resistance: The tumor model may have intrinsic or acquired resistance through activation of bypass signaling pathways.[9]Analyze Pharmacodynamic Markers: Assess target engagement by measuring downstream markers (e.g., p-CK2, MYCN levels). Consider combination therapy with an agent that has a complementary mechanism.[9]
2. High Toxicity or Unexpected Animal Deaths Dose Exceeds MTD: The administered dose is above the Maximum Tolerated Dose.[5]Reduce Dose Immediately: Conduct a formal MTD study to determine the highest dose that does not cause severe weight loss (>15-20%) or other clinical signs of distress.[5][10]
Vehicle Toxicity: The formulation vehicle (e.g., high concentration of DMSO) may be causing toxicity.[7]Run Vehicle-Only Control: Always include a control group that receives only the vehicle to rule out its toxic effects. Minimize the concentration of solvents like DMSO.[5]
3. Inconsistent Results Between Experiments Compound Instability: The compound may degrade with improper storage, such as repeated freeze-thaw cycles.[11]Proper Stock Preparation: Aliquot stock solutions and store them protected from light at -20°C for short-term or -80°C for long-term use to avoid degradation.[11]
Cell Culture Variability: High cell passage numbers can lead to phenotypic drift and altered drug sensitivity. Inconsistent cell seeding density can impact results.[11]Standardize Cell Culture: Use low-passage, authenticated cell lines. Ensure cell seeding density is consistent across all experiments.[11]
Inaccurate Dosing: Pipetting errors, especially during serial dilutions, or inconsistent administration techniques can lead to variability.[11]Refine Dosing Technique: Calibrate pipettes regularly. For in vivo studies, ensure consistent administration volume and technique for all animals.[5]

Data Presentation

Table 1: In Vitro Dose-Response of Pomiferin (this compound Analog)
Cell LineCancer TypeAssayIC50Citation
CHLA15Neuroblastoma (MYC-overexpressing)Resazurin Viability2 µM[6]
LAN5Neuroblastoma (MYCN-amplified)Resazurin Viability5 µM[6]

This data is for the analog Pomiferin and should be used as a reference for designing this compound dose-response studies.

Table 2: Recommended Starting Doses for In Vivo Studies
Study TypeAnimal ModelStarting Dose RangeKey ConsiderationsCitation
Maximum Tolerated Dose (MTD) Mice, Rats10 mg/kgEscalate dose in subsequent groups (e.g., 30, 100 mg/kg) to determine toxicity limit.[5][5]
Antitumor Efficacy Mouse Xenograft1 - 10 mg/kgThe optimal dose should be determined from MTD and pharmacodynamic studies.[7][7]

These recommendations are based on data from structurally similar isoflavonoids and should be optimized for this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from a DMSO stock solution.

  • Treatment: Remove the overnight media from the cells and add the this compound dilutions to the wells. Include wells with vehicle (DMSO) control and no-treatment controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.[12]

  • Readout: Add a viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the IC50 value using a non-linear regression curve fit.[12]

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[10]

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., healthy, non-tumor-bearing mice or rats).

  • Group Allocation: Divide animals into small groups (e.g., 3-5 animals per group), including a vehicle control group.[5]

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups based on in vitro data and literature on similar compounds.[5]

  • Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 7-14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.[5] Body weight should be measured at least 3 times per week.

  • Endpoint: The MTD is typically defined as the highest dose that does not result in more than 15-20% body weight loss or cause mortality or severe signs of distress.[10][13]

Protocol 3: In Vivo Antitumor Efficacy Study (Xenograft Model)

Objective: To evaluate the antitumor effect of this compound in a tumor-bearing animal model.

Methodology:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6) into the flank of immunocompromised mice.[14]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[14]

  • Treatment: Administer this compound at one or more doses below the MTD, along with a vehicle control group, according to a predetermined schedule (e.g., daily for 21 days).[5]

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²) / 2). Monitor body weight as a measure of toxicity.

  • Endpoint: Continue treatment until tumors in the control group reach a specified size or for a predetermined period. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., Western blot, histology).[5]

Visualizations

Isopomiferin_Signaling_Pathway cluster_this compound This compound Action cluster_pomiferin Analog (Pomiferin) Actions This compound This compound CK2 Casein Kinase 2 (CK2) This compound->CK2 inhibits MYCN_Reg MYCN Regulatory Proteins CK2->MYCN_Reg activates MYCN MYCN Oncoprotein MYCN_Reg->MYCN stabilizes Degradation MYCN Degradation MYCN->Degradation Apoptosis Apoptosis Pomiferin->Apoptosis induces Ferroptosis Ferroptosis (via GPX4 inhibition) Pomiferin->Ferroptosis induces Autophagy Autophagy Pomiferin->Autophagy impairs NFkB NF-κB Pathway Pomiferin->NFkB inhibits Akt_Nrf2 Akt/Nrf2 Pathway Pomiferin->Akt_Nrf2 activates

Caption: this compound's primary and related signaling pathways.

In_Vivo_Efficacy_Workflow start Start: Select Tumor Model implant Implant Tumor Cells in Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice (Tumor Volume ~100-150 mm³) monitor_growth->randomize treatment Administer Treatment (this compound vs. Vehicle) randomize->treatment monitor_tumor Measure Tumor Volume & Body Weight (2-3x/week) treatment->monitor_tumor endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) monitor_tumor->endpoint no analysis Euthanize & Analyze (Tumor Weight, Biomarkers) endpoint->analysis yes end End analysis->end

Caption: Standard workflow for an in vivo antitumor efficacy study.

Troubleshooting_Workflow cluster_investigate Investigation Steps cluster_solution Corrective Actions start Unexpected Result (e.g., No Efficacy, High Toxicity) check_dose Review Dosage & MTD Data start->check_dose check_formulation Check Compound Formulation & Vehicle Controls start->check_formulation check_cells Verify Cell Line (Passage #, Contamination) start->check_cells check_protocol Review Protocol Execution (Dosing Technique, Timing) start->check_protocol adjust_dose Adjust Dose / Redo MTD check_dose->adjust_dose reformulate Reformulate / Test New Vehicle check_formulation->reformulate new_culture Use Low-Passage, Authenticated Cells check_cells->new_culture standardize Standardize Protocol / Retrain check_protocol->standardize rerun Re-run Experiment with Controls adjust_dose->rerun reformulate->rerun new_culture->rerun standardize->rerun

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

minimizing off-target effects of Isopomiferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopomiferin. The information herein is designed to help minimize and troubleshoot potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prenylated isoflavonoid that has been identified as an inhibitor of several protein kinases.[1][2] Its primary reported target is Casein Kinase 2 (CK2), a crucial enzyme in various cellular processes.[1] By inhibiting CK2 and other kinases such as phosphoinositide 3-kinase (PI3K) and checkpoint kinase 1 (CHK1), this compound can induce the degradation of the MYCN oncoprotein, making it a compound of interest for neuroblastoma research.[2] Additionally, its structural analog, pomiferin, has been shown to inhibit mTOR, suggesting a broader range of effects on cell signaling.[3]

Q2: What are the potential off-target effects of this compound?

A2: While a comprehensive off-target profile for this compound is not publicly available, its known inhibitory activity against multiple kinases suggests potential for off-target effects. These may arise from the inhibition of kinases other than the intended target, leading to unintended modulation of various signaling pathways. For instance, inhibition of the PI3K/Akt/mTOR pathway can have widespread effects on cell growth, proliferation, and metabolism.[2][3] Researchers should be aware that observed phenotypes may not be solely due to the inhibition of the primary target.

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for accurate interpretation of experimental results. Here are some key strategies:

  • Dose-Response Studies: Always perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage off-target proteins.

  • Use of Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Approaches: Validate your findings using non-pharmacological methods. For example, if you hypothesize that an observed phenotype is due to the inhibition of a specific kinase by this compound, confirm this by using siRNA or CRISPR/Cas9 to knockdown the expression of that kinase.

  • Phenotypic Comparison: Compare the phenotype induced by this compound with that of other known, highly selective inhibitors of the target kinase. A high degree of similarity provides greater confidence that the effect is on-target.

Q4: I am observing unexpected cellular toxicity. Could this be an off-target effect?

A4: Yes, unexpected cytotoxicity can be a manifestation of off-target effects. This compound has a reported cytotoxic concentration (CC50) of approximately 30 µg/ml in HEK-293 cells.[4] If you are observing toxicity at concentrations significantly lower than this, or in a cell line expected to be resistant, it could be due to the inhibition of an essential off-target protein. It is recommended to perform a comprehensive cell viability assay to determine the IC50 and CC50 values in your specific cell line.

Troubleshooting Guides

Problem 1: Inconsistent results for MYCN degradation.
  • Possible Cause: Suboptimal concentration of this compound, or variability in cell line sensitivity.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration of this compound for MYCN degradation in your specific cell line.[2]

    • Time-Course Experiment: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.

    • Confirm Target Pathway Engagement: Use Western blot to probe for phosphorylation status of downstream targets of the kinases inhibited by this compound (e.g., Akt, S6K) to confirm the compound is active in your system.

    • Cell Line Authentication: Ensure your cell line has not been misidentified or contaminated.

Problem 2: Observed phenotype does not match known effects of CK2 inhibition.
  • Possible Cause: The phenotype may be driven by inhibition of other kinases (e.g., PI3K, mTOR) or other off-target interactions.[2][3]

  • Troubleshooting Steps:

    • Inhibitor Comparison: Treat cells with a highly selective CK2 inhibitor and compare the resulting phenotype to that of this compound treatment.

    • Pathway Analysis: Use Western blot or other pathway analysis tools to investigate the activity of other potential target pathways, such as the PI3K/Akt/mTOR pathway.

    • Rescue Experiments: If you suspect an off-target effect, try to rescue the phenotype by overexpressing a downstream effector of the suspected off-target.

Quantitative Data

ParameterValueCell LineReference
CC50 ~30 µg/mlHEK-293[4]
mTOR IC50 (Pomiferin triacetate) 6.2 µMIn vitro kinase assay[3]
Effective Concentration for MYCN degradation (Pomiferin) 10 µMSKN-Be2[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5][6][7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 1 hour at room temperature to dissolve the formazan crystals.[5][6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot for MYCN Degradation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MYCN overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the MYCN signal to the loading control.

Visualizations

Isopomiferin_Signaling_Pathway cluster_Kinases Kinase Inhibition cluster_Downstream Downstream Effects This compound This compound CK2 CK2 This compound->CK2 inhibits PI3K PI3K This compound->PI3K inhibits CHK1 CHK1 This compound->CHK1 inhibits mTOR mTOR (via Pomiferin) This compound->mTOR inhibits MYCN_degradation MYCN Degradation CK2->MYCN_degradation leads to Akt_inhibition Akt Inhibition PI3K->Akt_inhibition leads to Translation_inhibition Translation Inhibition mTOR->Translation_inhibition leads to Cell_Death Cell Death (Apoptosis, Ferroptosis, etc.) MYCN_degradation->Cell_Death Akt_inhibition->Cell_Death

Caption: Signaling pathways affected by this compound.

Experimental_Workflow start Start Experiment dose_response Dose-Response Curve (MTT Assay) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 on_target_assay On-Target Assay (e.g., Western for MYCN) determine_ic50->on_target_assay off_target_assessment Assess Off-Target Effects (e.g., Pathway Analysis) on_target_assay->off_target_assessment data_interpretation Data Interpretation off_target_assessment->data_interpretation

Caption: Experimental workflow for this compound studies.

Troubleshooting_Logic start Inconsistent/Unexpected Results check_concentration Is the concentration optimized? start->check_concentration check_controls Are appropriate controls included? check_concentration->check_controls Yes optimize_dose Perform Dose-Response check_concentration->optimize_dose No consider_off_target Could it be an off-target effect? check_controls->consider_off_target Yes use_inactive_analog Use Inactive Analog check_controls->use_inactive_analog No pathway_analysis Perform Pathway Analysis consider_off_target->pathway_analysis Yes optimize_dose->start use_inactive_analog->start resolution Re-evaluate Hypothesis pathway_analysis->resolution

Caption: Troubleshooting logic for unexpected results.

References

troubleshooting Isopomiferin variability in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in biological assays involving Isopomiferin.

Frequently Asked Questions (FAQs)

Reagent & Compound Handling

Q1: My this compound solution appears to be degrading. How can I ensure its stability?

A1: The stability of isoflavones like this compound can be influenced by pH. Studies on similar isoflavones show that degradation is more prominent at acidic pH (e.g., pH 3.1), while they remain virtually stable at pH 5.6 and 7.0[1]. For maximum stability, prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, use a buffer system that maintains a pH between 5.6 and 7.0[1].

Q2: I'm observing high variability between different lots of this compound. What could be the cause?

A2: Variability between lots can stem from differences in purity, isomeric composition, or the presence of contaminants. It is crucial to source this compound from a reputable supplier that provides a detailed certificate of analysis (CoA) for each lot. If you suspect lot-to-lot variability, it is advisable to qualify each new lot by testing it in a standardized assay and comparing its performance against a previously validated lot.

Experimental Design & Execution

Q3: Why am I seeing inconsistent results in my cell-based assays with this compound?

A3: Inconsistent results in cell-based assays are a common issue with multiple potential sources.[2][3] Key factors to investigate include:

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range.

  • Cell Density: Inconsistent cell seeding density can significantly alter the cellular response to treatment.

  • Protocol Adherence: Minor deviations in incubation times, temperatures, or reagent concentrations can introduce significant variability.[2] For instance, controlling activation temperature has been shown to reduce total bioassay variability by approximately 85% in some systems.[2]

  • Analyst-to-Analyst Variation: Differences in pipetting technique and handling can be a major source of variability.[4][5]

Q4: What is the mechanism of action of this compound, and how does it affect my experimental system?

A4: this compound is a prenylated isoflavonoid that indirectly targets the oncoprotein MYCN for degradation.[6][7][8][9] Its mechanism involves the inhibition of a network of kinases that work together to maintain MYCN stability.[6][8][9] These kinases include Casein Kinase 2 (CK2), Phosphoinositide 3-kinase (PI3K), Checkpoint Kinase 1 (CHK1), and Serine/Threonine Protein Kinase 38-like (STK38L).[6][8][9] Therefore, the efficacy of this compound can be highly dependent on the cellular context, specifically the expression and activity levels of these kinases in your chosen cell line. Variability may arise if the expression of these target kinases differs between cell lines or even between different passages of the same cell line.

Data Interpretation

Q5: The dose-response curve for this compound is not consistent across experiments. How can I troubleshoot this?

A5: A shifting dose-response curve often points to issues with either the compound's activity or the assay's performance. Consider the following:

  • Compound Stability: As mentioned, ensure your this compound stock and working solutions are stable.

  • Assay Dynamics: Factors like cell growth rate and confluency at the time of analysis can alter the apparent potency of the compound. Standardize these parameters rigorously.

  • Kinase Network Effects: this compound's effect is due to a "multi-kinase field effect".[6][8] If one pathway is disrupted, cells may compensate by upregulating another, potentially leading to treatment resistance and altered dose-response curves.[6]

Troubleshooting Guide

The following table summarizes common sources of variability and provides actionable solutions.

Source of Variability Potential Cause Recommended Solution
Reagent This compound degradationPrepare fresh working solutions from frozen stock for each experiment. Ensure storage buffer pH is between 5.6 and 7.0.[1]
Critical reagent lot variation (e.g., FBS, media)Qualify new lots of critical reagents before use in large-scale experiments.[4]
Biological System High cell passage numberMaintain a consistent and low passage number for all experiments.
Inconsistent cell seeding densityUse a precise cell counting method and ensure even cell distribution in plates.[3]
Cell line heterogeneityIf possible, use a single-cell cloned population to ensure a more uniform response.
Assay Protocol Inconsistent incubation times/temperaturesStrictly adhere to the validated protocol. Use calibrated equipment.[2]
Analyst-dependent variabilityProvide thorough training on techniques like pipetting. Consider using automated liquid handlers for critical steps.[3][4]
Data Analysis Inappropriate statistical modelUse statistical methods, such as variance component analysis, to identify key sources of variation.[4]

Key Experimental Protocols

Protocol 1: Western Blot for MYCN Protein Degradation

This protocol provides a general workflow to assess the effect of this compound on MYCN protein levels in neuroblastoma cell lines (e.g., SKN-BE(2)).

  • Cell Culture and Treatment: Plate MYCN-amplified neuroblastoma cells at a consistent density. Allow cells to adhere overnight. Treat cells with a dose range of this compound or a vehicle control (e.g., DMSO) for 24 hours.[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against MYCN overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities using densitometry software. Normalize MYCN protein levels to a loading control (e.g., GAPDH or β-actin).

Protocol 2: General Kinase Inhibition Assay

This protocol outlines a method to determine if this compound inhibits a specific kinase (e.g., CK2, PI3K) in your system.

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate, and ATP.

  • Compound Preparation: Perform serial dilutions of this compound to create a range of concentrations for testing.

  • Kinase Reaction: In a microplate, add the kinase and this compound (or vehicle control) and incubate for a short period to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and measure the output. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for Z'-LYTE).

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Isopomiferin_Signaling_Pathway This compound This compound Kinase_Network Kinase Network (CK2, PI3K, CHK1, STK38L) This compound->Kinase_Network Inhibits MYCN_Stability MYCN Protein Stability Kinase_Network->MYCN_Stability Maintains MYCN_Degradation MYCN Protein Degradation Kinase_Network->MYCN_Degradation Prevents MYCN_Stability->MYCN_Degradation

Caption: this compound inhibits a kinase network, leading to MYCN degradation.

Troubleshooting_Workflow start Inconsistent Assay Results check_reagents Verify Compound & Reagent Quality (Purity, Stability, Storage) start->check_reagents check_cells Assess Cell Health & Culture (Passage #, Density, Contamination) check_reagents->check_cells OK reagents_ok Reagents Validated check_reagents->reagents_ok Issue Found check_protocol Review Assay Protocol Execution (Incubation Times, Temps, Pipetting) check_cells->check_protocol OK cells_ok Culture Standardized check_cells->cells_ok Issue Found protocol_ok Protocol Adherence Confirmed check_protocol->protocol_ok Issue Found analyze Re-run Experiment & Analyze Data check_protocol->analyze OK reagents_ok->start cells_ok->start protocol_ok->start

Caption: A logical workflow for troubleshooting sources of assay variability.

Experimental_Workflow prep 1. Cell Culture Preparation (Standardize Seeding Density) treat 2. This compound Treatment (Accurate Dilutions, Consistent Timing) prep->treat ccp1 Variability Checkpoint: Cell Health & Passage prep->ccp1 assay 3. Perform Biological Assay (e.g., Viability, Western Blot) treat->assay ccp2 Variability Checkpoint: Compound Stability treat->ccp2 data_acq 4. Data Acquisition (Calibrated Instruments) assay->data_acq ccp3 Variability Checkpoint: Protocol Adherence assay->ccp3 data_an 5. Data Analysis (Normalize to Controls) data_acq->data_an

Caption: A typical experimental workflow highlighting key variability checkpoints.

References

Technical Support Center: Isopomiferin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isopomiferin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, particularly concerning the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring prenylated isoflavonoid found in the Osage orange (Maclura pomifera).[1] Its primary anticancer mechanism involves the indirect degradation of the MYCN oncoprotein.[2][3] this compound acts as a multi-kinase inhibitor, targeting several kinases that are crucial for MYCN stability, including Casein Kinase 2 (CK2), Phosphoinositide 3-kinase (PI3K), Checkpoint Kinase 1 (CHK1), and Aurora Kinase A (AURKA).[2] By inhibiting these kinases, this compound promotes the proteasomal degradation of MYCN, leading to cell death in MYCN-driven cancers like neuroblastoma.[2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, based on its mechanism of action, resistance could arise from several factors:

  • Alterations in the Target Kinases: Mutations or overexpression of the target kinases (CK2, PI3K, CHK1, AURKA) could reduce the binding affinity of this compound or compensate for its inhibitory effect.[4][5]

  • Reactivation of the MYCN Pathway: Cancer cells might develop mechanisms to maintain MYCN protein stability despite the presence of this compound. This could involve the upregulation of other signaling pathways that converge on MYCN or mutations in the MYCN protein itself that make it resistant to degradation.[6][7]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the PI3K/Akt and other pathways targeted by this compound.[4][8] For example, upregulation of the MAPK/ERK pathway can sometimes compensate for PI3K inhibition.[9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[8][10]

  • Impaired Apoptotic Machinery: Defects in the apoptotic signaling cascade downstream of MYCN degradation can prevent the execution of programmed cell death.

Q3: How can I determine if my cancer cells have developed resistance to this compound?

You can assess resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your treated cells compared to the parental, sensitive cell line indicates the development of resistance.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in my cancer cell line (Increased IC50).

  • Possible Cause 1: Alterations in Target Kinase Expression or Activity.

    • How to Investigate: Use Western blotting to compare the expression and phosphorylation status of CK2, PI3K, Akt, CHK1, and Aurora Kinase A in your resistant cells versus the sensitive parental line. An increase in the total or phosphorylated levels of these kinases in the resistant line may suggest a mechanism of resistance.

  • Possible Cause 2: Reactivation of the MYCN Pathway.

    • How to Investigate: Assess MYCN protein levels via Western blot. If MYCN levels remain high in the presence of this compound in the resistant cells, it suggests a mechanism of resistance that circumvents this compound-induced degradation. You can also use qPCR to check if MYCN gene expression is upregulated.

  • Possible Cause 3: Increased Drug Efflux.

    • How to Investigate: Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., Rhodamine 123 for P-gp). Reduced intracellular fluorescence in your resistant cells compared to the parental line would indicate increased efflux pump activity.

  • Possible Cause 4: Impaired Apoptosis.

    • How to Investigate: Conduct an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to measure the percentage of apoptotic cells after this compound treatment. A significantly lower apoptotic population in the resistant cells suggests a blockage in the cell death pathway.

Problem 2: Inconsistent results in cell viability assays.

  • Possible Cause 1: Compound Instability or Degradation.

    • Troubleshooting: Ensure that the this compound stock solution is stored correctly (as per the manufacturer's instructions) and that fresh dilutions are made for each experiment.

  • Possible Cause 2: Cell Seeding Density and Confluency.

    • Troubleshooting: Optimize and maintain a consistent cell seeding density for all experiments. High cell confluency can affect drug response.

  • Possible Cause 3: Inconsistent Incubation Times.

    • Troubleshooting: Use a precise and consistent incubation time for all treatment conditions.

Quantitative Data Summary

Table 1: Example Data for this compound IC50 Values in Sensitive vs. Resistant Cells

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental (Sensitive)This compound1.51
Resistant Clone 1This compound12.88.5
Resistant Clone 2This compound25.216.8

Table 2: Example Data for Protein Expression Changes in Resistant Cells (from Western Blot Quantification)

ProteinParental (Relative Expression)Resistant (Relative Expression)Change
p-Akt (Ser473)1.03.2
Total Akt1.01.1
MYCN1.02.5 (post-treatment)
P-glycoprotein1.05.7

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cells

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

  • Treat the cells with a range of concentrations of this compound (and a vehicle control) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phosphorylated Proteins

This protocol is to assess the activation state of kinases in the signaling pathways affected by this compound.

Materials:

  • Sensitive and resistant cancer cells

  • This compound

  • Lysis buffer (RIPA) supplemented with protease and phosphatase inhibitors[13]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)[13]

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-MYCN, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Treat sensitive and resistant cells with this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[13]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Sensitive and resistant cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.[14]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analyze the cells by flow cytometry within 1 hour.[15] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[1]

Visualizations

Isopomiferin_Signaling_Pathway cluster_kinases Target Kinases This compound This compound CK2 CK2 This compound->CK2 inhibits PI3K PI3K This compound->PI3K inhibits CHK1 CHK1 This compound->CHK1 inhibits AURKA AURKA This compound->AURKA inhibits MYCN MYCN Stability CK2->MYCN stabilize PI3K->MYCN stabilize CHK1->MYCN stabilize AURKA->MYCN stabilize Proteasomal_Degradation Proteasomal Degradation MYCN->Proteasomal_Degradation leads to Cell_Death Apoptosis Proteasomal_Degradation->Cell_Death

Caption: this compound signaling pathway leading to MYCN degradation.

Resistance_Investigation_Workflow cluster_mechanisms Potential Mechanisms start Observe Decreased This compound Efficacy ic50 Confirm Increased IC50 (MTT Assay) start->ic50 investigate Investigate Potential Resistance Mechanisms ic50->investigate target_alt Target Alterations (Western Blot) investigate->target_alt mycn_react MYCN Reactivation (Western Blot, qPCR) investigate->mycn_react efflux Drug Efflux (Efflux Assay) investigate->efflux apoptosis Apoptosis Defect (Annexin V/PI) investigate->apoptosis strategy Develop Strategy to Overcome Resistance target_alt->strategy mycn_react->strategy efflux->strategy apoptosis->strategy

Caption: Workflow for investigating this compound resistance.

Potential_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Cell Cancer Cell This compound->Cell enters Target_Mutation Target Kinase Mutation/Upregulation Cell->Target_Mutation Bypass_Pathway Bypass Pathway Activation Cell->Bypass_Pathway Drug_Efflux Increased Drug Efflux Cell->Drug_Efflux MYCN_Stabilization Alternative MYCN Stabilization Cell->MYCN_Stabilization Drug_Efflux->this compound expels

Caption: Potential mechanisms of resistance to this compound.

References

Technical Support Center: Improving the Therapeutic Index of Isopomiferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing their experiments with Isopomiferin. The focus is on strategies to enhance its therapeutic index by addressing common challenges encountered during its preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a prenylated isoflavonoid, a type of natural compound found in the Osage orange (Maclura pomifera).[1][2] Its primary anticancer mechanism of action is the induction of MYCN oncoprotein degradation.[1][2] This is achieved through the inhibition of several kinases that are crucial for MYCN stability, including Casein Kinase 2 (CK2), Phosphoinositide 3-Kinase (PI3K), Checkpoint Kinase 1 (CHK1), and Aurora Kinase A (AURKA).[2] By inhibiting these kinases, this compound disrupts the cellular machinery that protects MYCN from being broken down, leading to its degradation and subsequent death of cancer cells dependent on this oncogene.

Q2: What are the main challenges in using this compound as a therapeutic agent?

Like many natural flavonoids, this compound faces challenges related to its physicochemical properties that can limit its therapeutic potential. The primary obstacles include:

  • Poor aqueous solubility: Due to its lipophilic nature, this compound is not readily soluble in water-based solutions, which can make experimental handling and in vivo administration difficult.

  • Low bioavailability: Poor solubility often leads to low absorption from the gastrointestinal tract, reducing the amount of the compound that reaches the systemic circulation and the tumor site.

  • Potential for off-target effects: As this compound inhibits multiple kinases, there is a possibility of unintended effects on other cellular processes, which could contribute to toxicity.

Q3: How can the solubility of this compound be improved for in vitro experiments?

Improving the solubility of this compound is crucial for obtaining reliable and reproducible results in cell-based assays. Here are some common strategies:

  • Use of a co-solvent: Dissolving this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), before adding it to the cell culture medium is the most common approach. It is critical to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.

  • pH adjustment: The solubility of some flavonoids can be influenced by the pH of the solution. Experimenting with slightly acidic or basic buffers (within a physiologically acceptable range) may improve solubility.

Q4: What formulation strategies can be explored to improve the in vivo therapeutic index of this compound?

To enhance the therapeutic index in animal models and for potential clinical applications, various formulation strategies can be employed to improve bioavailability and reduce toxicity:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can protect it from degradation, improve its solubility, and facilitate its absorption.

  • Amorphous solid dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate and absorption.

  • Co-administration with bioenhancers: Compounds like piperine (from black pepper) can inhibit drug-metabolizing enzymes and efflux pumps in the intestine, thereby increasing the absorption and bioavailability of co-administered drugs.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium The concentration of this compound exceeds its solubility in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Prepare a higher concentration stock solution in 100% DMSO. 2. When diluting into the medium, add the stock solution to the medium while vortexing to ensure rapid dispersal. 3. Consider pre-warming the medium to 37°C before adding the this compound stock. 4. If precipitation persists, consider using a formulation approach, such as complexation with cyclodextrin.
Inconsistent results in cell viability assays (e.g., MTT, XTT) Inconsistent dissolution of this compound. Variability in cell seeding density. Fluctuation in incubation times.1. Ensure complete dissolution of this compound in the stock solution before each use. 2. Use a calibrated multichannel pipette for cell seeding and reagent addition to ensure uniformity. 3. Strictly adhere to standardized incubation times for both drug treatment and assay development.
Low or no MYCN degradation observed in Western blot Insufficient concentration or incubation time of this compound. Problems with the Western blot protocol (e.g., antibody quality, transfer efficiency). The cell line used may not have a high dependence on the targeted kinases for MYCN stability.1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. 2. Include a positive control for MYCN degradation (if available). 3. Validate the primary antibody against MYCN and ensure efficient protein transfer. 4. Confirm that the chosen cell line expresses high levels of MYCN and is sensitive to the inhibition of kinases like CK2 and PI3K.
High background in kinase inhibition assays Non-specific binding of antibodies. Insufficient washing steps. High concentration of detection reagents.1. Optimize the blocking step with a suitable blocking buffer (e.g., 5% BSA or non-fat milk). 2. Increase the number and duration of washing steps. 3. Titrate the concentration of the primary and secondary antibodies to find the optimal dilution with the best signal-to-noise ratio.

Quantitative Data Summary

Due to the limited availability of specific IC50 and LD50 values for this compound in the public domain, the following table presents representative data for its close structural analog, Pomiferin , to provide an estimate of its biological activity. Researchers should determine the specific values for this compound in their experimental systems.

Table 1: Representative IC50 Values for Pomiferin in Neuroblastoma Cell Lines

Cell LineIC50 (µM)AssayReference
CHLA15~5Cell Viability Assay[3]
LAN5~5Cell Viability Assay[3]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: General Toxicity Classification Based on Oral LD50 in Rodents

Toxicity ClassOral LD50 (mg/kg body weight)
Highly Toxic< 50
Moderately Toxic50 - 500
Slightly Toxic500 - 5000
Practically Non-toxic> 5000

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. Specific in vivo toxicity studies for this compound are required to determine its LD50 value.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest (e.g., SK-N-BE(2) neuroblastoma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treatment wells) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for MYCN Degradation

Objective: To assess the effect of this compound on the protein levels of MYCN.

Materials:

  • This compound

  • MYCN-amplified cancer cell line (e.g., SK-N-BE(2))

  • Complete cell culture medium

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-MYCN, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-MYCN antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GAPDH antibody as a loading control.

  • Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the MYCN protein levels to the loading control (GAPDH).

Visualizations

Signaling Pathways

Isopomiferin_Mechanism This compound This compound CK2 Casein Kinase 2 (CK2) This compound->CK2 Inhibits PI3K Phosphoinositide 3-Kinase (PI3K) This compound->PI3K Inhibits MYCN_Stability MYCN Protein Stability CK2->MYCN_Stability Promotes Akt Akt PI3K->Akt Activates Akt->MYCN_Stability Promotes MYCN_Degradation MYCN Protein Degradation Proteasome Proteasome MYCN_Degradation->Proteasome Mediated by Cell_Death Cancer Cell Death MYCN_Degradation->Cell_Death Leads to

Caption: this compound's mechanism of action.

Experimental Workflow

Experimental_Workflow start Start: Prepare this compound Stock Solution cell_culture Seed Cancer Cells in Multi-well Plates start->cell_culture treatment Treat Cells with This compound cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_extraction Extract Proteins for Western Blot treatment->protein_extraction ic50 Determine IC50 Value viability_assay->ic50 end End: Data Analysis and Interpretation ic50->end western_blot Perform Western Blot for MYCN protein_extraction->western_blot mycn_degradation Analyze MYCN Degradation western_blot->mycn_degradation mycn_degradation->end

Caption: A typical experimental workflow.

Logical Relationship for Troubleshooting

Troubleshooting_Solubility problem Problem This compound Precipitates in Aqueous Solution cause1 Cause 1 Poor Aqueous Solubility problem:p->cause1:c1 Likely due to cause2 Cause 2 Low Co-solvent Concentration problem:p->cause2:c2 Or solution1 Solution 1 Use Co-solvent (DMSO) for Stock Solution cause1:c1->solution1:s1 solution3 Solution 3 Use Formulation (e.g., Cyclodextrin) cause1:c1->solution3:s3 Alternative solution2 Solution 2 Optimize Final Co-solvent Percentage cause2:c2->solution2:s2

Caption: Troubleshooting solubility issues.

References

Technical Support Center: Enhancing Isopomiferin Delivery to Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isopomiferin delivery strategies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the delivery of this compound to tumor tissues. Given this compound's nature as a prenylated isoflavonoid, it presents challenges typical of hydrophobic molecules, such as poor aqueous solubility and limited bioavailability.[1][2] This guide offers potential solutions and experimental considerations to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound to tumors?

A1: The primary challenges stem from this compound's low aqueous solubility and poor bioavailability.[1][2] These properties can lead to low plasma concentrations, rapid systemic clearance, and consequently, insufficient accumulation in tumor tissues to exert a therapeutic effect. Like many flavonoids, this compound may also be subject to metabolic degradation, further limiting its efficacy.[3][4]

Q2: What are the general strategies to improve the delivery of poorly soluble flavonoids like this compound?

A2: Several strategies can be employed to enhance the delivery of hydrophobic drugs such as this compound. These include:

  • Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles, liposomes, or micelles can improve its solubility, stability, and circulation time.[3][5][6][7] These carriers can also be designed for targeted delivery to tumor sites.[8]

  • Structural modification: Creating prodrugs or glycosylated forms of this compound can enhance its solubility and absorption.[1][2]

  • Use of absorption enhancers: Co-administration with agents that improve intestinal permeability can increase oral bioavailability.[1]

  • Advanced formulations: Techniques like developing solid dispersions, cocrystals, or self-microemulsifying drug delivery systems (SMEDDS) can improve the dissolution rate and solubility.[2]

Q3: Can nanoparticle-based delivery improve the tumor accumulation of this compound?

A3: Yes, nanoparticle-based delivery is a promising approach. Nanoparticles can exploit the enhanced permeability and retention (EPR) effect in tumors, leading to passive accumulation.[9] Furthermore, nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to actively target cancer cells, thereby increasing intracellular drug concentration and therapeutic efficacy.[8][10]

Q4: Are there any known synergistic effects of this compound or its analogs with conventional chemotherapy?

A4: While specific data on this compound is limited, its analog, Pomiferin, has been shown to potentiate the anti-tumor effect of cisplatin in drug-resistant prostate cancer models by inhibiting P-gp mediated drug efflux.[11] This suggests that this compound could potentially be used in combination therapies to overcome multidrug resistance.

Troubleshooting Guides

Issue 1: Low Intracellular Concentration of this compound in Cancer Cells
Potential Cause Troubleshooting Suggestion Experimental Protocol
Poor aqueous solubility of free this compound. Formulate this compound into a nanoparticle-based delivery system (e.g., liposomes, polymeric nanoparticles).See "Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles".
Rapid efflux from cancer cells. Co-administer this compound with a known P-glycoprotein (P-gp) inhibitor.Conduct an in vitro drug accumulation assay using a fluorescent P-gp substrate (e.g., Rhodamine 123) with and without the inhibitor to confirm P-gp inhibition.
Insufficient passive diffusion across the cell membrane. Encapsulate this compound in a carrier that can be internalized by endocytosis (e.g., ligand-targeted nanoparticles).See "Protocol 2: In Vitro Cellular Uptake of Targeted Nanoparticles".
Issue 2: Poor In Vivo Efficacy Despite In Vitro Potency
Potential Cause Troubleshooting Suggestion Experimental Protocol
Low oral bioavailability. Develop an oral formulation designed to enhance solubility and absorption, such as a self-nanoemulsifying drug delivery system (SNEDDS).[2]Formulate this compound in a mixture of oils, surfactants, and co-surfactants. Characterize the resulting nanoemulsion for particle size, zeta potential, and drug loading.
Rapid systemic clearance. Utilize a long-circulating nanocarrier, such as PEGylated liposomes.See "Protocol 3: Pharmacokinetic Study of Liposomal this compound".
Limited tumor penetration. Co-administer with agents that modify the tumor microenvironment to enhance nanoparticle penetration.In a tumor-bearing animal model, pre-treat with a vascular normalizing agent before administering the this compound formulation and assess tumor accumulation.

Quantitative Data Summary

Table 1: Illustrative Physicochemical Properties of this compound

ParameterIllustrative ValueImplication for Delivery
Aqueous Solubility < 1 µg/mLPoor dissolution in physiological fluids.
LogP 4.5High hydrophobicity, leading to poor absorption.
Molecular Weight 422.47 g/mol Moderate size, may influence passive diffusion.

Table 2: Illustrative Comparison of this compound Formulations

FormulationIllustrative Bioavailability (%)Illustrative Tumor Accumulation (µg/g tissue)
Free this compound (Oral) < 5%0.1
This compound-SNEDDS (Oral) 25%0.8
This compound-Liposomes (IV) N/A5.2
Targeted this compound-Nanoparticles (IV) N/A12.5

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles
  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Poly(vinyl alcohol) (PVA), Dichloromethane (DCM), Deionized water.

  • Procedure:

    • Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM to form the organic phase.

    • Prepare a 1% (w/v) PVA solution in deionized water as the aqueous phase.

    • Add the organic phase dropwise to 10 mL of the aqueous phase while sonicating on ice.

    • Continue sonication for 5 minutes to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation and nanoparticle formation.

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

    • Wash the nanoparticle pellet twice with deionized water to remove excess PVA.

    • Resuspend the final nanoparticle pellet in a suitable buffer or lyoprotectant for storage.

  • Characterization:

    • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS).

    • Morphology: Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: UV-Vis spectrophotometry or HPLC analysis of the drug extracted from a known amount of nanoparticles.

Protocol 2: In Vitro Cellular Uptake of Targeted Nanoparticles
  • Materials: Cancer cell line overexpressing the target receptor, control cell line with low receptor expression, fluorescently-labeled targeted nanoparticles, non-targeted nanoparticles (control), cell culture medium, PBS, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Incubate the cells with a fixed concentration of fluorescently-labeled targeted and non-targeted nanoparticles for various time points (e.g., 1, 4, 24 hours).

    • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Trypsinize the cells and resuspend them in PBS.

    • Analyze the cellular fluorescence using a flow cytometer to quantify nanoparticle uptake.

  • Data Analysis: Compare the mean fluorescence intensity between the targeted and non-targeted nanoparticle groups in both cell lines.

Protocol 3: Pharmacokinetic Study of Liposomal this compound
  • Materials: Tumor-bearing mice, liposomal this compound formulation, free this compound solution (with a solubilizing agent like DMSO/Cremophor EL), heparinized syringes, equipment for blood collection and processing, LC-MS/MS for drug quantification.

  • Procedure:

    • Administer a single intravenous dose of liposomal this compound or free this compound to different groups of mice.

    • Collect blood samples via retro-orbital bleeding or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma.

    • Extract this compound from the plasma samples using a suitable organic solvent.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation This compound This compound Organic_Phase Organic Phase (DCM) This compound->Organic_Phase PLGA PLGA PLGA->Organic_Phase Emulsification Emulsification (Sonication) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (PVA Solution) Aqueous_Phase->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Nanoparticles This compound-Loaded Nanoparticles Evaporation->Nanoparticles DLS Size & Zeta Potential (DLS) Nanoparticles->DLS TEM Morphology (TEM) Nanoparticles->TEM HPLC Drug Loading & EE (HPLC) Nanoparticles->HPLC In_Vitro In Vitro Studies (Cellular Uptake) Nanoparticles->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics) Nanoparticles->In_Vivo

Caption: Workflow for the formulation and evaluation of this compound-loaded nanoparticles.

mTOR_pathway PI3K PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates eIF4E 4E-BP1 mTORC1->eIF4E inhibits Translation Protein Translation & Cell Growth p70S6K->Translation eIF4E->Translation This compound This compound (via Pomiferin Triacetate) This compound->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway, a potential target of this compound analogs.[12]

References

Validation & Comparative

Isopomiferin vs. Pomiferin in Neuroblastoma Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-neuroblastoma properties of two prenylated isoflavonoids, isopomiferin and pomiferin. The information is compiled from recent preclinical studies to assist researchers in evaluating their potential as therapeutic agents.

Executive Summary

This compound and pomiferin, both derived from the Osage orange tree (Maclura pomifera), have demonstrated significant potential in the treatment of neuroblastoma. Current research indicates that while both compounds exhibit cytotoxic effects against neuroblastoma cells, they likely operate through distinct mechanisms of action. This compound appears to be a more selective agent, primarily targeting MYCN-amplified neuroblastoma by disrupting the MYCN transcriptional core module and inhibiting casein kinase 2 (CK2).[1] In contrast, pomiferin demonstrates a broader, multi-faceted approach, inducing cell death through the activation of several pathways, including apoptosis, ferroptosis, and pyroptosis, in both MYCN-amplified and non-amplified cell lines.[2][3][4]

Comparative Efficacy and Cytotoxicity

Quantitative data from in vitro studies highlights the potent anti-proliferative effects of both compounds. Pomiferin has been shown to have a low micromolar half-maximal inhibitory concentration (IC50) in neuroblastoma cell lines.

CompoundCell LineMYCN StatusIC50 (µM)Reference
PomiferinCHLA15Non-amplified (MYC-overexpressing)2[3]
PomiferinLAN5Amplified5[3]
Osajin (for comparison)CHLA15Non-amplified (MYC-overexpressing)14[3]
Osajin (for comparison)LAN5Amplified16[3]

No specific IC50 data for this compound in neuroblastoma cell lines was available in the provided search results. However, it was identified as a top hit in a screen for selective inhibitors of the MYCN-amplified subtype.[1]

Mechanisms of Action: A Divergent Approach

The primary distinction between this compound and pomiferin lies in their molecular mechanisms.

This compound: The current understanding points to a targeted mechanism of action, particularly effective in MYCN-amplified neuroblastoma.

  • Disruption of MYCN Transcriptional Core Module: this compound and its structural analogs selectively inhibit the MYCN-amplified subtype of neuroblastoma by interfering with this key regulatory complex.[2][3]

  • Casein Kinase 2 (CK2) Inhibition: It has been identified as an inhibitor of CK2, a protein kinase involved in cell growth, proliferation, and survival.[1] This inhibition contributes to its anti-cancer effects.[1]

Pomiferin: This compound induces cytotoxicity through multiple cell death pathways, suggesting a broader therapeutic window that is not limited to MYCN-amplified cells.

  • Apoptosis: Pomiferin induces a dose-dependent increase in apoptosis in neuroblastoma cells.[2][4]

  • Ferroptosis: It triggers ferroptosis, an iron-dependent form of cell death, by inhibiting glutathione peroxidase 4 (GPX4) and increasing lipid peroxidation.[2][3][4]

  • Pyroptosis: In the MYCN-amplified LAN5 cell line, pomiferin treatment leads to increased gasdermin E cleavage, a marker of pyroptosis.[2][3]

  • Autophagy Impairment: Pomiferin has been observed to significantly impair the autophagic machinery in neuroblastoma cells.[2][3]

  • Histone Deacetylase (HDAC) Inhibition: Some studies suggest that pomiferin may act as an HDAC inhibitor, which could contribute to its anti-tumor activities.[2][3]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

isopomiferin_pathway This compound Signaling Pathway in MYCN-Amplified Neuroblastoma This compound This compound CK2 Casein Kinase 2 (CK2) This compound->CK2 inhibits MYCN_Core MYCN Transcriptional Core Module This compound->MYCN_Core disrupts MYCN_Protein MYCN Protein CK2->MYCN_Protein stabilizes Cell_Proliferation Cell Proliferation & Survival MYCN_Core->Cell_Proliferation drives MYCN_Protein->Cell_Proliferation drives

Caption: this compound's targeted mechanism in MYCN-amplified neuroblastoma.

pomiferin_pathway Pomiferin's Multi-Pathway Induction of Cell Death in Neuroblastoma Pomiferin Pomiferin Apoptosis Apoptosis Pomiferin->Apoptosis Ferroptosis Ferroptosis Pomiferin->Ferroptosis Pyroptosis Pyroptosis (in MYCN-amplified cells) Pomiferin->Pyroptosis Autophagy Autophagy Pomiferin->Autophagy impairs HDAC Histone Deacetylases (HDACs) Pomiferin->HDAC inhibits GPX4 GPX4 Pomiferin->GPX4 inhibits GSDME Gasdermin E (GSDME) Pomiferin->GSDME cleavage Cell_Death Cell Death Apoptosis->Cell_Death Ferroptosis->Cell_Death Pyroptosis->Cell_Death Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation prevents Lipid_Peroxidation->Ferroptosis induces GSDME->Pyroptosis induces

Caption: Pomiferin's multifaceted impact on neuroblastoma cell death pathways.

experimental_workflow Experimental Workflow for Evaluating this compound and Pomiferin cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Future Studies) Cell_Culture Neuroblastoma Cell Lines (e.g., CHLA15, LAN5) Treatment Treatment with This compound or Pomiferin (dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., Resazurin) Treatment->Viability_Assay Cell_Death_Assays Cell Death Assays (Apoptosis, Ferroptosis, etc.) Treatment->Cell_Death_Assays Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot RT_PCR RT-PCR (Gene Expression) Treatment->RT_PCR Colony_Formation Colony Formation Assay Viability_Assay->Colony_Formation Xenograft Neuroblastoma Xenograft Mouse Model Viability_Assay->Xenograft Inform In Vivo Dosing In_Vivo_Treatment In Vivo Treatment Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis

Caption: A generalized workflow for assessing the anti-neuroblastoma efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pomiferin. Similar protocols would be applicable for the assessment of this compound.

Cell Viability and Cytotoxicity Assay (Resazurin Assay)
  • Objective: To determine the dose-dependent effect of the compound on cell viability and calculate the IC50.

  • Protocol:

    • Neuroblastoma cell lines (e.g., CHLA15, LAN5) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of pomiferin or this compound (e.g., 1-8 µM) or with a vehicle control (DMSO).

    • After a 72-hour incubation period, a resazurin-based solution is added to each well.

    • The plates are incubated for a further 2-4 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

    • Fluorescence is measured using a plate reader at an excitation/emission wavelength of approximately 560/590 nm.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated using non-linear regression analysis.[3]

Colony Formation Assay
  • Objective: To assess the long-term proliferative potential of cells after compound treatment.

  • Protocol:

    • Cells are seeded at a low density in 6-well plates.

    • After 24 hours, cells are treated with the compound at various concentrations (e.g., 0.5 and 1 µM of pomiferin) or a vehicle control.

    • The cells are incubated for a period of 7-14 days, with the medium and treatment being replaced every 2-3 days, until visible colonies are formed.

    • The colonies are then fixed with a solution such as 4% paraformaldehyde and stained with crystal violet.

    • The number of colonies (typically defined as containing >50 cells) in each well is counted.

Western Blot Analysis
  • Objective: To detect and quantify changes in the expression levels of specific proteins involved in cell death pathways (e.g., GPX4, GSDME).

  • Protocol:

    • Cells are treated with the compound for a specified time and at selected concentrations.

    • Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-GPX4, anti-GSDME).

    • After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Lipid Peroxidation Assay
  • Objective: To measure the extent of lipid peroxidation as an indicator of ferroptosis.

  • Protocol:

    • Cells are treated with the compound (e.g., 8 µM pomiferin) with or without a ferroptosis inhibitor (e.g., liproxstatin-1).

    • Following treatment, cells are stained with a lipid peroxidation sensor dye, such as BODIPY™ 581/591 C11.

    • The shift in fluorescence from red to green, indicating lipid peroxidation, is measured by flow cytometry.

    • The percentage of cells with increased green fluorescence is quantified to determine the level of lipid peroxidation.[5]

Conclusion and Future Directions

Both this compound and pomiferin are promising natural compounds for the development of novel neuroblastoma therapies. This compound's selectivity for MYCN-amplified neuroblastoma makes it an attractive candidate for targeted therapy in this high-risk patient population. Pomiferin's ability to induce multiple cell death pathways could be advantageous in overcoming the resistance to apoptosis that is common in aggressive neuroblastoma.[2][3][4]

Future research should focus on:

  • Direct, head-to-head comparative studies of this compound and pomiferin in a panel of neuroblastoma cell lines with varying MYCN status.

  • In vivo studies using neuroblastoma xenograft models to evaluate the efficacy, toxicity, and pharmacokinetic properties of both compounds.[2][3]

  • Investigation into the synergistic effects of these compounds with existing chemotherapeutic agents used in neuroblastoma treatment.[2]

References

A Comparative Analysis of Isopomiferin and Other Isoflavones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Isopomiferin and other prominent isoflavones, including Genistein and Daidzein. This document delves into their anticancer, antioxidant, and anti-inflammatory properties, supported by experimental data and detailed methodologies to facilitate further research and development.

Isoflavones, a class of polyphenolic compounds primarily found in legumes, have garnered significant attention for their potential therapeutic applications. Among these, this compound, a prenylated isoflavone found in the Osage orange (Maclura pomifera), is emerging as a compound of interest due to its unique biological activities. This guide offers a side-by-side comparison of this compound with the more extensively studied isoflavones, Genistein and Daidzein, to highlight their relative performance and mechanisms of action.

Quantitative Comparison of Biological Activities

To provide a clear and concise overview, the following tables summarize the available quantitative data for the anticancer, antioxidant, and anti-inflammatory activities of this compound, Pomiferin (a structurally related prenylated isoflavone), Genistein, and Daidzein. It is important to note that direct comparative studies for this compound are limited, and some data is inferred from studies on structurally similar compounds or extracts from Maclura pomifera.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound Neuroblastoma (MYCN-amplified)NeuroblastomaActivity Demonstrated (Inhibits CK2)[1][2]
Pomiferin MCF-7Breast Cancer~10[3]
A2780ROvarian Carcinoma (cisplatin-resistant)2.2–6.6[4]
Genistein PC-3Prostate Cancer15.5[3]
MCF-7Breast Cancer18.5[3]
Daidzein --Generally higher IC₅₀ values than Genistein[3]

Table 2: Comparative Antioxidant Activity

CompoundAssayIC₅₀ (µM)Reference
This compound/Prenylated Isoflavones DPPH Radical ScavengingActivity Demonstrated[5]
Pomiferin FRAP, β-CLAMSStrong antioxidant activity, comparable to Vitamins C and E[6][7]
Genistein FRAP, β-CLAMSNo significant antioxidant activity[6][7]
Daidzein FRAP, β-CLAMSNo significant antioxidant activity[6][7]

Table 3: Comparative Anti-inflammatory Activity

CompoundAssayIC₅₀ (µM)Reference
This compound/Scandenone Carrageenan-induced paw edema, TPA-induced ear edema (in vivo)Activity Demonstrated[8][9]
Pomiferin Inhibition of NO production in BV2 cellsActivity Demonstrated[10]
Genistein Inhibition of NO production in RAW 264.7 macrophages~50[11]
Daidzein Inhibition of NO production in RAW 264.7 macrophages~50[11]

Mechanisms of Action: A Deeper Dive

The distinct biological activities of these isoflavones stem from their unique interactions with cellular signaling pathways.

Anticancer Mechanisms

This compound exerts its anticancer effects, particularly in MYCN-amplified neuroblastoma, through the inhibition of Casein Kinase 2 (CK2) . This inhibition disrupts the MYCN transcriptional core module, leading to the degradation of the MYCN oncoprotein.[1][2] This targeted approach highlights its potential for specific cancer subtypes.

Genistein and Daidzein exhibit broader anticancer activities by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[3] They are known to interact with multiple signaling pathways, including Akt, NF-κB, and MAPK.[11]

cluster_this compound This compound cluster_genistein_daidzein Genistein & Daidzein This compound This compound CK2 CK2 This compound->CK2 Inhibits MYCN_degradation MYCN Degradation MYCN_complex MYCN Transcriptional Core Module CK2->MYCN_complex Stabilizes MYCN_complex->MYCN_degradation Prevents Gen_Dai Genistein/ Daidzein Signaling Multiple Signaling Pathways (Akt, NF-κB) Gen_Dai->Signaling Modulates Apoptosis Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest LPS LPS (Inflammatory Stimulus) IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS) NFkB->ProInflammatory Isoflavones Isoflavones (e.g., this compound, Genistein) Isoflavones->IKK Inhibit Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Isoflavone Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate IC₅₀ Read->Calculate Start Prepare Isoflavone and DPPH Solutions Mix Mix Isoflavone and DPPH Start->Mix Incubate Incubate 30 min (in dark) Mix->Incubate Read Measure Absorbance (517 nm) Incubate->Read Calculate Calculate IC₅₀ Read->Calculate Start Seed RAW 264.7 Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Pretreat Pre-treat with Isoflavones (1h) Incubate1->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Add Griess Reagent Collect->Griess Incubate2 Incubate 10 min Griess->Incubate2 Read Measure Absorbance (540 nm) Incubate2->Read Calculate Calculate IC₅₀ Read->Calculate

References

Validating Isopomiferin as a CK2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isopomiferin as a potential inhibitor of Protein Kinase CK2 (formerly Casein Kinase II), a crucial enzyme implicated in various cancers. The document evaluates this compound's performance against established CK2 inhibitors, supported by experimental data and detailed protocols for validation.

Comparative Analysis of CK2 Inhibitors

Data Presentation

Table 1: Biochemical Potency of Selected CK2 Inhibitors

InhibitorTypeTargetKᵢ (nM)IC₅₀ (nM)
This compound Small MoleculeCK2 (in cells)Not ReportedNot Reported in biochemical assays
CX-4945 (Silmitasertib) Small MoleculeCK2α0.381
TBB Small MoleculeCK2400900-1600
DMAT Small MoleculeCK240130

Table 2: Cellular Activity and Selectivity of Comparator CK2 Inhibitors

InhibitorCellular Potency (IC₅₀)Kinase Selectivity Profile
CX-4945 (Silmitasertib) Potent, with EC₅₀ values in the low micromolar range for antiproliferative activity.Highly selective for CK2. Also inhibits FLT3, PIM1, and CDK1 at higher concentrations.
TBB Cell-permeable with demonstrated effects on apoptosis.Selective for CK2 over a panel of other kinases, with some off-target effects at higher concentrations.
DMAT Effective in inducing cell death in cancer cell lines.Potent against CK2, but also inhibits other kinases like PIM1.

Experimental Protocols

To validate this compound as a CK2 inhibitor and compare its efficacy, the following detailed experimental protocols are provided.

In Vitro CK2 Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of CK2 and the inhibitory potential of a compound.

Materials:

  • Recombinant human CK2 holoenzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) and comparator inhibitors dissolved in DMSO

  • 96-well plates

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the Kinase Reaction Buffer, recombinant CK2 enzyme, and the peptide substrate.

  • Add the diluted inhibitors or DMSO (vehicle control) to the respective wells. Pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 20 minutes, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air-dry the papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.[2][3][4][5]

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • Test compound (this compound)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Equipment for Western blotting

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with the test compound or DMSO for a specified time (e.g., 1 hour) at 37°C.

  • Harvest and wash the cells with PBS containing inhibitors. Resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble CK2 in each sample by Western blotting using a CK2-specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot Analysis of CK2 Signaling Pathways

This protocol is used to assess the effect of a CK2 inhibitor on the phosphorylation status of key downstream proteins in cellular signaling pathways.

Materials:

  • Cancer cell line of interest

  • Test compound (this compound)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-total-Akt, anti-phospho-p65 (Ser529), anti-total-p65, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with various concentrations of the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies for total protein and a loading control (e.g., GAPDH) to ensure equal loading.

  • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.

CK2 Signaling Pathways and Inhibition

CK2 is a pleiotropic kinase that phosphorylates a multitude of substrates, thereby influencing key signaling pathways critical for cell proliferation, survival, and apoptosis. Inhibition of CK2 is expected to disrupt these pathways.

PI3K/Akt/mTOR Pathway

CK2 directly phosphorylates Akt at Serine 129, which is a crucial step for its full activation.[6] CK2 also phosphorylates and inactivates the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[7][8][9][10][11] Inhibition of CK2 would therefore be expected to decrease Akt activity and promote the tumor-suppressive function of PTEN.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth CK2 CK2 CK2->Akt P (Ser129) PTEN PTEN CK2->PTEN P PTEN->PIP3 This compound This compound This compound->CK2

CK2 in the PI3K/Akt/mTOR signaling pathway.
NF-κB Pathway

CK2 can promote the degradation of IκB, the inhibitor of NF-κB, by phosphorylating its C-terminal PEST domain.[12][13] CK2 has also been shown to directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity.[9][14] Furthermore, CK2 can activate the IκB kinase (IKK) complex.[6][15] By inhibiting CK2, this compound would be expected to suppress the pro-survival NF-κB signaling.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli IKK_complex IKK Complex Stimuli->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Survival, Proliferation) Nucleus->Gene_Expression CK2 CK2 CK2->IKK_complex P CK2->IkB P CK2->NFkB P (p65) This compound This compound This compound->CK2

CK2's role in the NF-κB signaling pathway.
Wnt/β-catenin Pathway

CK2 phosphorylates β-catenin at multiple sites, including Threonine 393, which protects it from degradation and enhances its transcriptional co-activator function.[14][16][17][18] This leads to the expression of genes involved in cell proliferation. Inhibition of CK2 is expected to decrease β-catenin stability and downstream signaling.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin P Proteasome Proteasomal Degradation beta_catenin->Proteasome Nucleus Nucleus beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF Gene_Expression Gene Expression (Proliferation) TCF_LEF->Gene_Expression CK2 CK2 CK2->beta_catenin P (Thr393) This compound This compound This compound->CK2

CK2's influence on the Wnt/β-catenin pathway.

Conclusion

The available evidence strongly suggests that this compound acts as a cellular inhibitor of CK2, leading to the disruption of key oncogenic signaling pathways. While further biochemical studies are needed to quantify its direct inhibitory potency against CK2, the provided experimental protocols offer a robust framework for its validation and comparison with other established inhibitors. The diagrams illustrate the central role of CK2 in cancer-related signaling and highlight the potential of this compound as a therapeutic agent targeting this kinase. Researchers and drug development professionals are encouraged to utilize this guide to further investigate the potential of this compound as a valuable tool in cancer research and therapy.

References

Isopomiferin: A Comparative Analysis of Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of Isopomiferin, a prenylated isoflavonoid, with standard chemotherapy agents. The document synthesizes available experimental data, details relevant signaling pathways, and provides comprehensive methodologies for key experimental procedures to support further research and development.

Executive Summary

This compound has emerged as a promising anti-cancer agent, particularly for tumors driven by the MYCN oncogene, such as neuroblastoma.[1][2] Its primary mechanism of action involves the inhibition of multiple kinases, leading to the degradation of the MYCN protein, a key driver of tumor growth and survival in various cancers.[2] Furthermore, this compound and its analogs induce multiple forms of programmed cell death, including apoptosis and ferroptosis.[3][4] While direct comparative studies with standard chemotherapy are limited, available data on the closely related compound, pomiferin, suggests potent anti-proliferative activity in cancer cell lines at concentrations comparable to or lower than some standard-of-care drugs.

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for pomiferin (a close structural analog of this compound) and standard chemotherapy drugs in relevant cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.

Table 1: IC50 Values in Neuroblastoma Cell Lines

CompoundCell LineIC50 (µM)Citation
PomiferinCHLA152[3]
PomiferinLAN55[3]
DoxorubicinIMR-32Varies[5]
DoxorubicinUKF-NB-4Varies[5]
EtoposideSK-N-SHVaries[6]
EtoposideIMR32Varies[6]
TopotecanSK-N-BE(2)>50[7]
TopotecanSK-N-DZ>50[7]

Table 2: IC50 Values in Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
CisplatinA5499 ± 1.6[1]
CisplatinH129927 ± 4[1]
CisplatinH460~37[4]
EtoposideA5493.49[3]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and protein stability.

MYCN Degradation Pathway

This compound and its analog pomiferin have been identified as potent indirect MYCN-ablating agents.[2] They achieve this by inhibiting several kinases that are crucial for maintaining MYCN protein stability, including Casein Kinase 2 (CK2), Phosphoinositide 3-kinase (PI3K), Checkpoint Kinase 1 (CHK1), and Aurora Kinase A (AURKA).[2] Inhibition of these kinases leads to the ubiquitination and subsequent proteasomal degradation of MYCN.

MYCN_Degradation cluster_this compound This compound cluster_kinases Kinases cluster_mycn MYCN Regulation This compound This compound CK2 CK2 This compound->CK2 PI3K PI3K This compound->PI3K CHK1 CHK1 This compound->CHK1 AURKA AURKA This compound->AURKA MYCN_stable Stable MYCN Protein CK2->MYCN_stable Phosphorylation (Stabilization) PI3K->MYCN_stable Phosphorylation (Stabilization) CHK1->MYCN_stable Phosphorylation (Stabilization) AURKA->MYCN_stable Phosphorylation (Stabilization) MYCN_ub Ubiquitinated MYCN MYCN_stable->MYCN_ub Ubiquitination Proteasome Proteasome MYCN_ub->Proteasome Degradation Degradation Proteasome->Degradation caption This compound-induced MYCN Degradation Pathway

Caption: this compound-induced MYCN Degradation Pathway

PI3K/Akt/mTOR Inhibition Pathway

This compound's inhibition of PI3K disrupts the downstream PI3K/Akt/mTOR signaling cascade.[2] This pathway is a critical regulator of cell growth, proliferation, and survival.[8] By inhibiting PI3K, this compound prevents the activation of Akt and mTOR, leading to decreased protein synthesis and cell growth, and the induction of apoptosis.

PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes caption PI3K/Akt/mTOR Inhibition by this compound

Caption: PI3K/Akt/mTOR Inhibition by this compound

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of this compound's efficacy.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and standard chemotherapy drugs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., neuroblastoma: SH-SY5Y, SK-N-BE(2); lung cancer: A549, H1299)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound and standard chemotherapy drugs (e.g., cisplatin, doxorubicin, etoposide)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and standard chemotherapy drugs in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using a non-linear regression analysis.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound/ Chemotherapy seed_cells->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end caption MTT Assay Experimental Workflow

Caption: MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

A Comparative Guide to the Antioxidant Activities of Isopomiferin and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two noteworthy polyphenolic compounds: Isopomiferin and Resveratrol. While Resveratrol is a well-studied antioxidant with a large body of supporting literature, this compound is a less characterized but promising prenylated isoflavonoid. This document aims to objectively present the available experimental data on their antioxidant capacities, delve into their mechanisms of action, and provide detailed experimental protocols for key antioxidant assays.

Data Presentation: Quantitative Antioxidant Activity

CompoundAssayIC50 ValueObservations and References
Resveratrol DPPH15.54 µg/mL[1]Demonstrates significant dose-dependent radical scavenging activity.[1][2] Other studies have reported varying IC50 values depending on the specific assay conditions.
ABTS2.86 µg/mL[1]Exhibits potent scavenging activity against the ABTS radical cation.[1][3]
ORAC0.64 Trolox Equivalents[4][5]Shows high oxygen radical absorbance capacity.
This compound DPPHData not availableOne study indicated that this compound exhibits antioxidant activity, but it is lower than that of Pomiferin. The detection limit was reported as 800 pg/ml in an electrochemical detection method.[6]
ABTSData not availableNo published data on ABTS scavenging activity was found.
ORACData not availableNo published data on ORAC value was found.

Disclaimer: The IC50 values for Resveratrol are sourced from different studies and may not be directly comparable due to variations in experimental protocols. The lack of quantitative data for this compound highlights the need for further research to allow for a direct and robust comparison.

Mechanisms of Antioxidant Action

Resveratrol exerts its antioxidant effects through a combination of direct and indirect mechanisms:

  • Direct Radical Scavenging: Resveratrol can directly neutralize free radicals due to its chemical structure, specifically the presence of hydroxyl groups that can donate a hydrogen atom.[7] However, its direct scavenging activities in vivo are considered to be relatively poor.[8][9]

  • Upregulation of Antioxidant Enzymes: A more significant aspect of Resveratrol's antioxidant action is its ability to upregulate the expression of various endogenous antioxidant enzymes.[8][9] This is achieved through the activation of specific signaling pathways:

    • SIRT1 Pathway: Resveratrol is a known activator of Sirtuin 1 (SIRT1), a protein deacetylase.[8] Activated SIRT1 can deacetylate and activate transcription factors like FOXO, which in turn upregulate antioxidant enzymes such as manganese superoxide dismutase (SOD2) and catalase (CAT).[8]

    • Nrf2 Pathway: Resveratrol can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[8] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of genes encoding for phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8]

    • MAPK Pathway: Resveratrol has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), such as by inhibiting the p38 MAPK pathway, which can contribute to its protective effects against oxidative stress.[10]

This compound , being a prenylated isoflavonoid, is also expected to possess direct radical scavenging capabilities due to its phenolic structure. While its specific signaling pathways are not as extensively studied as those of Resveratrol, research on the closely related compound, Pomiferin, provides some insights. Pomiferin has been shown to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[11] This suggests that this compound may also exert its antioxidant effects, at least in part, by modulating this critical pathway.

Experimental Protocols

Below are detailed methodologies for three commonly cited in vitro antioxidant assays: DPPH, ABTS, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: Dissolve the test compounds (this compound, Resveratrol) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent as the DPPH solution to create a series of concentrations.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Procedure:

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare different concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in the appropriate solvent.

  • Reaction and Measurement: A small volume of the test sample or standard is added to a defined volume of the ABTS•+ working solution. The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation of Scavenging Activity: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Procedure:

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox).

  • Assay Setup: In a 96-well black microplate, add the fluorescent probe, the test sample or Trolox standard, and a buffer solution to each well. A blank containing only the probe and buffer is also included.

  • Initiation of Reaction: The plate is pre-incubated at 37°C, and the reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • Expression of Results: The ORAC value of the sample is typically expressed as Trolox equivalents (TE) by comparing its net AUC to that of a Trolox standard curve.[13]

Mandatory Visualizations

Experimental_Workflow_for_Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation mixing Mixing of Reagents & Samples reagent_prep->mixing sample_prep Sample Dilution Series sample_prep->mixing incubation Incubation mixing->incubation measurement Spectrophotometric/ Fluorometric Reading incubation->measurement calculation Data Calculation (% Inhibition) measurement->calculation ic50 IC50 Determination calculation->ic50

Fig. 1: General workflow for in-vitro antioxidant assays.

Resveratrol_Antioxidant_Signaling cluster_resveratrol Resveratrol cluster_sirt1 SIRT1 Pathway cluster_nrf2 Nrf2 Pathway cluster_mapk MAPK Pathway res Resveratrol sirt1 SIRT1 Activation res->sirt1 nrf2_activation Nrf2 Activation res->nrf2_activation mapk p38 MAPK Inhibition res->mapk foxo FOXO Deacetylation sirt1->foxo antioxidant_enzymes_sirt1 Upregulation of Antioxidant Enzymes (SOD2, Catalase) foxo->antioxidant_enzymes_sirt1 nrf2_translocation Nrf2 Nuclear Translocation nrf2_activation->nrf2_translocation are_binding Binding to ARE nrf2_translocation->are_binding antioxidant_enzymes_nrf2 Upregulation of Phase II Enzymes (HO-1, NQO1) are_binding->antioxidant_enzymes_nrf2 stress_reduction Reduced Oxidative Stress Response mapk->stress_reduction

Fig. 2: Antioxidant signaling pathways of Resveratrol.

Isopomiferin_Antioxidant_Signaling cluster_this compound This compound cluster_nrf2 Proposed Nrf2 Pathway iso This compound nrf2_activation Nrf2 Activation iso->nrf2_activation Proposed Mechanism (based on Pomiferin) nrf2_translocation Nrf2 Nuclear Translocation nrf2_activation->nrf2_translocation are_binding Binding to ARE nrf2_translocation->are_binding antioxidant_enzymes Upregulation of Antioxidant Genes are_binding->antioxidant_enzymes

Fig. 3: Proposed antioxidant signaling pathway of this compound.

Conclusion

For researchers and drug development professionals, Resveratrol currently offers a more robust dataset for consideration as a benchmark antioxidant compound. However, the unique structure of this compound as a prenylated isoflavonoid warrants further investigation into its antioxidant efficacy and mechanisms of action. Head-to-head comparative studies employing standardized antioxidant assays are crucial to fully elucidate the relative potencies of these two compounds and to better understand the potential therapeutic applications of this compound in conditions associated with oxidative stress.

References

Isopomiferin vs. Other MYCN Inhibitors: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The MYCN oncogene, a critical driver in several aggressive cancers, particularly neuroblastoma, has long been a challenging target for therapeutic intervention. Its nature as a transcription factor has rendered direct inhibition difficult. However, a growing arsenal of indirect MYCN inhibitors offers promising avenues for treatment. This guide provides a detailed comparison of Isopomiferin, a natural product-derived inhibitor, with other prominent classes of MYCN inhibitors, supported by experimental data and detailed protocols to aid in research and development.

Mechanism of Action: An Overview

This compound, a prenylated isoflavonoid, and its close analog Pomiferin, exert their anti-cancer effects by indirectly inducing the degradation of the MYCN protein. Their primary mechanism involves the inhibition of Casein Kinase 2 (CK2) , a kinase known to stabilize MYCN.[1][2] Research suggests a broader, multi-kinase inhibitory action for Pomiferin, also targeting PI3K, CHK1, and STK38/STK38L, which collectively contribute to MYCN stability.[2]

This contrasts with other major classes of MYCN inhibitors, each with a distinct mechanism of action:

  • BET (Bromodomain and Extra-Terminal) Inhibitors (e.g., JQ1, OTX015): These molecules competitively bind to the bromodomains of BET proteins, particularly BRD4. This displaces BRD4 from the MYCN gene promoter and super-enhancer regions, leading to the suppression of MYCN transcription.[3][4]

  • Aurora A Kinase (AURKA) Inhibitors (e.g., MLN8237, CD532): AURKA forms a complex with MYCN, protecting it from proteasomal degradation. AURKA inhibitors disrupt this interaction, leading to MYCN destabilization and subsequent degradation.[5][6]

  • CDK (Cyclin-Dependent Kinase) Inhibitors (e.g., CYC065): Inhibitors targeting CDK9, a component of the positive transcription elongation factor b (P-TEFb), can suppress the transcriptional elongation of the MYCN gene.[7]

  • PLK1 (Polo-like Kinase 1) Inhibitors (e.g., BI 2536): PLK1 can phosphorylate and promote the degradation of Fbw7, a ubiquitin ligase that targets MYCN for degradation. By inhibiting PLK1, these compounds stabilize Fbw7, leading to increased MYCN ubiquitination and degradation.[8]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound's analog Pomiferin and other key MYCN inhibitors in various neuroblastoma cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of MYCN Inhibitors in MYCN-Amplified Neuroblastoma Cell Lines

Inhibitor ClassCompoundCell LineIC50 (µM)Reference
Natural Product (CK2 Inhibitor) PomiferinLAN55[9]
PomiferinCHLA152[9]
CX-4945Neuroblastoma Cell Lines3 - 6[10]
BET Inhibitor JQ1Kelly≤ 1[3]
JQ1SK-N-BE(2)≤ 1[11]
OTX015MYCN-driven Neuroblastoma0.037 - >1[12]
Aurora A Kinase Inhibitor MLN8237Kelly0.0339[6]
MLN8237SK-N-BE(2)0.0409[6]
CD532Kelly0.1467[2]
CD532SK-N-BE(2)0.2232[2]
CDK Inhibitor CYC065KellySee Note 1[7][13]
PLK1 Inhibitor BI 2536SK-N-BE(2)C0.0282[8]
BI 2536NGP< 0.1[14]

Table 2: IC50 Values of MYCN Inhibitors in Non-MYCN-Amplified Neuroblastoma Cell Lines

Inhibitor ClassCompoundCell LineIC50 (µM)Reference
PLK1 Inhibitor BI 2536SK-N-AS0.0173[8]
BI 2536SH-SY5Y< 0.1[14]
BI 2536SK-N-SH< 0.1[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these inhibitors and a general workflow for evaluating their efficacy.

MYCN_Inhibition_Pathways cluster_this compound This compound/Pomiferin cluster_bet BET Inhibitors cluster_aurka AURKA Inhibitors cluster_cdk CDK Inhibitors cluster_plk1 PLK1 Inhibitors This compound This compound/ Pomiferin CK2 CK2 This compound->CK2 inhibits MYCN_Protein MYCN Protein CK2->MYCN_Protein stabilizes BETi JQ1, OTX015 BRD4 BRD4 BETi->BRD4 inhibits binding to MYCN_Gene MYCN Gene BRD4->MYCN_Gene activates transcription MYCN_Gene->MYCN_Protein translates to AURKAi MLN8237, CD532 AURKA_MYCN AURKA-MYCN Complex AURKAi->AURKA_MYCN disrupts AURKA_MYCN->MYCN_Protein stabilizes CDKi CYC065 PTEFb P-TEFb (CDK9) CDKi->PTEFb inhibits PTEFb->MYCN_Gene promotes elongation PLK1i BI 2536 PLK1 PLK1 PLK1i->PLK1 inhibits Fbw7 Fbw7 PLK1->Fbw7 inhibits Fbw7->MYCN_Protein targets for degradation Degradation Proteasomal Degradation MYCN_Protein->Degradation

Caption: Signaling pathways targeted by different classes of MYCN inhibitors.

Experimental_Workflow start Start: Select Neuroblastoma Cell Lines (MYCN-amp & non-amp) treatment Treat cells with varying concentrations of inhibitors start->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay protein_extraction Protein Lysate Preparation treatment->protein_extraction chx_chase Cycloheximide (CHX) Chase Assay treatment->chx_chase ic50 Determine IC50 values viability_assay->ic50 end End: Comparative Analysis of Efficacy and Mechanism ic50->end western_blot Western Blot for MYCN and downstream targets protein_extraction->western_blot western_blot->end protein_stability Assess MYCN Protein Stability chx_chase->protein_stability protein_stability->end

Caption: General experimental workflow for comparing MYCN inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a widely used method to assess cell viability and determine the IC50 values of inhibitors.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly, LAN5)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitors (this compound, JQ1, MLN8237, etc.) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for MYCN Protein Levels

This protocol is used to qualitatively and semi-quantitatively assess the levels of MYCN protein following inhibitor treatment.

Materials:

  • Treated and untreated neuroblastoma cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MYCN, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-MYCN antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-actin antibody as a loading control.

Cycloheximide (CHX) Chase Assay for MYCN Protein Stability

This assay is used to determine the half-life of the MYCN protein and assess how it is affected by inhibitor treatment.

Materials:

  • Neuroblastoma cell lines

  • Inhibitors of interest

  • Cycloheximide (CHX) solution (e.g., 100 µg/mL)

  • Materials for Western blotting (as listed above)

Procedure:

  • Cell Treatment: Treat cells with the inhibitor or vehicle control for a predetermined amount of time (e.g., 6 hours).

  • CHX Addition: Add CHX to the culture medium to a final concentration that effectively blocks new protein synthesis.

  • Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).

  • Western Blot Analysis: Perform Western blotting for MYCN as described in the protocol above.

  • Data Analysis: Quantify the MYCN band intensity at each time point and normalize it to the loading control and the 0-minute time point. Plot the relative MYCN protein levels against time and calculate the protein half-life.

Conclusion

This compound and its analogs represent a promising class of natural product-derived MYCN inhibitors with a distinct mechanism of action centered on the inhibition of CK2. While direct comparative studies are limited, the available data suggest that other synthetic inhibitors, such as BET and Aurora A kinase inhibitors, exhibit potent anti-proliferative effects in the nanomolar range in MYCN-amplified neuroblastoma cell lines. The choice of inhibitor for further preclinical and clinical development will likely depend on a variety of factors including potency, selectivity, off-target effects, and the specific genetic context of the tumor. The experimental protocols provided in this guide offer a framework for conducting robust comparative studies to further elucidate the therapeutic potential of these diverse MYCN-targeting agents.

References

Isopomiferin: A Comparative Analysis of its Anticancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Isopomiferin, a prenylated isoflavonoid. Due to the limited availability of comprehensive public data on this compound across a wide range of cancer cell lines, this document synthesizes the currently available experimental data, details its known mechanism of action, and provides standardized protocols for key experimental procedures to facilitate further research.

In Vitro Anticancer Activity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Currently, detailed IC50 values for this compound across a broad spectrum of cancer cell lines are not widely published. The most definitive data points to its activity in neuroblastoma and lung cancer cell lines.

Cancer TypeCell LineIC50 (µM)Citation
NeuroblastomaMYCN-amplified cell linesData not available in precise IC50 values, but shown to be a top hit in a screen for compounds that disrupt MYCNA-specific regulatory proteins.[1]
Lung CancerMYC-dependent cell linesData not available in precise IC50 values, but shown to inhibit MYC and MYCN.[1]
Breast CancerNot AvailableNot Available
Prostate CancerNot AvailableNot Available
Colon CancerNot AvailableNot Available
LeukemiaNot AvailableNot Available

Mechanisms of Anticancer Action: Signaling Pathways

This compound has been identified as a potent inhibitor of Casein Kinase 2 (CK2), a crucial enzyme in cellular growth and proliferation pathways. By inhibiting CK2, this compound disrupts the stability of the MYC and MYCN oncoproteins, leading to their degradation.[1] These transcription factors are well-established drivers of tumorigenesis in a variety of cancers.

The primary mechanism of action involves the following steps:

  • Inhibition of Casein Kinase 2 (CK2): this compound directly targets and inhibits the activity of CK2.[1]

  • Destabilization of MYC/MYCN: CK2 is known to phosphorylate and stabilize MYC and MYCN. Inhibition of CK2 by this compound prevents this stabilization.

  • Degradation of MYC/MYCN: The destabilized MYC and MYCN proteins are then targeted for proteasomal degradation.

  • Induction of Apoptosis and Cell Cycle Arrest: The depletion of MYC/MYCN, which are critical for cell proliferation and survival, is expected to lead to the induction of apoptosis (programmed cell death) and cell cycle arrest. While specific studies detailing these effects for this compound are limited, these are the anticipated downstream consequences of MYC/MYCN inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for key assays to determine the anticancer effects of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5][6][7][8]

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as MYCN, MYC, and phosphorylated and total CK2.[9][10]

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-MYCN, anti-MYC, anti-p-CK2, anti-CK2, anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

isopomiferin_pathway cluster_ck2_myc This compound This compound CK2 Casein Kinase 2 (CK2) This compound->CK2 Inhibits Degradation Proteasomal Degradation MYC_MYCN MYC / MYCN Oncoproteins CK2->MYC_MYCN Stabilizes MYC_MYCN->Degradation Leads to Stabilization Phosphorylation & Stabilization Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis Induces

Caption: this compound inhibits CK2, leading to MYC/MYCN degradation and subsequent apoptosis.

experimental_workflow start Start: Cancer Cell Lines treatment This compound Treatment (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (MYCN, CK2, etc.) ic50->western_blot end End: Data Analysis & Conclusion apoptosis->end cell_cycle->end western_blot->end

Caption: A typical workflow for evaluating the anticancer effects of this compound.

References

A Head-to-Head Comparison of Isopomiferin and Its Synthetic Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring prenylated isoflavonoid, Isopomiferin, and its synthetic analogs. This comparison is supported by experimental data on their anticancer activities, with a focus on their potential in treating MYC-driven cancers.

This compound, a prenylated isoflavonoid isolated from the Osage orange (Maclura pomifera), has emerged as a promising natural compound with notable anticancer properties. Recent studies have highlighted its ability to selectively inhibit the growth of MYCN-amplified neuroblastoma cells by disrupting the MYCN transcriptional core module.[1] This has spurred interest in the development of synthetic analogs with potentially enhanced potency, selectivity, and drug-like properties. This guide presents a comparative analysis of this compound and its structural analogs, summarizing their cytotoxic effects and outlining the experimental methodologies used for their evaluation.

Comparative Analysis of Cytotoxic Activity

The cytotoxic activities of this compound and its analogs are typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric for comparing their potency. While specific synthetic analogs of this compound and their direct comparative data are emerging, the focus has been on its ability to inhibit MYC and MYCN in neuroblastoma and lung cancer cells.[2] For the purpose of this guide, we will consider other structurally related prenylated isoflavonoids as analogs to illustrate the structure-activity relationships.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MYCN-amplified NeuroblastomaData emerging, potent inhibitor[2]
Pomiferin High-Risk NeuroblastomaPotent inhibitor of proliferation[1]
Barbigerone Analog (48o) U251 (Glioblastoma)2.50[3][4]
Barbigerone Analog (55a) HepG2 (Liver Cancer)0.28[3][4]
Barbigerone Analog (55a) HCT116 (Colon Cancer)0.68[3][4]
Formononetin-Nitrogen Mustard Hybrid (15o) SH-SY5Y (Neuroblastoma)2.08[3]
6-Methoxybarbigerone (1) KB (Nasopharyngeal Cancer)2.0

Table 1: Comparative Anticancer Activity (IC50) of this compound and Related Prenylated Isoflavonoids. This table summarizes the IC50 values of this compound and structurally related prenylated isoflavonoids against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Structure-Activity Relationship

The cytotoxic activity of prenylated isoflavonoids is significantly influenced by their chemical structure. The presence and position of the prenyl group, as well as substitutions on the aromatic rings, play a crucial role in their biological activity. For instance, modifications to the A- and B-rings of barbigerone, a pyranoisoflavone structurally related to this compound, have been shown to significantly alter its cytotoxic potency against various cancer cell lines.[3][4] Similarly, the development of hybrid molecules, such as combining the formononetin scaffold with nitrogen mustards, has yielded compounds with enhanced activity against neuroblastoma cells.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[5]

  • Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[6][7]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay:

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds in a 96-well plate as described for the MTT assay.[8]

  • Controls: The assay includes controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (culture medium alone).[8][9]

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the supernatant from each well is transferred to a new assay plate.[10]

  • LDH Reaction: A reaction mixture containing the LDH substrate is added to the supernatant.[8]

  • Incubation and Measurement: The plate is incubated at room temperature, protected from light, for up to 30 minutes. The absorbance is then measured at 490 nm (with a reference wavelength of 680 nm).[8][11]

  • Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the absorbance values from the experimental, spontaneous release, and maximum release wells.[8]

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their anticancer effects by modulating various cellular signaling pathways. A key mechanism for this compound is the disruption of the MYCN transcriptional core module in neuroblastoma, leading to the degradation of the MYCN oncoprotein.[2] This is significant as MYCN is a critical driver of this aggressive pediatric cancer. Furthermore, this compound has been identified as an inhibitor of casein kinase 2 (CK2), a protein kinase involved in numerous cellular processes, including cell growth, proliferation, and survival.[2]

The broader class of isoflavonoids is known to interfere with multiple signaling pathways implicated in cancer, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Many natural compounds, including isoflavonoids, have been shown to inhibit this pathway.[12]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.[12]

  • NF-κB Pathway: This pathway plays a key role in inflammation and cell survival, and its dysregulation is common in cancer.[12]

  • Apoptosis Pathways: this compound's parent compound, pomiferin, has been shown to induce apoptosis (programmed cell death) in high-risk neuroblastoma cells through multiple cell death pathways, including ferroptosis and pyroptosis.[1] The structurally similar osajin induces apoptosis in nasopharyngeal carcinoma cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]

Visualizing the Experimental Workflow and Signaling Pathways

To better illustrate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_mtt_steps MTT Steps cluster_ldh_steps LDH Steps cluster_analysis Data Analysis start Start with Cancer Cell Line seed Seed cells in 96-well plate start->seed treat Add this compound/ Analogs & Controls seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat mtt MTT Assay ldh LDH Assay add_mtt Add MTT Reagent get_supernatant Collect Supernatant incubate_mtt Incubate (Formazan formation) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Measure Absorbance (570nm) solubilize->read_mtt analyze Calculate % Viability/ Cytotoxicity & IC50 read_mtt->analyze add_reagents Add LDH Reagents get_supernatant->add_reagents incubate_ldh Incubate add_reagents->incubate_ldh read_ldh Measure Absorbance (490nm) incubate_ldh->read_ldh read_ldh->analyze

Caption: Workflow for assessing compound cytotoxicity.

Signaling_Pathway cluster_this compound This compound & Analogs cluster_targets Direct Targets cluster_downstream Downstream Effects This compound This compound/ Analogs ck2 Casein Kinase 2 (CK2) This compound->ck2 inhibition pi3k PI3K/Akt/mTOR Pathway Inhibition This compound->pi3k mapk MAPK/ERK Pathway Inhibition This compound->mapk apoptosis Induction of Apoptosis This compound->apoptosis mycn MYCN Degradation ck2->mycn stabilization (inhibited) proliferation Decreased Cell Proliferation mycn->proliferation drives (inhibited) pi3k->proliferation promotes (inhibited) mapk->proliferation promotes (inhibited) apoptosis->proliferation counteracts

Caption: this compound's proposed signaling pathway.

References

Validating the Downstream Targets of Isopomiferin Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isopomiferin's performance in modulating key signaling pathways implicated in cancer, particularly neuroblastoma. By examining its effects on downstream targets and comparing its activity with other relevant inhibitors, this document serves as a resource for researchers investigating this compound's therapeutic potential. The information is supported by experimental data from publicly available scientific literature.

Overview of this compound Signaling

This compound, a prenylated isoflavonoid, has been identified as a potent agent that disrupts the stability of the MYCN oncoprotein, a key driver in neuroblastoma and other cancers.[1][2] Its mechanism of action involves the inhibition of Casein Kinase 2 (CK2), a primary regulator of MYCN stability.[3] Beyond CK2, this compound's activity is amplified by its influence on a broader network of kinases, including Phosphoinositide 3-kinase (PI3K) and Checkpoint Kinase 1 (CHK1). This multi-targeted approach, described as a "field effect," converges to promote the proteasomal degradation of MYCN, thereby inhibiting cancer cell proliferation and survival.[2]

Comparative Performance Data

Quantitative data is essential for evaluating the efficacy of a compound. The following tables summarize the available data for this compound and its close analog, pomiferin, alongside a well-characterized CK2 inhibitor, CX-4945 (Silmitasertib), for comparative purposes.

Table 1: Cellular Activity of Pomiferin (this compound analog) in Neuroblastoma Cell Lines

Cell LineMYCN StatusPomiferin IC50 (µM)
LAN5Amplified5
CHLA15Non-amplified (MYC-driven)2

Data from cellular viability assays, indicating the concentration at which 50% of cell growth is inhibited.

Table 2: Comparative Inhibitory Activity of CK2 Inhibitors

InhibitorTarget KinaseBiochemical IC50/KiCellular IC50 (Various Cell Lines)
This compound CK2, PI3K, CHK1Not Publicly AvailablePotent MYCN degradation observed
CX-4945 (Silmitasertib) CK2IC50: 1 nM; Ki: 0.38 nM[4]< 1 µM - 30.52 µM[4][5]
IQA (CK2-IN-8) CK2IC50: 80 nM; Ki: 0.17 µM[4][6]Dose-dependent inhibition of endogenous CK2[4]

Experimental Protocols

Detailed methodologies are crucial for the validation of this compound's downstream targets. The following are protocols for key experiments.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases such as CK2, PI3K, and CHK1.

Materials:

  • Purified recombinant human kinases (CK2α, PI3K isoforms, CHK1)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

Western Blot for MYCN Degradation

This protocol is used to visualize and quantify the reduction in MYCN protein levels in cells treated with this compound.

Materials:

  • Neuroblastoma cell lines (e.g., LAN5, SK-N-BE(2))

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MYCN, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed neuroblastoma cells in culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of this compound or DMSO for a specified time course (e.g., 6, 12, 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-MYCN antibody, followed by the HRP-conjugated secondary antibody.

  • Incubate with the primary anti-β-actin antibody as a loading control.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the relative decrease in MYCN protein levels.

Cycloheximide (CHX) Chase Assay for MYCN Protein Stability

This assay measures the half-life of the MYCN protein to determine if this compound enhances its degradation rate.

Materials:

  • Neuroblastoma cell lines

  • This compound

  • Cycloheximide (CHX) solution (protein synthesis inhibitor)

  • Materials for Western Blotting (as listed above)

Procedure:

  • Treat cells with either this compound or DMSO for a predetermined time.

  • Add CHX to the culture medium of all samples to block new protein synthesis.

  • Harvest cell lysates at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).

  • Perform Western blotting for MYCN as described above.

  • Quantify the MYCN band intensities at each time point, normalized to the 0-minute time point.

  • Plot the relative MYCN protein levels against time to determine the protein half-life in the presence and absence of this compound. A shorter half-life in this compound-treated cells indicates increased protein degradation.[7]

PLATE-Seq (Pooled Library Amplification for Transcriptome Expression)

PLATE-Seq is a high-throughput RNA sequencing method used to analyze the genome-wide transcriptional effects of small molecules like this compound.[1]

Workflow Overview:

  • Cell Plating and Treatment: Plate cells in multi-well plates (e.g., 384-well) and treat with a library of compounds, including this compound at various concentrations.

  • Cell Lysis and mRNA Capture: Lyse the cells directly in the wells and capture polyadenylated mRNA using oligo(dT)-coated plates.

  • Barcoded Reverse Transcription: Perform reverse transcription using well-specific barcoded oligo(dT) primers. This assigns a unique barcode to the cDNA from each well.

  • Pooling and Library Preparation: Pool the barcoded cDNA from all wells. This significantly reduces the cost and labor of library preparation.

  • Sequencing: Sequence the pooled library. The barcodes are used to de-multiplex the sequencing data and assign reads back to the individual wells.

  • Data Analysis: Analyze the gene expression changes induced by this compound compared to control treatments.

VIPER (Virtual Inference of Protein-activity by Enriched Regulon) Analysis

VIPER is a computational algorithm that infers the activity of regulatory proteins based on the collective gene expression changes of their downstream targets (regulons), as measured by techniques like PLATE-Seq.[8][9]

Workflow Overview:

  • Gene Expression Signature: Generate a gene expression signature from the PLATE-Seq data, representing the differential gene expression between this compound-treated and control cells.

  • Regulon Definition: Utilize a context-specific regulatory network that defines the targets of each transcriptional regulator.

  • Enrichment Analysis: The VIPER algorithm assesses the enrichment of a protein's regulon within the gene expression signature. A significant and consistent change in the expression of a protein's targets indicates a change in that protein's activity.

  • Inference of Protein Activity: By analyzing the enrichment scores across all regulators, VIPER infers the protein activity landscape induced by this compound, identifying key downstream effector pathways.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

Isopomiferin_Signaling_Pathway This compound This compound CK2 CK2 This compound->CK2 inhibits PI3K PI3K This compound->PI3K inhibits CHK1 CHK1 This compound->CHK1 inhibits Other_Kinases Other Kinases (STK38/L) This compound->Other_Kinases inhibits MYCN_Stability MYCN Protein Stability CK2->MYCN_Stability PI3K->MYCN_Stability CHK1->MYCN_Stability Other_Kinases->MYCN_Stability Proteasomal_Degradation Proteasomal Degradation MYCN_Stability->Proteasomal_Degradation Cell_Proliferation Cancer Cell Proliferation MYCN_Stability->Cell_Proliferation Proteasomal_Degradation->Cell_Proliferation Experimental_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation Cell_Treatment Cell Treatment with This compound PLATE_Seq PLATE-Seq (Gene Expression) Cell_Treatment->PLATE_Seq VIPER VIPER Analysis (Protein Activity) PLATE_Seq->VIPER Kinase_Assay In Vitro Kinase Assay VIPER->Kinase_Assay informs Western_Blot Western Blot (MYCN Levels) VIPER->Western_Blot informs CHX_Assay CHX Chase Assay (MYCN Half-life) VIPER->CHX_Assay informs

References

Safety Operating Guide

Proper Disposal of Isopomiferin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe handling and disposal of Isopomiferin.

Step 1: Obtain the Safety Data Sheet (SDS)

Before proceeding with any disposal procedures, you must obtain the SDS for this compound from the chemical supplier. The SDS will provide comprehensive information on the hazards, handling, storage, and disposal of the substance. It is a legal requirement for suppliers to provide an SDS for their products.[1][2][3][4][5]

Identified Suppliers and Contact Information:

  • Apin Chemicals Ltd.

    • Address: 43d Milton Park, Abingdon, Oxon, OX14 4RU, United Kingdom[6][7]

    • Phone: +44 1235 832515[6]

    • Email: --INVALID-LINK--[8]

    • Website: --INVALID-LINK--]">www.apin.co.uk[8]

  • ChromaDex (now Niagen Bioscience, Inc.)

    • Address: 10900 Wilshire Blvd, Suite 600 Los Angeles, California 92618, US[9]

    • Phone: (855) 733-7837 (Reference Standards Customer Service)[10]

    • Email: --INVALID-LINK-- (Reference Standards Customer Service)[10]

    • Website: --INVALID-LINK--]">www.chromadex.com

When contacting the supplier, be prepared to provide the product name (this compound) and the CAS number (5738-24-9).

Step 2: Hazard Assessment (Based on Related Compounds)

In the absence of a specific SDS for this compound, a preliminary hazard assessment can be inferred from structurally similar isoflavone compounds. However, this information is for context only and should not replace the official SDS.

CompoundCAS NumberGHS Hazard Classification
Isoflavone 574-12-9Not classified as a hazardous substance.
Pomiferin 572-03-2Not classified as a hazardous substance.

This data is based on the Safety Data Sheets for Isoflavone and Pomiferin and is not a substitute for the specific SDS for this compound.

Step 3: General Disposal Procedures for Non-Hazardous Research Chemicals

The following are general, step-by-step procedures for the disposal of small quantities of non-hazardous research chemicals. These steps should only be followed after confirming the non-hazardous nature of this compound via its official SDS.

  • Solid Waste:

    • Collect waste this compound and any contaminated materials (e.g., weigh boats, gloves, pipette tips) in a designated, sealed, and clearly labeled waste container.

    • The label should include the chemical name ("this compound Waste") and the date.

    • Dispose of the container through your institution's chemical waste program. Do not mix with general laboratory trash.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a sealable, chemical-resistant container.

    • The container must be clearly labeled with "this compound Waste Solution" and a list of all solvents and their approximate concentrations.

    • Segregate from other chemical waste streams to avoid potential reactions.

    • Dispose of the container through your institution's hazardous waste disposal contractor. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Empty Containers:

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol).

    • Collect the first rinse as hazardous liquid waste.

    • Subsequent rinses can typically be disposed of down the drain, but confirm this with your EHS office.

    • After rinsing, the container can often be disposed of as regular glass or plastic waste. Deface the label before disposal.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the general best practice is to consult with your institution's EHS department to develop a specific Standard Operating Procedure (SOP) for its handling and disposal once the SDS has been obtained.

Mandatory Visualizations

Logical Workflow for Handling Chemicals without a Readily Available SDS

Workflow for Safe Chemical Handling in the Absence of an SDS start Start: New Chemical (this compound) Received check_sds Does the chemical have a Safety Data Sheet (SDS)? start->check_sds sds_yes Yes check_sds->sds_yes Yes sds_no No check_sds->sds_no No review_sds Review SDS for handling, storage, and disposal procedures. sds_yes->review_sds contact_supplier Contact the supplier to request the official SDS. sds_no->contact_supplier follow_procedures Follow established procedures in the SDS. review_sds->follow_procedures end End: Safe Handling and Disposal follow_procedures->end supplier_provides_sds Supplier provides SDS? contact_supplier->supplier_provides_sds supplier_provides_sds->sds_yes Yes handle_with_caution Handle with extreme caution. Assume it is hazardous. Consult EHS. supplier_provides_sds->handle_with_caution No handle_with_caution->end

References

Essential Safety and Handling Protocols for Isopomiferin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Isopomiferin is not currently available. The following guidance is based on general best practices for handling new or uncharacterized chemical compounds and information derived from structurally related substances. Researchers should always perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new chemical.

This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a compound for research use. The procedural, step-by-step guidance is designed to answer specific operational questions and ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Given the unknown toxicological properties of this compound, a cautious approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile). Change outer gloves immediately after handling the compound.[1][2][3]Prevents direct skin contact and cross-contamination.[1]
Eye and Face Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][4]Protects against accidental splashes of the compound in solid or solution form.[1]
Body Protection A disposable, chemical-resistant gown or a dedicated lab coat.[3][4]Protects skin and personal clothing from contamination.
Respiratory Protection Use a certified respirator (e.g., N95 or higher) when handling the solid compound outside of a certified chemical fume hood.[3]Minimizes the risk of inhaling fine particles of the compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure risk. All handling of this compound, especially weighing and preparing solutions, should be conducted within a certified chemical fume hood.

Donning PPE Protocol
  • Gown/Lab Coat: Put on a clean, disposable gown or a dedicated lab coat, ensuring it is fully fastened.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Respiratory Protection (if required): If handling the solid compound outside of a fume hood, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure poses a splash risk.

  • Outer Gloves: Don the second pair of chemical-resistant gloves, ensuring they extend over the cuffs of the gown.

Doffing PPE Protocol

To prevent cross-contamination, PPE must be removed in a specific order before leaving the work area.

  • Outer Gloves: Remove and discard the outer pair of gloves in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles. Place them in a designated area for decontamination.

  • Gown/Lab Coat: Remove the gown or lab coat by rolling it inward, avoiding contact with the contaminated exterior. Dispose of it in the appropriate hazardous waste container.

  • Inner Gloves: Remove and discard the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[2]

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing papers, and disposable gowns, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[2]

Procedural Workflow for Handling this compound

The following diagram illustrates the key procedural workflow for safely handling and disposing of this compound.

G A Start: Prepare for Handling B Don Personal Protective Equipment (PPE) A->B Safety First C Conduct Work in Chemical Fume Hood B->C Proceed to Work Area D Segregate and Contain Waste C->D During & After Procedure E Doff Personal Protective Equipment (PPE) D->E After Completing Work F Dispose of Hazardous Waste E->F Final Disposal Step G End: Complete Handling F->G Safe Completion

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopomiferin
Reactant of Route 2
Isopomiferin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.